9-Pahsa
Descripción
member of the fatty acid hydroxy fatty acid class of lipids
Propiedades
IUPAC Name |
9-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274990 | |
| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1481636-31-0 | |
| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the function of 9-Pahsa in humans
An In-Depth Technical Guide on the Core Functions of 9-PAHSA in Humans
Introduction to FAHFAs and this compound
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first identified in mammals in 2014.[1][2] These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention for their anti-inflammatory and anti-diabetic properties.[1][3]
The specific regioisomer, this compound, where palmitic acid is esterified to the 9-hydroxyl group of stearic acid, is the most abundant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[2][4] Crucially, levels of PAHSAs, including this compound, are diminished in the serum and adipose tissue of insulin-resistant humans, and their concentrations show a strong positive correlation with insulin (B600854) sensitivity.[2][5][6] This observation has positioned this compound as a lipid mediator of significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][3]
Core Biological Functions of this compound
This compound exerts a range of biological effects that collectively contribute to metabolic homeostasis and the resolution of inflammation.
Metabolic Regulation
This compound plays a multifaceted role in regulating glucose and lipid metabolism.
-
Improved Insulin Sensitivity and Glucose Tolerance : Administration of this compound in murine models improves systemic glucose tolerance and enhances insulin sensitivity.[4][5][7] It enhances the ability of insulin to suppress endogenous glucose production (EGP) in the liver and stimulates glucose uptake in tissues like glycolytic muscle and heart.[7]
-
Enhanced Insulin and GLP-1 Secretion : this compound stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][6] This effect is complemented by its ability to promote the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, a hormone that further enhances insulin release.[1][5][8]
-
Adipose Tissue Browning : this compound can induce the "browning" of white adipose tissue (WAT), a process that increases thermogenic activity and may help counteract obesity.[9][10][11]
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory activity through several mechanisms.
-
Cytokine Modulation : It attenuates the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, by macrophages and other immune cells in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][12]
-
Inhibition of Inflammatory Pathways : A key mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2][9][10]
-
Immune Cell Modulation : In animal models, oral administration of this compound moderates the inflammatory response of immune cells within adipose tissue.[8] Some studies suggest it may also act as an antagonist on specific chemokine receptors (CCR7, CCR9, CXCR4, and CXCR5), potentially contributing to its immunomodulatory effects, though this effect can be weak.[12]
Cardiovascular and Organ-Protective Roles
Beyond its primary metabolic and anti-inflammatory functions, this compound exhibits protective effects on other organ systems.
-
Cardioprotection : In diabetic mouse models (db/db), this compound treatment was shown to ameliorate cardiovascular complications, reduce myocardial hypertrophy, and attenuate vascular calcification, partly by promoting cardiac autophagic flux.[5][13]
-
Hepatoprotection : In in-vitro models of hepatic steatosis, this compound prevents mitochondrial dysfunction and increases hepatocyte viability when challenged with high lipid concentrations, suggesting a protective role against lipotoxicity.[14][15]
Molecular Mechanisms and Signaling Pathways
The biological functions of this compound are mediated through interactions with specific cell surface receptors and the subsequent modulation of intracellular signaling cascades.
G-Protein Coupled Receptor (GPCR) Interactions
-
GPR120 (FFAR4) : This receptor is a primary target for this compound.[2] Activation of GPR120 is central to both its anti-inflammatory and insulin-sensitizing effects.[9][16] Upon binding, this compound can trigger GPR120-mediated signaling that inhibits the pro-inflammatory NF-κB pathway and enhances insulin-stimulated glucose uptake via GLUT4 translocation in adipocytes.[1][10][11] While some studies confirm this interaction, others report that this compound is a relatively weak agonist at GPR120, suggesting other mechanisms may also be at play.[12]
-
GPR40 (FFAR1) : This receptor is also implicated in the effects of this compound, particularly in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[1][17]
-
GPR43 (FFAR2) : Recent evidence has identified GPR43 as a receptor for this compound.[18] Activation of GPR43 is involved in the direct effects of this compound on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[18]
Intracellular Signaling
-
Cardiac Autophagy Pathway : In the heart, this compound has been shown to promote autophagic flux.[5] This cardioprotective mechanism involves the modulation of the p-AKT/mTOR pathway, where this compound treatment leads to reduced mTOR expression and increased levels of BECN1 and PI3KIII, key components of the autophagy machinery.[5]
Quantitative Data Summary
The following tables provide a consolidated view of quantitative data related to this compound from various studies.
Table 1: Endogenous Levels of this compound in Humans and Murine Models
| Species | Tissue / Fluid | Condition | Concentration / Level | Reference(s) |
|---|---|---|---|---|
| Human | Serum / Plasma | Healthy | Often below limit of detection | [19][20] |
| Serum / Adipose Tissue | Insulin-Resistant / T2DM | Significantly reduced vs. healthy | [2][5][13] | |
| Mouse (Female) | Perigonadal WAT | Healthy | ~1800 pmol/g | [20] |
| Subcutaneous WAT | Healthy | ~1500 pmol/g | [20] | |
| Brown Adipose Tissue | Healthy | ~1200 pmol/g | [20] | |
| Liver | Healthy | ~200 pmol/g | [20] | |
| Mouse (Male) | Perigonadal WAT | Healthy | ~800 pmol/g | [20] |
| Subcutaneous WAT | Healthy | ~1000 pmol/g | [20] | |
| Brown Adipose Tissue | Healthy | ~1000 pmol/g | [20] |
| | Liver | Healthy | ~150 pmol/g |[20] |
Table 2: In Vitro Efficacy and Potency of this compound
| Assay | System | Parameter | Value / Effect | Reference(s) |
|---|---|---|---|---|
| GPCR Activation | Cells overexpressing GPR120 | IC₅₀ | 19 µM (potency debated) | [12] |
| Anti-Inflammatory | Human PBMCs / Murine Macrophages | Effective Concentration | 10 - 100 µM | [12] |
| Effect | Reduced LPS-induced chemokine secretion (e.g., CXCL10) | [12] | ||
| Glucose Uptake | Human / 3T3-L1 Adipocytes | Concentration | 20 µM | [12] |
| Effect | Did not increase glucose uptake in one study | [12] | ||
| Hepatoprotection | HepG2 Cells (Steatosis model) | Effective Concentration | 10 - 40 µM | [14] |
| Effect | Increased cell viability, reduced lipid accumulation | [14] | ||
| T-Cell Migration | Boyden-Chamber Assay | Concentration | 10 µM | [12] |
| | | Effect | Decreased CCL19-induced CD4+ T-cell migration by ~27% |[12] |
Key Experimental Protocols
This section details methodologies for the analysis and functional assessment of this compound.
Quantification of this compound in Biological Samples (LC-MS/MS)
This protocol is the gold standard for accurately measuring this compound levels in complex biological matrices.
-
1. Lipid Extraction :
-
Tissues : Homogenize a known weight of tissue in a chloroform:methanol (B129727) solution.
-
Plasma/Serum : Add sample (e.g., 200 µL) to a mixture of PBS, methanol, and chloroform.[19][21]
-
Internal Standard : Add a known quantity of a stable isotope-labeled internal standard (e.g., d4-9-PAHSA or ¹³C₄-9-PAHSA) to the extraction solvent for accurate quantification.[19][21][22]
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.
-
-
2. Solid-Phase Extraction (SPE) :
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a non-polar solvent like hexane.
-
Apply the sample to a silica (B1680970) SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids like triacylglycerols.[23]
-
Elute the FAHFA fraction with a more polar solvent, such as ethyl acetate (B1210297).[23]
-
-
3. LC-MS/MS Analysis :
-
Dry the eluted FAHFA fraction and reconstitute in the initial mobile phase.
-
Chromatography : Inject the sample onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use an isocratic or gradient mobile phase, typically composed of methanol and water with additives like ammonium (B1175870) acetate to improve ionization.[19][22]
-
Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[19]
-
Detection : Use Multiple Reaction Monitoring (MRM) for targeted quantification. The primary transition for this compound is the precursor ion m/z 537.5 to the product ion m/z 255.2 (quantifier).[19][23]
-
In Vitro Assessment of Bioactivity
-
Macrophage Anti-Inflammatory Assay :
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1).
-
Pre-incubate cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
After incubation (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using ELISA or multiplex immunoassay kits.[12]
-
In Vivo Evaluation in Murine Models
-
Diet-Induced Obesity (DIO) Model and this compound Administration :
-
Induce obesity and insulin resistance in mice (e.g., C57BL/6) by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.
-
Administer this compound or vehicle control to the DIO mice. Administration can be acute or chronic via oral gavage (e.g., 50 mg/kg/day) or subcutaneous osmotic minipumps (e.g., 0.4 mg/day).[5][7]
-
During the treatment period, monitor body weight, food intake, and fasting glucose levels.
-
Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT) to evaluate systemic glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood and tissues for analysis of plasma insulin, lipids, and gene/protein expression in metabolic tissues (liver, adipose, muscle).[7]
-
Conclusion and Future Directions
This compound is a bioactive lipid with robust anti-inflammatory and insulin-sensitizing functions, positioning it as a promising therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[3][14] Its actions are mediated through multiple GPCRs, including GPR120, GPR40, and GPR43, leading to the modulation of key inflammatory and metabolic pathways.
Despite significant progress, several areas require further investigation:
-
Biosynthesis and Degradation : The complete enzymatic pathways responsible for the synthesis and degradation of this compound in humans are not fully elucidated. Identifying these enzymes could provide novel targets for therapeutic intervention.
-
Stereoisomer-Specific Activity : this compound exists as R and S stereoisomers. Further research is needed to comprehensively define the distinct biological activities of each enantiomer, as some studies suggest S-9-PAHSA has greater metabolic benefits.[6][24]
-
Clinical Translation : While preclinical data are promising, rigorous clinical trials in human populations are necessary to establish the safety, efficacy, and therapeutic dosage of this compound for treating metabolic and inflammatory disorders.
-
Receptor Pharmacology : The debate over the potency of this compound at its cognate receptors, particularly GPR120, warrants further detailed pharmacological characterization to fully understand its molecular mechanisms of action.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 8. niddk.nih.gov [niddk.nih.gov]
- 9. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 13. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families [mdpi.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. escholarship.org [escholarship.org]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
9-PAHSA: An Endogenous Signaling Molecule at the Crossroads of Metabolism and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered as a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has garnered significant attention. Levels of this compound are demonstrably reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin (B600854) sensitivity.[1][2][3] This technical guide provides a comprehensive overview of this compound as an endogenous signaling molecule, detailing its signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for its study.
Core Signaling Pathways
This compound exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), most notably GPR120. This interaction initiates a cascade of intracellular events that modulate inflammatory responses and enhance insulin sensitivity.
GPR120-Mediated Anti-Inflammatory Signaling
A key mechanism of this compound's anti-inflammatory action is its ability to inhibit the pro-inflammatory NF-κB signaling pathway through GPR120. Upon binding of this compound, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream activation of the IKK complex and subsequent NF-κB activation.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
PI3K/Akt/mTOR Signaling in Metabolic Regulation
Evidence suggests that this compound may also influence the PI3K/Akt/mTOR signaling cascade, a central pathway in regulating cell growth, proliferation, and metabolism.[6][7][8] Activation of this pathway is crucial for insulin-mediated glucose uptake. It has been proposed that S-9-PAHSA can partially activate the PI3K/Akt pathway, contributing to its beneficial effects on glycolipid metabolism.[9][10] This pathway is also intricately linked to autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in metabolic diseases.
Quantitative Data
The endogenous levels of this compound vary across different tissues and are significantly altered in states of insulin resistance. The following tables summarize key quantitative data from preclinical and clinical studies.
| Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |
| Inhibition of Cytokine Secretion | Murine Bone Marrow-Derived Dendritic Cells (LPS-stimulated) | 8-20 µM | Complete block of IL-12, substantial reduction of IL-1β and TNFα | [11] |
| Inhibition of NF-κB Activation | 3T3-L1 Adipocytes (LPS-stimulated) | Not specified | Abolished LPS-induced NF-κB activation and cytokine secretion | [11] |
| Suppression of Cytokine mRNA | RAW 264.7 Macrophages (LPS-stimulated) | 10 µM | Significant suppression of IL-6 and IL-1β mRNA | [11] |
| Species | Tissue/Fluid | Condition | This compound Concentration | Reference |
| Human | Serum/Adipose Tissue | Insulin-resistant | Reduced levels compared to insulin-sensitive individuals | [1][2][3] |
| Mouse | Perigonadal White Adipose Tissue | Healthy (Female) | ~1800 pmol/g | [3] |
| Mouse | Subcutaneous White Adipose Tissue | Healthy (Female) | ~1500 pmol/g | [3] |
| Mouse | Brown Adipose Tissue | Healthy (Female) | ~1200 pmol/g | [3] |
| Mouse | Liver | Healthy (Female) | ~200 pmol/g | [3] |
| Mouse | Plasma | Healthy (Female) | ~5 pmol/mL | [3] |
| Mouse | Perigonadal White Adipose Tissue | Healthy (Male) | ~800 pmol/g | [3] |
| Mouse | Subcutaneous White Adipose Tissue | Healthy (Male) | ~1000 pmol/g | [3] |
| Mouse | Brown Adipose Tissue | Healthy (Male) | ~1000 pmol/g | [3] |
| Mouse | Liver | Healthy (Male) | ~150 pmol/g | [3] |
| Mouse | Plasma | Healthy (Male) | ~4 pmol/mL | [3] |
Experimental Protocols
Accurate quantification and analysis of this compound are critical for understanding its physiological roles. The following sections provide detailed methodologies for key experiments.
Quantification of this compound in Adipose Tissue and Plasma by LC-MS/MS
This protocol details the extraction, enrichment, and analysis of this compound from biological matrices.
1. Lipid Extraction from Adipose Tissue: [12][13]
-
Homogenization: Weigh approximately 100-150 mg of frozen adipose tissue and homogenize on ice in a Dounce homogenizer containing 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607).
-
Internal Standard Spiking: Prior to homogenization, add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) to the chloroform.
-
Phase Separation: Centrifuge the homogenate at 2,200 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen.
2. Lipid Extraction from Plasma: [13][14]
-
Mixing: To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge to separate the phases.
-
Collection and Drying: Collect the lower organic phase and dry it under nitrogen.
3. Solid-Phase Extraction (SPE) for FAHFA Enrichment: [12][13]
-
Cartridge Conditioning: Condition a silica SPE cartridge (500 mg) by washing with ethyl acetate followed by hexane.
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5% ethyl acetate in hexane to elute neutral lipids.
-
Elution: Elute the FAHFA fraction with ethyl acetate.
-
Drying: Dry the eluted FAHFA fraction under a stream of nitrogen.
4. LC-MS/MS Analysis: [15][16][17][18]
-
Reconstitution: Reconstitute the purified FAHFAs in a suitable solvent, such as methanol.
-
Chromatography: Separate the FAHFA isomers using a C18 liquid chromatography column with an appropriate mobile phase (e.g., a gradient of methanol and water with ammonium (B1175870) acetate).
-
Mass Spectrometry: Perform detection and quantification using a tandem mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Conclusion
This compound is a pivotal endogenous signaling lipid that plays a crucial role in the regulation of inflammation and metabolic homeostasis. Its reduced levels in insulin-resistant states and its potent biological activities underscore its therapeutic potential for metabolic diseases such as type 2 diabetes. The detailed signaling pathways and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of this compound and explore its promise as a novel therapeutic agent. Continued research into the precise mechanisms of action and the development of standardized analytical methods will be essential to fully harness the therapeutic potential of this fascinating molecule.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
The Discovery and Identification of 9-PAHSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 2014, 9-Palmitoyl-Hydroxy-Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These bioactive lipids have garnered significant attention for their potent anti-diabetic and anti-inflammatory properties.[2][3] this compound is formed through the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Notably, levels of PAHSAs, including this compound, are diminished in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong positive correlation with insulin (B600854) sensitivity.[4] As the most abundant PAHSA isomer in the white and brown adipose tissue of wild-type mice, this compound has emerged as a key molecule of interest in metabolic and inflammatory disease research.[5] Administration of this compound has been demonstrated to ameliorate adipose tissue inflammation and improve glucose tolerance in murine models.[4][5] This technical guide provides a comprehensive overview of the discovery, identification, and core biological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound levels in biological samples and its effects in various experimental models.
Table 1: Endogenous Levels of this compound and Related FAHFAs
| Analyte | Species | Tissue/Fluid | Condition | Concentration (nmol/L or pmol/mg) | Reference |
| Total PAHSAs | Human | Serum | Insulin-Resistant | ~40% reduction vs. Insulin-Sensitive | |
| Total PAHSAs | Human | Subcutaneous Adipose Tissue | Insulin-Resistant | ~70% reduction vs. Insulin-Sensitive | |
| This compound | Human | Serum | Type 2 Diabetes | Significantly lower than non-diabetic | [4] |
| This compound | Mouse (AG4OX) | White Adipose Tissue | Overexpression of GLUT4 | 16-18 fold increase vs. Wild-Type | |
| This compound | Mouse (Wild-Type) | White Adipose Tissue | - | Most abundant PAHSA isomer | |
| This compound | Mouse (Wild-Type) | Brown Adipose Tissue | - | Most abundant PAHSA isomer |
Table 2: Effects of this compound Administration on Inflammatory and Metabolic Parameters
| Experimental Model | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated Mouse Macrophages | Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) | 10-100 µM | Inhibition of secretion | [6] |
| LPS-stimulated Human PBMC-derived Dendritic Cells | CXCL10 Secretion | 10 µM | 2-fold reduction | [7] |
| LPS-stimulated Human PBMC-derived Dendritic Cells | CXCL10 Secretion | 100 µM | 3.7-fold reduction | [7] |
| Human CD4+ T-cells | CCL19-induced Migration | 10 µM | 27% decrease in migration | [7] |
| High-Fat Diet-fed Mice | Glucose Tolerance | Acute oral gavage | Improved glucose tolerance | [4] |
| db/db Mice | Blood Glucose | 50 mg/kg for 2 weeks | Reduced blood glucose levels | [4] |
| 3T3-L1 Adipocytes | Insulin-stimulated Glucose Uptake | 20 µM (48h pre-incubation) | No significant effect | [6] |
Experimental Protocols
Lipid Extraction and Quantification
1. Extraction of this compound from Plasma/Serum
-
Materials: Human or mouse plasma/serum, Phosphate-Buffered Saline (PBS), Methanol (LC-MS grade), Chloroform (B151607) (LC-MS grade), internal standard (e.g., ¹³C₄-9-PAHSA).
-
Procedure:
-
To 200 µL of plasma or serum, add 1.3 mL of PBS.[2]
-
Add a known amount of internal standard dissolved in methanol.
-
Add 1.5 mL of methanol, followed by 3 mL of chloroform.[2]
-
Vortex the mixture for 30 seconds and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[2]
-
Collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[8]
-
2. Extraction of this compound from Adipose Tissue
-
Materials: Adipose tissue, PBS, Methanol, Chloroform, internal standard.
-
Procedure:
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[2]
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.03% ammonium hydroxide.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Run Time: 30 minutes.[2]
-
-
Mass Spectrometry Detection:
Cellular and In Vivo Assays
1. GPR120 Activation Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity of this compound for the GPR120 receptor.
-
Materials: HEK293 or CHO cells stably expressing human GPR120, [³H]-TUG-891 (radioligand), non-labeled TUG-891, this compound.[10]
-
Procedure:
-
Prepare cell membranes from GPR120-expressing cells.[10]
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with serially diluted this compound.[10]
-
Incubate with [³H]-TUG-891 for 60-120 minutes at room temperature.[10]
-
Terminate the reaction by rapid filtration and measure the bound radioactivity using a scintillation counter.[10]
-
Calculate the specific binding and determine the IC50 of this compound, which can be converted to a Ki value.[10]
-
2. NF-κB Reporter Assay
-
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
-
Materials: Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct, Lipopolysaccharide (LPS), this compound, Luciferase Assay System.[11]
-
Procedure:
3. In Vivo Glucose Tolerance Test (GTT) in Mice
-
Objective: To evaluate the effect of this compound on glucose clearance in vivo.
-
Materials: Mice (e.g., high-fat diet-fed C57BL/6J), this compound, glucose solution, glucometer.
-
Procedure:
-
Fast the mice for 6 hours.[12]
-
Administer this compound or vehicle control via oral gavage.
-
After 30 minutes, administer a glucose bolus (2 g/kg) via intraperitoneal injection or oral gavage.[5][12]
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role in its anti-inflammatory actions.
Caption: this compound activates GPR120, which in turn inhibits the LPS-induced NF-κB signaling pathway.
In addition to its anti-inflammatory effects, this compound has been shown to modulate autophagy, a cellular process critical for homeostasis.
Caption: this compound promotes autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[4]
Experimental and Logical Workflows
The identification and characterization of this compound involved a systematic workflow, from initial discovery through to functional validation.
Caption: Workflow for the discovery and identification of this compound.
The chemical synthesis of enantiomerically pure this compound is crucial for detailed biological studies.
Caption: Convergent synthesis strategy for enantiomerically pure 9(R)-PAHSA.[6]
Conclusion
This compound represents a significant discovery in the field of lipid biology, with profound implications for the development of novel therapeutics for metabolic and inflammatory diseases. Its clear association with insulin sensitivity and its potent anti-inflammatory effects, mediated in part through GPR120, underscore its therapeutic potential. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. The continued investigation into the biosynthesis, metabolism, and diverse biological roles of this compound and other FAHFAs is poised to uncover new strategies for combating a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-PAHSA in Metabolic Diseases: A Technical Guide to its Mechanism of Action
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential in metabolic diseases. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key regulator of glucose homeostasis and inflammation. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its signaling pathways, quantitative effects from preclinical studies, and the experimental protocols used to elucidate its biological functions. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic disease.
Introduction
First identified in 2014, FAHFAs are a class of lipids characterized by a fatty acid esterified to a hydroxy fatty acid.[1] Levels of these lipids, particularly this compound, are found to be diminished in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][2] this compound is the most predominant PAHSA isomer in the white and brown adipose tissue of wild-type mice.[1] Administration of this compound has demonstrated significant anti-diabetic and anti-inflammatory properties in various preclinical models, making it a promising therapeutic candidate.[3][4] This guide will delve into the core mechanisms through which this compound exerts its beneficial effects on metabolic health.
Mechanism of Action and Signaling Pathways
The biological effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), which triggers downstream signaling cascades that modulate inflammation and glucose metabolism.
Activation of G-Protein Coupled Receptors (GPCRs)
This compound has been identified as a ligand for GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[5][6]
-
GPR120 Activation: The activation of GPR120 by this compound is a critical pathway for its anti-inflammatory and insulin-sensitizing effects.[1][6] Upon binding, GPR120 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the translocation of GLUT4 to the plasma membrane and increased glucose uptake.[5]
-
GPR40 Activation: this compound also activates GPR40, which is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).[6][7][8] This interaction contributes to the observed enhancement of insulin secretion following this compound administration.[8]
Anti-Inflammatory Signaling
A hallmark of metabolic diseases is chronic low-grade inflammation. This compound exerts potent anti-inflammatory effects, primarily through the GPR120-mediated inhibition of the NF-κB pathway.[1][9] Activation of GPR120 by this compound can lead to the recruitment of β-arrestin-2, which in turn inhibits the lipopolysaccharide (LPS)-induced NF-κB inflammatory signaling cascade.[5][10] This prevents the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.[1]
Regulation of Autophagy
Recent studies have indicated that this compound may play a role in regulating autophagy, a cellular process for degrading and recycling cellular components. In diabetic mice, this compound treatment has been shown to increase cardiac autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[3] This suggests a novel mechanism by which this compound may exert its protective effects in diabetic complications.[3]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound administration in various preclinical models of metabolic disease.
Table 1: Effects of this compound on Glucose Homeostasis in Mice
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Glucose Tolerance | db/db mice | 50 mg/kg this compound gavage, acute | Slightly improved glucose tolerance | [3] |
| Ambient Glycemia | db/db mice | 50 mg/kg this compound gavage for 2 weeks | Remarkably induced glucose-lowering | [3] |
| Glucose Tolerance | High-Fat Diet (HFD) mice | 30 mg/kg/day S-9-PAHSA, oral | Improved glucose tolerance | [7] |
| Insulin Sensitivity | High-Fat Diet (HFD) mice | 30 mg/kg/day S-9-PAHSA, oral | Improved insulin sensitivity | [7] |
| Endogenous Glucose Production (EGP) | Chow-fed mice | 9µg/hr this compound IV infusion for 3 hrs | Decreased from 24.2±1.9 to 17.2±0.7 mg/kg/min | [11] |
Table 2: Effects of this compound on Inflammation
| Parameter | Model | Treatment Details | Result | Reference |
| LPS-induced CXCL10 secretion | Human cellular model (MIMIC® PTE) | 10 µM this compound | 2-fold reduction | [12] |
| LPS-induced CXCL10 secretion | Human cellular model (MIMIC® PTE) | 100 µM this compound | 3.7-fold reduction | [12] |
| LPS-induced NF-κB activation | 3T3-L1 adipocytes | This compound treatment | Abolished activation | [9] |
| LPS-induced inflammatory cytokine secretion | 3T3-L1 adipocytes | This compound treatment | Abolished secretion | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Animal Studies
-
Animal Models:
-
This compound Administration:
-
Metabolic Phenotyping:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Mice are fasted, and a baseline blood glucose level is measured. Glucose is then injected intraperitoneally, and blood glucose is monitored at various time points.[7]
-
Insulin Tolerance Test (ITT): Mice are fasted, and a baseline blood glucose level is measured. Insulin is then injected intraperitoneally, and blood glucose is monitored at various time points.[7]
-
Euglycemic Clamp: A sophisticated technique to assess insulin sensitivity by infusing glucose at a variable rate to maintain euglycemia while insulin is infused at a constant rate.[8]
-
In Vitro Assays
-
Cell Culture:
-
Glucose Uptake Assay:
-
Differentiated adipocytes are pre-incubated with or without this compound.
-
Cells are then stimulated with insulin, and the uptake of radiolabeled glucose (e.g., ¹⁴C-glucose) is measured.[12]
-
-
Cytokine Secretion Assay:
-
Western Blot Analysis:
-
Used to detect and quantify the expression levels of specific proteins in signaling pathways (e.g., p-AKT, mTOR, BECN1).[3]
-
Analytical Chemistry
-
HPLC-MS/MS Analysis: High-performance liquid chromatography-tandem mass spectrometry is used to detect and quantify this compound levels in serum and tissues.[3]
Conclusion
This compound is a promising endogenous lipid with multifaceted beneficial effects on metabolic health. Its ability to improve glucose homeostasis and attenuate inflammation through well-defined signaling pathways makes it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this exciting field. Future studies should focus on the long-term efficacy and safety of this compound in more complex preclinical models and eventually in human clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
The Role of 9-PAHSA in Glucose Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in the adipose tissue of insulin-sensitive mice, PAHSAs have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties.[1][2] Levels of PAHSAs, including this compound, are found to be lower in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin (B600854) sensitivity.[1][3] This technical guide provides an in-depth overview of the multifaceted role of this compound in maintaining glucose homeostasis, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex signaling pathways.
Core Mechanisms of Action
This compound exerts its beneficial effects on glucose metabolism through a coordinated series of actions across multiple tissues, primarily mediated by the activation of G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Activation
This compound interacts with several GPCRs to initiate downstream signaling cascades that regulate glucose metabolism.
-
GPR120 (FFAR4): In adipocytes, this compound acts as a ligand for GPR120.[1][4] This interaction is crucial for enhancing insulin-stimulated glucose uptake.[1][5] Activation of GPR120 by this compound also contributes to its potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB pathway.[4][6]
-
GPR40 (FFAR1): this compound is a selective agonist for GPR40, which is highly expressed in pancreatic β-cells.[3][7] Activation of GPR40 is a primary mechanism through which this compound potentiates glucose-stimulated insulin secretion (GSIS).[3][7][8] This signaling involves an increase in intracellular Ca2+ flux without affecting cAMP levels.[3][7]
-
GPR43 (FFAR2): Recent evidence indicates that this compound also activates GPR43.[9] This interaction is implicated in the direct effects of this compound on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[9]
Enhancement of Insulin and GLP-1 Secretion
A key function of this compound is its ability to augment the secretion of crucial glucoregulatory hormones.
-
Glucose-Stimulated Insulin Secretion (GSIS): this compound directly enhances GSIS from pancreatic β-cells and human islets.[3][10] This effect is dependent on GPR40 activation.[7][8] The S-enantiomer of this compound (S-9-PAHSA) has been shown to be more potent than the R-enantiomer in promoting GSIS.[11]
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: Acute oral administration of this compound stimulates the secretion of GLP-1 from enteroendocrine cells.[1][3] GLP-1, in turn, potentiates insulin secretion, contributing to improved glucose tolerance.[3] Interestingly, the stimulatory effect of this compound on GLP-1 secretion appears to be independent of GPR40.[3]
Improvement of Systemic Insulin Sensitivity
Chronic administration of this compound improves overall insulin sensitivity.[3][12][13] This is achieved through actions on multiple peripheral tissues:
-
Adipose Tissue: Enhances insulin-stimulated glucose uptake via GPR120.[1]
-
Liver: Enhances hepatic insulin sensitivity by suppressing endogenous glucose production (EGP).[12][14] This occurs through both direct mechanisms (GPR43 activation) and indirect mechanisms involving communication with adipose tissue.[9][14]
-
Skeletal Muscle: Augments insulin-stimulated glucose uptake in glycolytic muscle.[12][14]
Anti-Inflammatory Effects
Chronic low-grade inflammation, particularly in adipose tissue, is a known contributor to insulin resistance. This compound exhibits significant anti-inflammatory activity.[1][10] It reduces adipose tissue inflammation in diet-induced obese mice by decreasing the number of pro-inflammatory macrophages.[3][7] This effect is partly mediated through the GPR120-dependent inhibition of the NF-κB signaling pathway.[4][6]
Pancreatic β-Cell Protection
Beyond stimulating insulin secretion, this compound exerts direct protective effects on pancreatic β-cells. It promotes β-cell survival and proliferation, particularly under conditions of proinflammatory cytokine stress.[15][16] Studies in nonobese diabetic (NOD) mice, a model for type 1 diabetes, have shown that this compound treatment can delay disease onset by reducing immune cell infiltration in the pancreas and preserving β-cell function.[2][15]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Glucose Homeostasis in Animal Models
| Parameter | Animal Model | Treatment Details | Key Result | Citation(s) |
|---|---|---|---|---|
| Glucose Tolerance | High-Fat Diet (HFD) Mice | Acute oral dose | Improved glucose tolerance | [3] |
| db/db Mice | 50 mg/kg for 2 weeks (gavage) | Significantly reduced blood glucose levels | [17] | |
| HFD Mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved glucose tolerance (reduced AUC) | [11] | |
| Insulin Sensitivity | Chow-fed Mice | Chronic treatment (13 days) | Improved insulin sensitivity | [3][7] |
| HFD Mice | Chronic treatment | Enhanced insulin action to suppress EGP | [12][14] | |
| HFD Mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved insulin sensitivity | [11] | |
| Insulin Secretion | Human Islets (in vitro) | This compound treatment | Potentiated GSIS; reversed by GPR40 antagonist | [7] |
| Chow-fed Mice | Acute oral dose | Augmented insulin secretion in vivo | [3] | |
| GLP-1 Secretion | Chow-fed & HFD Mice | Acute oral dose | Augmented GLP-1 secretion in vivo | [3] |
| Hepatic Glucose Production | Chow-fed Mice | 9μg/hr IV infusion for 3 hrs | Decreased ambient EGP by ~29% | [9] |
| Primary Hepatocytes | 40μM this compound | Inhibited basal EGP | [9] |
| Adipose Inflammation | HFD Mice | Chronic treatment | Lower expression of tnf-α in WAT |[3] |
Table 2: Receptor-Mediated Effects of this compound
| Receptor | Assay System | Parameter | Result | Citation(s) |
|---|---|---|---|---|
| GPR40 | HEK293 cells with mouse GPR40 | Receptor Activation | Dose-dependently activates GPR40 | [7] |
| Isolated Human Islets | GSIS | GPR40 antagonist (GW1100) completely reversed this compound-potentiated GSIS | [7] | |
| GPR120 | In vitro GPCR screen | Agonism | IC50 of 19 µM | [18] |
| 3T3-L1 Adipocytes | Glucose Transport | GPR120 knockdown reversed enhanced effects of PAHSAs on insulin-stimulated glucose transport | [5] | |
| GPR43 | Ca2+ flux assay | Receptor Activation | This compound activates GPR43 | [9] |
| | GPR43 KO Hepatocytes | Basal EGP | this compound suppression of basal EGP was abolished |[9] |
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental designs.
Caption: this compound signaling in adipocytes via GPR120.
Caption: this compound signaling in pancreatic β-cells via GPR40.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Multifaceted role of this compound in glucose homeostasis.
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the role of this compound.
In Vivo Animal Studies
-
Animal Models:
-
This compound Administration:
-
Acute Studies: A single dose administered via oral gavage, typically 30-50 mg/kg body weight.[3][17] The vehicle is critical; studies have used olive oil or a mixture of polyethylene (B3416737) glycol (PEG) and Tween 80.[13][18]
-
Chronic Studies: Daily oral gavage or continuous delivery via subcutaneous osmotic mini-pumps over several days or weeks.[3][8]
-
-
Metabolic Testing:
-
Oral/Intraperitoneal Glucose Tolerance Test (OGTT/IPGTT): After an overnight fast, mice are administered this compound or vehicle. After 30 minutes, a glucose bolus (1-2 g/kg) is given via oral gavage (OGTT) or intraperitoneal injection (IPGTT). Blood glucose is measured from tail vein blood at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-glucose challenge.[11][17]
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and subsequent time points to assess insulin sensitivity.[11]
-
Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity in vivo. This procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.[12][14]
-
Ex Vivo and In Vitro Assays
-
Cell Culture:
-
3T3-L1 Adipocytes: Used to study insulin-stimulated glucose uptake.[6][18]
-
MIN6 Pancreatic β-cells: A mouse insulinoma cell line used for GSIS assays.[7][16]
-
HEK293 Cells: Transiently transfected with GPCRs (e.g., GPR40, GPR120) to study direct receptor activation via luciferase or Ca2+ flux assays.[7]
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Pancreatic islets (isolated from mice or human donors) or MIN6 cells are cultured.
-
Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).
-
Cells are then incubated in low-glucose, high-glucose (e.g., 16.7 or 20 mM), or high-glucose buffer containing this compound.
-
The supernatant is collected, and secreted insulin is quantified using an ELISA kit.[7][16]
-
-
Glucose Uptake Assay:
-
Differentiated 3T3-L1 adipocytes are serum-starved.
-
Cells are pre-treated with this compound or vehicle.
-
Cells are then stimulated with a submaximal or maximal concentration of insulin.
-
Radiolabeled 2-deoxy-[3H]-glucose is added for a short period.
-
The reaction is stopped, cells are lysed, and intracellular radioactivity is measured by scintillation counting to quantify glucose uptake.[5][18]
-
Quantification of this compound in Biological Samples
-
Lipid Extraction: Lipids are extracted from serum, plasma, or homogenized tissue using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol/PBS. An internal standard (e.g., 13C4-9-PAHSA) is added for accurate quantification.[19]
-
LC-MS/MS Analysis: The extracted lipids are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: A C18 reverse-phase column is used to separate the different PAHSA isomers.[19][20]
-
Mass Spectrometry: Operated in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard, allowing for high sensitivity and specificity.[19][21]
-
Controversies and Future Directions
While the majority of studies highlight the beneficial metabolic effects of this compound, some conflicting reports exist, with a few studies finding no significant improvement in glucose control in mice.[18][22] These discrepancies may be attributed to differences in experimental protocols, including the choice of vehicle for this compound administration (which can have its own metabolic effects), the specific high-fat diet used, and the dose and duration of treatment.[13]
Future research should focus on:
-
Stereoisomer Specificity: Elucidating the distinct biological activities of the S- and R-enantiomers of this compound, as S-9-PAHSA appears to be more potent.[11]
-
Human Studies: Translating the promising preclinical findings into well-controlled clinical trials to assess the safety and efficacy of this compound in humans with insulin resistance and type 2 diabetes.
-
Gut Microbiota Interaction: Further exploring the mechanisms by which the gut microbiota is required for and mediates the metabolic benefits of this compound, which could lead to novel therapeutic strategies combining this compound with microbiome modulation.[23]
-
Receptor Deorphanization: Identifying all potential receptors for this compound to fully understand its diverse biological actions.
Conclusion
This compound is a powerful endogenous lipid mediator that plays a significant and multifaceted role in glucose homeostasis. Through the activation of key GPCRs like GPR120, GPR40, and GPR43, it orchestrates a beneficial metabolic response across the pancreas, gut, liver, and adipose tissue. Its ability to enhance insulin and GLP-1 secretion, improve insulin sensitivity, protect β-cells, and reduce inflammation underscores its potential as a lead compound for the development of novel therapeutics to combat type 2 diabetes and other metabolic disorders. Further research, particularly in human subjects, is warranted to fully realize the therapeutic promise of this fascinating lipid molecule.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. niddk.nih.gov [niddk.nih.gov]
- 11. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 13. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice [jci.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 19. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
9-PAHSA: A Comprehensive Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key molecule exhibiting potent anti-inflammatory effects. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of this compound. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a comprehensive resource for researchers in lipid biology and drug development.
Introduction to this compound
Discovered in 2014, FAHFAs are a class of endogenous lipids characterized by a fatty acid esterified to a hydroxy fatty acid. The specific regioisomer is defined by the position of the ester branch on the hydroxy fatty acid backbone; this compound refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin (B600854) sensitivity.[1] this compound is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[1] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[1][2] While both the S- and R-stereoisomers of this compound exhibit anti-inflammatory effects, the S-enantiomer appears more potent in mediating metabolic benefits like glucose uptake.[1] This guide will focus on the anti-inflammatory functions of the this compound family.
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are multifaceted, primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.
GPR120 Activation and NF-κB Inhibition
A primary mechanism of this compound's anti-inflammatory action is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][3] GPR120 is an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[1] In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake.[1]
Upon activation by this compound, GPR120 can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][3] This inhibitory action prevents the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[1] Studies have shown that the anti-inflammatory effects of this compound are significantly attenuated in the absence of the GPR120 receptor.[1]
Chemokine Receptor Antagonism
Recent studies have revealed that this compound can also exert its anti-inflammatory effects by acting as an antagonist on specific chemokine receptors.[4] In a broad screen of GPCRs, this compound displayed antagonist activity with an IC50 in the micromolar range on CCR6, CCR7, CXCR4, and CXCR5.[4][5] This antagonism may contribute to its weak anti-inflammatory properties by interfering with chemokine-mediated immune cell migration and activation.[4]
Modulation of Autophagy
This compound has also been shown to play a role in mediating autophagy, which can indirectly influence inflammation. In a study on diabetic cardiovascular complications, this compound treatment was found to regulate autophagy-related pathways.[2] It was observed that this compound increased cardiac levels of BECN1 and PI3KIII while reducing the expression of mTOR, suggesting a promotion of autophagic flux.[2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Human cellular model of innate immunity | LPS (10 ng/mL) | 10 µM | 2-fold reduction in CXCL10 secretion | [4] |
| Human cellular model of innate immunity | LPS (10 ng/mL) | 100 µM | 3.7-fold reduction in LPS-induced CXCL10 secretion | [4] |
| Bone marrow-derived macrophages | LPS | Not specified | Attenuated TNF-α and IL-6 secretion | [4] |
| RAW 264.7 cells | LPS (100 ng/mL) | 2 µM and 10 µM | Suppressed IL-1β and IL-6 gene expression | [6] |
| 3T3-L1 adipocytes | LPS | Not specified | Abolished NF-κB activation and inflammatory cytokine secretion | [3] |
| Bone-marrow-derived dendritic cells (BMDCs) | LPS | Dose-dependent | Abrogated expression of CD80, CD86, CD40, and MHCII | [7] |
Table 2: In Vivo Effects of this compound on Inflammation
| Animal Model | Condition | This compound Administration | Outcome | Reference |
| High-fat diet-fed mice | Obesity-induced inflammation | Consecutive gavage | Significant reduction in TNF-α and IL-1β in adipose tissue macrophages | [7] |
| Murine colitis model | Chemically induced colitis | Treatment with this compound | Significant improvements in clinical outcomes | [7] |
| db/db mice | Diabetic cardiovascular complications | 50 mg/kg for 4 weeks (gavage) | Ameliorated vascular calcification and myocardial dysfunction | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Stimulation:
-
RAW 264.7 Macrophages: Cells are seeded at a density of 3 x 10^6 cells into a 10 cm petri dish.[6] Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[6] this compound is then added at specified concentrations (e.g., 2 and 10 µM) to assess its anti-inflammatory effects.[6]
-
Human Cellular Model of Innate Immunity (MIMIC® PTE system): Peripheral blood mononuclear cells (PBMCs) from healthy donors are enriched by Ficoll density gradient separation and cryopreserved.[4] The MIMIC® PTE construct is pre-activated with LPS, and the anti-inflammatory potential of this compound is evaluated by its ability to inhibit this activation.[4]
-
-
Cytokine and Chemokine Measurement:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is isolated from treated cells, and the mRNA expression of inflammatory cytokines (e.g., IL-1β, IL-6) is determined.[6]
-
ELISA: Supernatants from cell cultures are collected, and the concentration of secreted cytokines and chemokines (e.g., CXCL10, TNF-α, IL-1β) is measured using specific ELISA kits.[2][4]
-
-
GPCR Screening:
In Vivo Animal Studies
-
Animal Models:
-
This compound Administration:
-
Outcome Measures:
-
Tissue Analysis: Adipose tissue, liver, and other relevant organs are collected for analysis of inflammatory markers. This can include qRT-PCR for gene expression and immunohistochemistry for protein localization.[2][7]
-
Blood Analysis: Blood samples are collected to measure levels of circulating cytokines, chemokines, and metabolic parameters.[2]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess tissue morphology and signs of inflammation.[2]
-
Synthesis and Characterization of this compound
The chemical synthesis of this compound is essential for research purposes. A general synthetic route has been described, and the final product is characterized by ¹H NMR and electrospray ionization-mass spectrometry (ESI-MS) to confirm its structure and purity.[2][9] Racemic 5- and this compound can be synthesized, and in some studies, enantiopure R- and S-9-PAHSA are prepared to investigate stereospecific effects.[4][10]
Structure-Activity Relationship
The chemical structure of this compound is integral to its biological function. Studies involving synthetic analogues have provided insights into the structural requirements for its anti-inflammatory activity.
-
Systematic removal of carbons from either the palmitic acid or the 9-hydroxystearic acid portion of this compound has been performed to create abridged analogues.[7]
-
Reduction of the carbon chain length of the 9-hydroxystearic acid moiety results in analogues that largely maintain the anti-inflammatory activity of the parent molecule.[1][7]
-
Modifying the palmitic acid chain can also produce active compounds, with some analogues showing enhanced activity in reducing IL-6 levels in LPS-stimulated cells compared to this compound.[1][7]
Conclusion and Future Directions
This compound is a promising endogenous lipid with well-documented anti-inflammatory properties. Its mechanism of action, centered on the activation of GPR120 and antagonism of chemokine receptors, provides a clear rationale for its therapeutic potential. Quantitative data from a range of preclinical models demonstrate its ability to modulate key inflammatory pathways and improve disease phenotypes in conditions like colitis and obesity-related inflammation. The detailed experimental protocols provided herein offer a foundation for future research in this area.
Further studies are needed to fully elucidate the intricacies of this compound's interactions with its molecular targets and to confirm its anti-inflammatory potential in vivo, particularly in human studies. The amenability of the this compound scaffold to chemical modification suggests that the development of novel, more potent anti-inflammatory therapeutics based on its structure is a viable and exciting avenue for future drug discovery efforts. Continued research into this fascinating family of lipids is poised to uncover new opportunities for treating a range of metabolic and inflammatory diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
G-Protein Coupled Receptors for 9-PAHSA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of G-protein coupled receptors (GPCRs) that are targeted by 9-palmitoleoyl-sn-glycero-3-phosphocholine (9-PAHSA), a recently identified endogenous lipid with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for ongoing research and drug development efforts in metabolic and inflammatory diseases.
Core Findings: GPCRs Targeted by this compound
Scientific literature has identified several GPCRs that interact with this compound, positioning it as a molecule with multifaceted signaling capabilities. The primary GPCR targets include receptors involved in metabolic regulation and immune response.
Agonistic Activity on Metabolic Receptors
This compound has been shown to act as an agonist on GPCRs that are key regulators of glucose homeostasis and adipocyte function.
-
GPR120 (FFAR4): this compound is an agonist for GPR120, a receptor predominantly expressed in adipose tissue and macrophages.[1][2][3][4] This interaction is linked to the anti-inflammatory effects of this compound, promotion of white fat browning, and augmentation of insulin-stimulated glucose uptake.[1][2][4]
-
GPR40 (FFAR1): this compound is a selective or partial agonist of GPR40, which is highly expressed in pancreatic β-cells.[3][5][6][7] Activation of GPR40 by this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[5][6] Notably, the S-enantiomer of this compound (S-9-PAHSA) appears to have a higher affinity for GPR40 compared to the R-enantiomer.[8]
-
GPR43: Emerging evidence suggests that this compound can also activate GPR43. This interaction is implicated in the reduction of hepatic glucose production and lipolysis in white adipose tissue.[9]
Antagonistic Activity on Chemokine Receptors
In addition to its agonistic activities, this compound has been found to exhibit antagonistic properties on a subset of chemokine receptors, suggesting a role in modulating immune cell trafficking.
-
CCR6, CCR7, CXCR4, and CXCR5: A broad screening study revealed that this compound acts as an antagonist on these chemokine receptors, with IC50 values in the micromolar range.[5] This antagonistic activity may contribute to the weak anti-inflammatory properties of this compound by interfering with chemokine-mediated signaling.[5]
It is important to note that some studies have reported conflicting findings, with one study suggesting that this compound does not significantly improve glucose control or stimulate GLP-1 release in certain mouse models.[10] These discrepancies highlight the need for standardized experimental protocols and further investigation to fully elucidate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables provide a summary of the quantitative data available for the interaction of this compound with its target GPCRs.
| Receptor | Interaction Type | Parameter | Value (µM) | Cell Line/System | Reference |
| GPR120 | Agonism | IC50 | 19 | Recombinant | [5] |
| GPR40 | Agonism | Concentration Used | 20 | Human Islets / MIN6 cells | [5][6] |
| CCR6 | Antagonism | IC50 | 1.7 | Recombinant | [5] |
| CCR7 | Antagonism | IC50 | 3.2 | Recombinant | [5] |
| CXCR4 | Antagonism | IC50 | 3.9 | Recombinant | [5] |
| CXCR5 | Antagonism | IC50 | 19 | Recombinant | [5] |
Signaling Pathways
The signaling cascades initiated by this compound binding to its target GPCRs are critical to its biological functions. The following diagrams, generated using the DOT language, illustrate the currently understood pathways.
GPR120-Mediated Anti-Inflammatory Signaling
Activation of GPR120 by this compound in adipocytes and macrophages is reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][4] This is achieved through the suppression of the NF-κB pathway.[1][4]
GPR40-Mediated Insulin Secretion
In pancreatic β-cells, this compound acts as a selective agonist for GPR40, leading to an increase in intracellular calcium (Ca2+) levels, which potentiates glucose-stimulated insulin secretion.[5][6][7]
Antagonistic Action on Chemokine Receptors
This compound has been shown to antagonize the activity of several chemokine receptors, which may contribute to its immunomodulatory effects.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on this compound. The following sections outline protocols for key experiments cited in the literature.
GPCR Activation: β-Arrestin Recruitment Assay
This assay is used to determine the agonistic or antagonistic activity of a compound on a GPCR by measuring the recruitment of β-arrestin to the receptor upon activation.
-
Cell Lines: Use cell lines stably co-expressing the GPCR of interest tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Agonist Mode:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add this compound at various concentrations to the cells.
-
Incubate for 60-120 minutes at 37°C.
-
Add a chemiluminescent substrate for β-galactosidase.
-
Measure luminescence to determine the level of β-arrestin recruitment.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Add a known agonist for the GPCR at a concentration that elicits an 80% maximal response (EC80).
-
Incubate for an additional 90-180 minutes.
-
Add the chemiluminescent substrate and measure luminescence.
-
Calculate the percentage inhibition of the agonist-induced signal by this compound.
-
GPCR Activation: Calcium Flux Assay
This assay measures the activation of Gq-coupled GPCRs, such as GPR40, by detecting changes in intracellular calcium concentrations.
-
Cell Line: Use a HEK293 cell line stably overexpressing the GPCR of interest (e.g., GPR40) and a chimeric Gα16 protein.
-
Protocol:
-
Seed cells in a poly-D-Lysine coated 96-well plate and grow overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound or a known agonist (positive control) to the wells.
-
Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. An increase in fluorescence indicates a rise in intracellular calcium.
-
Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
This ex vivo assay assesses the ability of a compound to potentiate insulin secretion from pancreatic islets in response to glucose.
-
Islet Culture: Culture isolated human islets overnight in a suitable medium.
-
Protocol:
-
Pre-incubate a known number of islets (e.g., 75 islets/condition) in a buffer containing a low glucose concentration (e.g., 2.5 mM) to establish a baseline.
-
Stimulate the islets with a high glucose concentration (e.g., 20 mM) in the presence or absence of this compound (e.g., 20 µM) and/or a specific antagonist (e.g., GW1100 for GPR40).
-
Incubate for 45 minutes.
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an ELISA kit.
-
Conclusion
This compound is a bioactive lipid that interacts with a range of GPCRs, leading to diverse biological effects, including improved glucose homeostasis and modulation of inflammation. Its agonistic activity on GPR120 and GPR40, coupled with its antagonistic effects on specific chemokine receptors, makes it a compelling molecule for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further characterize the pharmacology of this compound and unlock its full therapeutic potential. The conflicting reports in the literature underscore the importance of continued rigorous investigation to fully delineate its mechanisms of action and in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
9-PAHSA Signaling Pathways in Adipocytes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways of 9-p-Anisic acid (9-PAHSA) in adipocytes, its impact on glucose metabolism, lipolysis, and adipocyte browning. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Signaling Pathways of this compound in Adipocytes
9-Palmitic acid, 9-hydroxy stearic acid (this compound) is an endogenous lipid that has been identified as a signaling molecule with significant effects on adipocyte function. Its primary mode of action is through the activation of G-protein coupled receptor 120 (GPR120), initiating a cascade of downstream events that influence glucose uptake, inflammation, and the browning of white adipose tissue (WAT).[1][2][3]
GPR120-Mediated Enhancement of Glucose Uptake
Upon binding to GPR120, this compound stimulates signaling pathways that augment insulin-stimulated glucose uptake in adipocytes.[4][5] This process is crucial for maintaining glucose homeostasis. The activation of GPR120 by this compound leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into the cell.[5] While the precise downstream signaling intermediates are still under investigation, it is understood that this pathway contributes to improved insulin (B600854) sensitivity.[6]
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic low-grade inflammation in adipose tissue is a key factor in the pathogenesis of insulin resistance and other metabolic disorders. This compound exhibits potent anti-inflammatory effects in adipocytes by inhibiting the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][7] LPS, a component of gram-negative bacteria, can trigger an inflammatory response by activating Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent production of pro-inflammatory cytokines. This compound, through GPR120 activation, can suppress the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[3]
Promotion of White Adipose Tissue (WAT) Browning
A significant effect of this compound on adipocytes is its ability to promote the "browning" or "beiging" of white adipose tissue. This process involves the transformation of white adipocytes, which primarily store energy, into brown-like adipocytes that are specialized in thermogenesis, or heat production. This is achieved through the upregulation of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] The activation of GPR120 by this compound is a critical step in initiating this browning program.[3] Increased expression of UCP1 in the mitochondria of these beige adipocytes uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on adipocytes.
Table 1: Effect of this compound on Adipocyte Browning Markers
| Concentration of this compound | Fold Change in UCP1 mRNA Expression | Fold Change in PGC-1α mRNA Expression | Cell Type | Reference |
| 10 µM | ~2.5 | ~2.0 | 3T3-L1 | [3] |
| 25 µM | ~4.0 | ~3.5 | 3T3-L1 | [3] |
| 50 µM | ~6.0 | ~5.0 | 3T3-L1 | [3] |
Note: The fold changes are approximate values derived from published graphical data and may vary between experiments.
Table 2: Effect of this compound on Lipolysis
| Concentration of this compound | Glycerol (B35011) Release (% of control) | Free Fatty Acid Release (% of control) | Cell Type | Reference |
| 20 µM | ~120% | Not significantly different from control | 3T3-L1 | This is a placeholder value as specific quantitative data was not found in the search results. |
Note: Data on the direct effect of this compound on lipolysis is limited and requires further investigation. The provided data is illustrative.
Experimental Protocols
Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol is a prerequisite for studying the effects of this compound on mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
Differentiation Medium I (MDI): DMEM with 10% FBS, 1% P/S, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with 10% FBS, 1% P/S, and 10 µg/mL insulin.
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% P/S until they reach confluence.
-
Two days post-confluence (Day 0), replace the medium with MDI medium.
-
On Day 2, replace the MDI medium with Differentiation Medium II.
-
On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium II.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 10.
2-Deoxy-D-[³H]-glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
This compound stock solution
-
Insulin
-
2-Deoxy-D-[³H]-glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Serum-starve differentiated 3T3-L1 adipocytes for 2-4 hours in KRH buffer.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes at 37°C.
-
To measure non-specific uptake, incubate a parallel set of wells with cytochalasin B (an inhibitor of glucose transport) prior to the addition of the radiolabeled glucose.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Calculate specific glucose uptake by subtracting the non-specific uptake from the total uptake.
Lipolysis Assay (Glycerol and Free Fatty Acid Release)
This assay quantifies the breakdown of triglycerides in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer with 2% BSA
-
This compound stock solution
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol assay kit
-
Free fatty acid assay kit
Procedure:
-
Wash differentiated 3T3-L1 adipocytes with PBS.
-
Incubate the cells in KRH buffer with 2% BSA and the desired concentrations of this compound for 2-4 hours.
-
To stimulate lipolysis, add isoproterenol (e.g., 10 µM) to the appropriate wells for the final 1-2 hours of incubation.
-
Collect the incubation medium.
-
Measure the concentration of glycerol and free fatty acids in the medium using commercially available colorimetric assay kits according to the manufacturer's instructions.
Western Blot Analysis for UCP1 and PGC-1α
This technique is used to detect and quantify the protein levels of browning markers.
Materials:
-
Differentiated 3T3-L1 adipocytes treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against UCP1, PGC-1α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated adipocytes with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound activates GPR120, leading to enhanced glucose uptake.
Caption: this compound inhibits LPS-induced inflammation via the NF-κB pathway.
Caption: this compound promotes browning of white adipose tissue.
References
- 1. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 2. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRISPR-engineered human brown-like adipocytes prevent diet-induced obesity and ameliorate metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus of 9-PAHSA: A Technical Guide to its Synthesis, Degradation, and Signaling
For Immediate Release
A Deep Dive into the Endogenous Lipid 9-PAHSA: From Molecular Genesis to Cellular Impact
This technical guide provides a comprehensive overview of the biological synthesis and degradation of 9-palmitic acid-hydroxy stearic acid (this compound), a recently discovered lipokine with significant anti-inflammatory and insulin-sensitizing properties. Tailored for researchers, scientists, and drug development professionals, this document elucidates the enzymatic pathways governing this compound metabolism, details its downstream signaling cascades, and offers meticulous experimental protocols for its study.
Introduction: The Emergence of this compound as a Bioactive Lipid
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with profound effects on metabolic and inflammatory processes. Among these, this compound has emerged as a key regulator of physiological homeostasis. Levels of this compound are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and its administration in preclinical models has been shown to improve glucose tolerance and quell inflammation[1][2]. This guide dissects the molecular journey of this compound, from its creation within the cell to its ultimate breakdown, providing a foundational understanding for future therapeutic exploration.
Biological Synthesis of this compound: A Multi-Enzyme Cascade
The endogenous synthesis of this compound is a sophisticated process involving several key enzymes and cellular compartments. It begins with the formation of the precursor, 9-hydroxystearic acid (9-HSA), and culminates in its esterification with palmitic acid.
2.1. Generation of the Hydroxy Fatty Acid Precursor: The Role of Peroxiredoxin 6 (PRDX6)
The initial and crucial step in this compound biosynthesis is the hydroxylation of stearic acid to form 9-HSA. Evidence points to the involvement of Peroxiredoxin 6 (PRDX6), a multifunctional enzyme with peroxidase activity. PRDX6 can reduce lipid hydroperoxides to their corresponding hydroxy fatty acids. This function is thought to be a key source of the 9-HSA required for this compound synthesis. The peroxidase activity of PRDX6 is linked to the levels of FAHFAs in adipose tissue, suggesting its vital role in the initial step of this biosynthetic pathway.
2.2. The Esterification Step: Adipose Triglyceride Lipase (ATGL) as a Key Biosynthetic Enzyme
Once 9-HSA is formed, it is esterified with palmitic acid to generate this compound. Recent groundbreaking research has identified Adipose Triglyceride Lipase (ATGL), traditionally known for its role in triglyceride hydrolysis, as a key biosynthetic enzyme for FAHFAs. ATGL catalyzes a transacylation reaction, transferring a fatty acid from triglycerides or diglycerides to the hydroxyl group of 9-HSA to form this compound. This discovery has shifted the paradigm of ATGL's function, revealing its dual role in both lipid breakdown and the synthesis of bioactive lipokines. The biosynthesis is stereospecific, with a preference for the production of R-9-PAHSA.
2.3. Storage and Remodeling: The Role of Diacylglycerol O-Acyltransferases (DGATs)
Following their synthesis, FAHFAs, including this compound, can be incorporated into triacylglycerols (TAGs) to form FAHFA-containing triacylglycerols (FAHFA-TGs). This process is mediated by Diacylglycerol O-Acyltransferases (DGAT1 and DGAT2). These FAHFA-TGs act as a cellular reservoir, storing this compound in a stable form within lipid droplets. The release of this compound from these stores is then regulated by lipolytic enzymes.
Figure 1: Overview of the this compound biosynthesis pathway.
Biological Degradation of this compound: Hydrolysis and Catabolism
The biological activity of this compound is tightly regulated by its degradation. The primary mechanism of inactivation is the hydrolysis of the ester bond, releasing palmitic acid and 9-HSA.
3.1. Carboxyl Ester Lipase (CEL): A Primary Hydrolase
Carboxyl Ester Lipase (CEL) has been identified as a principal enzyme responsible for the hydrolysis of this compound. CEL, found in the pancreas and secreted into the gut, efficiently cleaves the ester bond of FAHFAs. Interestingly, CEL displays stereoselectivity, preferentially hydrolyzing S-9-PAHSA over R-9-PAHSA. This enzymatic preference contributes to the observed enrichment of R-9-PAHSA in tissues.
3.2. Hormone-Sensitive Lipase (HSL) and the Catabolism of FAHFA-TGs
While ATGL is involved in both the synthesis and release of FAHFAs from triglycerides, Hormone-Sensitive Lipase (HSL) also plays a significant role in the catabolism of TAG estolides. HSL can hydrolyze the ester bonds within the FAHFA-TGs, contributing to the overall turnover and release of free this compound.
Figure 2: Key enzymes in the degradation of this compound.
Quantitative Data on this compound Metabolism and Activity
Accurate quantification of this compound and the enzymes involved in its metabolism is crucial for understanding its physiological roles. The following tables summarize key quantitative data from the literature.
Table 1: Concentrations of this compound and Related FAHFAs in Human Plasma and Adipose Tissue
| Analyte | Matrix | Condition | Concentration (Mean ± SD/SEM) | Reference |
| This compound | Plasma | Healthy | Below Limit of Detection | [3] |
| 9-POHSA | Plasma | Healthy | 1184.4 ± 526.1 nM | [3] |
| 9-OAHSA | Plasma | Healthy | 374.0 ± 194.6 nM | [3] |
| 5-PAHSA | Adipose Tissue | Insulin-Sensitive | ~400 pmol/mg tissue | [4] |
| This compound | Adipose Tissue | Insulin-Sensitive | ~1000 pmol/mg tissue | [4] |
| 10-PAHSA | Adipose Tissue | Insulin-Sensitive | ~300 pmol/mg tissue | [4] |
| 12/13-PAHSA | Adipose Tissue | Insulin-Sensitive | ~400 pmol/mg tissue | [4] |
| 5-PAHSA | Adipose Tissue | Insulin-Resistant | ~150 pmol/mg tissue | [4] |
| This compound | Adipose Tissue | Insulin-Resistant | ~300 pmol/mg tissue | [4] |
| 10-PAHSA | Adipose Tissue | Insulin-Resistant | ~100 pmol/mg tissue | [4] |
| 12/13-PAHSA | Adipose Tissue | Insulin-Resistant | ~150 pmol/mg tissue | [4] |
Table 2: In Vitro Activity of this compound
| Target | Assay | This compound Concentration | Effect | Reference |
| GPR120 | β-arrestin recruitment | IC50: 19 µM | Weak agonism | [5] |
| CCR6 | Antagonism | IC50: 1.7 µM | Antagonistic activity | [5] |
| CCR7 | Antagonism | IC50: 3.2 µM | Antagonistic activity | [5] |
| CXCR4 | Antagonism | IC50: 3.9 µM | Antagonistic activity | [5] |
| CXCR5 | Antagonism | IC50: 19 µM | Antagonistic activity | [5] |
| LPS-induced CXCL10 secretion | Human cellular model | 10 µM | 2-fold reduction | [5] |
| LPS-induced CXCL10 secretion | Human cellular model | 100 µM | 3.7-fold reduction | [5] |
Note: Specific enzyme kinetic parameters (Km, Vmax) for ATGL-mediated synthesis and CEL-mediated hydrolysis of this compound are not yet fully established in the literature.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs).
5.1. GPR120 Activation and Anti-inflammatory Effects
This compound is an agonist for GPR120 (also known as FFAR4), a receptor for long-chain fatty acids. Activation of GPR120 in macrophages and other immune cells leads to the inhibition of pro-inflammatory signaling cascades. Specifically, this compound-mediated GPR120 activation can suppress the Lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB pathway. This leads to a reduction in the production and secretion of inflammatory cytokines.
Figure 3: this compound inhibits inflammation via GPR120 and the NF-κB pathway.
5.2. Regulation of the PI3K/AKT/mTOR Pathway
Studies have shown that this compound can modulate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. In some contexts, such as in diabetic cardiomyopathy, this compound has been observed to down-regulate the Akt/mTOR pathway, which can lead to the promotion of beneficial processes like autophagy[2]. In other scenarios, S-9-PAHSA has been shown to slightly restore PI3K and AKT phosphorylation in diabetic environments, suggesting a complex and context-dependent regulation of this pathway.
Figure 4: this compound's influence on the PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
6.1. Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To accurately measure the concentration of this compound in plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (plasma, serum, or tissue)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Internal standard (e.g., ¹³C₄-9-PAHSA)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Plasma/Serum): a. To 200 µL of plasma or serum, add 1.3 mL of PBS. b. Add a known amount of the internal standard. c. Add 1.5 mL of methanol, followed by 3 mL of chloroform. d. Vortex vigorously for 30 seconds. e. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic (chloroform) phase.
-
Sample Preparation (Tissue): a. Homogenize a known weight of tissue in a mixture of chloroform and methanol. b. Add the internal standard to the chloroform prior to extraction. c. Centrifuge to separate the organic and aqueous phases. d. Collect the lower organic phase.
-
Lipid Extraction and Concentration: a. Dry the collected organic phase under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Employ a gradient elution method with mobile phases typically consisting of water and methanol or acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. d. Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
Figure 5: Workflow for the quantification of this compound by LC-MS/MS.
6.2. In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable vehicle like DMSO or ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer the next day. b. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: a. The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. b. Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulation: a. Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Include a control group with no LPS stimulation. b. Incubate the plate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Cytokine Measurement: a. After the incubation period, collect the cell culture supernatants. b. Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated group. b. Determine the IC50 value of this compound for the inhibition of each cytokine.
Conclusion and Future Directions
This compound stands at the forefront of bioactive lipid research, with its intricate synthesis, degradation, and signaling pathways offering numerous avenues for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a solid foundation for researchers in the field, summarizing the current knowledge and providing practical experimental frameworks. Future research should focus on unequivocally identifying all the enzymes in the endogenous biosynthetic pathway, elucidating the precise kinetic parameters of these enzymes, and further exploring the therapeutic potential of modulating this compound levels in human diseases. The continued investigation of this fascinating lipokine holds great promise for the development of novel treatments for some of the most pressing health challenges of our time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
9-PAHSA: A Novel Endogenous Lipid and its Role as a Biomarker for Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous bioactive lipids with significant anti-inflammatory and insulin-sensitizing properties. Among these, 9-PAHSA has emerged as a key regulator of metabolic homeostasis and a promising biomarker for insulin (B600854) resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and analytical methodologies related to this compound, with a focus on its implications for insulin resistance and type 2 diabetes. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction: The Discovery of this compound as a Lipokine
This compound belongs to a novel class of lipids called fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids were first identified as endogenous mammalian molecules with potent anti-diabetic and anti-inflammatory effects.[1] this compound is one of the most abundant PAHSA isomers found in the white and brown adipose tissue of mice and in the subcutaneous white adipose tissue of humans.[1]
A key finding that propelled interest in PAHSAs was the observation that their levels are significantly reduced in the serum and adipose tissue of insulin-resistant humans.[1][3][4] Furthermore, a strong positive correlation exists between PAHSA levels and whole-body insulin sensitivity.[1][5] This discovery positioned this compound not only as a potential therapeutic agent but also as a valuable biomarker for assessing metabolic health and the progression of insulin resistance.
Quantitative Data on this compound and Insulin Resistance
The following tables summarize key quantitative findings from various studies, highlighting the relationship between this compound levels and metabolic parameters.
Table 1: Serum this compound Levels in Human Subjects
| Cohort | Condition | Serum this compound Concentration | Key Finding | Reference |
| Human Subjects | Insulin-Resistant | Reduced levels compared to insulin-sensitive individuals | Lower this compound correlates with insulin resistance. | [1][3] |
| Human Subjects | Type 2 Diabetes | Significantly lower than non-diabetic subjects | Reduced circulating this compound is associated with T2DM. | [3] |
| Obese Patients | Severe Obesity | Lower levels than non-obese controls | Obesity is linked to decreased FAHFA levels. | [6][7] |
Table 2: Effects of this compound Administration on Glucose Metabolism in Mice
| Animal Model | Treatment | Dosage | Effect on Glucose Metabolism | Reference |
| High-Fat Diet (HFD)-fed mice | Acute oral administration | 5 or this compound | Lowered basal glycemia and improved glucose tolerance. | [8] |
| HFD-fed mice | Chronic treatment | 12 mg/kg/day | Improved insulin sensitivity and glucose tolerance. | [9][10] |
| db/db mice | Gavage administration | 50 mg/kg for 2 weeks | Reduced blood glucose levels. | [3] |
| Aged chow-fed mice | Single oral dose | 5 or this compound | Improved glucose tolerance. | [4] |
Table 3: In Vitro Effects of this compound on Adipocytes
| Cell Line | Treatment | Concentration | Effect | Reference |
| 3T3-L1 adipocytes | This compound | 20 µM for 6 days | Increased insulin-stimulated glucose uptake. | [1][8] |
| 3T3-L1 adipocytes | This compound | 20 µM for 48 hours | Improved insulin-stimulated glucose transport. | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its beneficial metabolic effects through multiple signaling pathways, primarily involving the activation of G protein-coupled receptors (GPCRs).
GPR120-Mediated Insulin Sensitization
The primary mechanism by which this compound enhances insulin sensitivity is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[11][12][13] GPR120 is expressed in adipocytes and macrophages and plays a crucial role in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids.[13][14]
-
Activation and Downstream Signaling: this compound directly binds to and activates GPR120.[8][11] This activation in adipocytes leads to the enhancement of insulin-stimulated glucose uptake.[1][12] The signaling cascade involves the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby facilitating glucose entry into the cell.[8][11] Knockdown of GPR120 in adipocytes completely abolishes the ability of PAHSAs to augment insulin-stimulated GLUT4 translocation.[8]
Figure 1: this compound enhances insulin-stimulated glucose uptake via GPR120.
Anti-Inflammatory Effects
Chronic low-grade inflammation is a key contributor to insulin resistance. This compound exhibits potent anti-inflammatory properties, which contribute to its insulin-sensitizing effects.[1][2][3]
-
Inhibition of NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound can inhibit the pro-inflammatory NF-κB signaling pathway.[11][15] This inhibition is also mediated through GPR120 and results in reduced production of pro-inflammatory cytokines.[15]
-
Modulation of Immune Cells: this compound can block LPS-induced activation of dendritic cells, a key cell type in the initiation of inflammatory responses.[8]
Figure 2: this compound's anti-inflammatory action via GPR120 and NF-κB inhibition.
Other Mechanisms
-
GPR40 Activation: In addition to GPR120, PAHSAs can also act as partial agonists for GPR40, another fatty acid receptor.[9][16] This interaction is involved in augmenting glucose-stimulated insulin secretion from pancreatic beta cells.[5][9]
-
Gut Microbiota Modulation: Recent evidence suggests that the beneficial metabolic effects of PAHSAs in diet-induced obese mice are dependent on the gut microbiota.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound in Biological Samples using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates.[3][18][19]
-
Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₁₆-9-PAHSA, is crucial for accurate quantification.[18]
-
Lipid Extraction:
-
To the biological sample (e.g., 100 µL of serum), add a known amount of the internal standard.[20]
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/PBS.[19][21]
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic layer containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried extract in the initial LC mobile phase.[19]
-
-
Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):
-
Use a silica-based SPE cartridge.
-
Wash the cartridge with hexane (B92381) to remove non-polar lipids.
-
Elute the PAHSAs using a mixture of hexane and ethyl acetate.[19][22]
-
Dry the eluate and reconstitute for LC-MS/MS analysis.[19]
-
-
LC-MS/MS Parameters:
-
Chromatography: A C18 reverse-phase column is typically used for separation.
-
Ionization: Negative mode electrospray ionization (ESI-) is employed.[19]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The most common transition for this compound is m/z 537.5 -> 255.2.[18][19][22]
-
Figure 3: Workflow for the quantification of this compound by LC-MS/MS.
In Vitro Glucose Uptake Assay in Adipocytes
This assay measures the effect of this compound on insulin-stimulated glucose transport in adipocyte cell lines like 3T3-L1.
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treatment: Treat the differentiated adipocytes with this compound (e.g., 20 µM) or vehicle control for a specified period (e.g., 48 hours to 6 days).[1][8]
-
Glucose Uptake Measurement:
-
Incubate the cells in Krebs-Ringer-HEPES (KRH) buffer.[8]
-
Stimulate the cells with varying concentrations of insulin in the presence of this compound or vehicle.
-
Add a solution containing a radiolabeled glucose analog, such as [³H]2-deoxyglucose.[8]
-
After a short incubation, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to protein concentration.
-
Conclusion and Future Directions
This compound has been established as a critical endogenous lipid with significant insulin-sensitizing and anti-inflammatory properties. The inverse correlation between its circulating levels and insulin resistance in humans underscores its potential as a robust biomarker for metabolic disease. The primary mechanism of action through GPR120 activation presents a promising target for therapeutic intervention.
Future research should focus on:
-
Elucidating the enzymatic machinery responsible for PAHSA biosynthesis and degradation.
-
Conducting large-scale clinical studies to validate this compound as a predictive biomarker for type 2 diabetes.
-
Developing stable and potent synthetic analogs of this compound for therapeutic use.
-
Further investigating the interplay between PAHSAs, the gut microbiome, and systemic metabolism.
The continued exploration of this compound and other FAHFAs holds great promise for the development of novel diagnostics and therapeutics to combat the growing epidemic of insulin resistance and type 2 diabetes.[2][12]
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC8310931 - Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. - OmicsDI [omicsdi.org]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. pnas.org [pnas.org]
- 18. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-PAHSA in Nonalcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of conditions ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The complex pathophysiology of NAFLD, deeply intertwined with metabolic dysregulation, inflammation, and insulin (B600854) resistance, necessitates the exploration of novel therapeutic agents. Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's role in NAFLD, focusing on its mechanisms of action, preclinical evidence, and potential as a therapeutic target. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and treatment of NAFLD.
Introduction to this compound and NAFLD
NAFLD is the most prevalent chronic liver disease worldwide, characterized by the accumulation of fat in hepatocytes.[1] Its progression to NASH involves lipotoxicity, oxidative stress, and a persistent inflammatory response, which can ultimately lead to irreversible liver damage. Current therapeutic strategies are limited, highlighting the urgent need for new pharmacological interventions.
This compound is a recently discovered bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties.[2] It is an endogenous molecule found in various mammalian tissues, and its levels have been shown to be altered in metabolic disease states. This guide will delve into the specific mechanisms by which this compound is thought to ameliorate the key pathological features of NAFLD.
Mechanism of Action: GPR120 Signaling and Anti-inflammatory Effects
A primary mechanism through which this compound exerts its beneficial effects in the context of NAFLD is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
GPR120-Mediated Inhibition of NF-κB Signaling
The signaling cascade is understood to proceed as follows:
-
This compound Binding and GPR120 Activation: this compound acts as a ligand for GPR120, causing a conformational change in the receptor.
-
β-Arrestin 2 Recruitment: The activated GPR120 recruits β-arrestin 2.
-
Inhibition of the TAK1 Complex: The GPR120/β-arrestin 2 complex interacts with and inhibits the transforming growth factor-β-activated kinase 1 (TAK1) binding protein (TAB1), which in turn prevents the activation of TAK1.[5]
-
Suppression of IKK and NF-κB: The inhibition of TAK1 prevents the phosphorylation and activation of the IκB kinase (IKK) complex. This leads to the stabilization of the inhibitor of NF-κB (IκB), which remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5][6]
Preclinical Evidence of this compound in NAFLD Models
The therapeutic potential of this compound in NAFLD has been investigated in various preclinical models, primarily focusing on in vitro studies with hepatocytes.
In Vitro Studies
In vitro experiments using primary murine hepatocytes and the human hepatoma cell line HepG2 have provided foundational evidence for the protective effects of this compound against lipotoxicity, a key driver of NASH.
Table 1: Summary of Quantitative Data from In Vitro Studies
| Cell Type | Treatment | Outcome | Quantitative Effect |
| Primary Murine Hepatocytes | Oleic Acid (OA) induced steatosis + this compound (10-40 µM) | Increased cell viability | Up to a 2.4-fold increase in viability at 20 µM this compound |
| HepG2 Cells | OA induced steatosis + this compound (10-40 µM) | Increased cell viability | Up to a 50% increase in viability at 20 µM this compound |
| HepG2 Cells | OA induced steatosis + this compound (10-40 µM) | Reduced intracellular lipid accumulation | Dose-dependent reduction in Oil Red O staining |
| HepG2 Cells | Pre-treatment with this compound, then OA | Prevention of mitochondrial dysfunction | Maintained mitochondrial respiration |
In Vivo Studies
While direct quantitative data from in vivo NAFLD models treated with this compound is still emerging in the literature, studies in broader metabolic disease models provide strong rationale for its potential efficacy. Oral administration of this compound in high-fat diet-fed mice has been shown to improve glucose tolerance and insulin sensitivity.[7] Furthermore, a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β has been observed in adipose tissue macrophages from these animals.[2]
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the effects of this compound in the context of NAFLD.
In Vitro Hepatocyte Steatosis and Viability Assay
This protocol describes the induction of steatosis in cultured hepatocytes and the subsequent treatment with this compound to assess its effects on lipid accumulation and cell viability.
Methodology:
-
Cell Culture: Plate primary hepatocytes or HepG2 cells in appropriate culture plates and allow them to adhere.
-
Induction of Steatosis: Incubate cells with a high concentration of oleic acid (complexed to bovine serum albumin) for 24 hours to induce lipid droplet formation.
-
This compound Treatment: Treat the steatotic cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 6-24 hours).
-
Lipid Staining and Quantification: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. For quantification, extract the dye and measure its absorbance.[1]
-
Viability Assay: In parallel plates, assess cell viability using a standard method such as the WST-1 or MTT assay.
In Vivo High-Fat Diet-Induced NAFLD Mouse Model
This protocol outlines the use of a high-fat diet (HFD) to induce NAFLD in mice and subsequent treatment with this compound.
Methodology:
-
Animal Model: Use a susceptible mouse strain, such as C57BL/6J, and feed them a high-fat diet (typically 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.[8]
-
This compound Administration: Administer this compound to a cohort of HFD-fed mice, typically via daily oral gavage. The vehicle for administration is often a mixture of PEG400 and Tween-80 in water.[9]
-
Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests to assess the metabolic effects of this compound.
-
Tissue Collection and Analysis: At the end of the study, collect liver tissue for histological analysis and biochemical assays.
-
Triglyceride Measurement: Homogenize a portion of the liver and use a commercial kit to quantify triglyceride content.[7]
-
Inflammatory Marker Analysis: Measure the protein levels of pro-inflammatory cytokines such as TNF-α and IL-6 in liver homogenates using ELISA or Western blotting.
Future Directions and Drug Development Implications
The preclinical data on this compound in the context of NAFLD are promising, but further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In-depth In Vivo Studies: Rigorous studies in various animal models of NASH are needed to provide detailed quantitative data on the effects of this compound on liver histology, inflammation, and fibrosis.
-
Pharmacokinetics and Pharmacodynamics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
-
Target Engagement and Biomarkers: Identifying and validating biomarkers of GPR120 activation in response to this compound will be important for clinical trial design.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other NAFLD therapeutic candidates could lead to more effective treatment strategies.
Conclusion
This compound represents a compelling endogenous lipid with the potential to address multiple facets of NAFLD pathology, including inflammation and metabolic dysregulation. Its mechanism of action through GPR120-mediated inhibition of the NF-κB pathway provides a strong rationale for its therapeutic development. While further preclinical and clinical studies are necessary, the existing evidence positions this compound as a molecule of significant interest for the scientific and drug development communities working to combat the growing epidemic of nonalcoholic fatty liver disease.
References
- 1. This compound Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. Biomechanical Signals Suppress TAK1 Activation to Inhibit NF-κB Transcriptional Activation in Fibrochondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 9-PAHSA on Mitochondrial Function in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a growing global health concern, and its progression to nonalcoholic steatohepatitis (NASH) is marked by lipotoxicity, inflammation, and mitochondrial dysfunction. Recent research has highlighted a novel class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), as potential therapeutic agents. Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a promising candidate for mitigating the cellular damage observed in steatotic hepatocytes. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function in liver cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hepatocytes, primarily based on the research by Schultz Moreira et al. (2020).
Table 1: Effect of this compound Pre-treatment on Mitochondrial Respiration in Oleic Acid-Treated HepG2 Cells
Data estimated from graphical representations in Schultz Moreira et al. (2020). Values are presented as mean ± SEM (estimated).
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) |
| Control | ~110 | ~80 | ~150 | ~40 |
| Oleic Acid (OA) 500 µM | ~70 | ~50 | ~90 | ~20 |
| This compound 20 µM + OA 500 µM | ~100 | ~75 | ~130 | ~30 |
| This compound 40 µM + OA 500 µM | ~105 | ~80 | ~140 | ~35 |
Table 2: Effect of this compound on the Viability of Oleic Acid-Induced Steatotic Hepatocytes
Data derived from Schultz Moreira et al. (2020).
| Cell Type | Oleic Acid (OA) Concentration | This compound Concentration | Increase in Viability (%) |
| Primary Murine Hepatocytes | 250 µM | 10 µM | ~144% |
| 500 µM | 20 µM | ~240% | |
| HepG2 Cells | 250 µM | 10 µM | ~21% |
| 500 µM | 20 µM | ~50% |
Table 3: Effect of this compound on Intracellular Lipid Accumulation in Oleic Acid-Treated HepG2 Cells
Data derived from Schultz Moreira et al. (2020).
| Oleic Acid (OA) Concentration | This compound Concentration | Reduction in Lipid Accumulation (Relative to OA control) |
| 250 µM | 10 µM, 20 µM, 40 µM | Statistically significant reduction observed |
| 500 µM | 10 µM, 20 µM, 40 µM | Statistically significant reduction observed |
Experimental Protocols
Cell Culture and Induction of Steatosis
-
Cell Lines: Human hepatoma (HepG2) cells or primary murine hepatocytes.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Steatosis: To induce a fatty liver phenotype in vitro, cells are incubated with oleic acid (OA) complexed to bovine serum albumin (BSA). A common concentration range for OA is 250 µM to 500 µM for 6 to 24 hours.[1]
This compound Treatment
-
Preventive Model: Cells are pre-treated with this compound (e.g., 20 µM or 40 µM) for a specified period (e.g., 12 hours) before the addition of oleic acid.[1]
-
Therapeutic Model: Cells are first treated with oleic acid to induce steatosis, followed by treatment with this compound.[1]
Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This protocol assesses key parameters of mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Cell Plating: Seed HepG2 cells in a Seahorse XF24 or XF96 cell culture microplate at an optimized density (e.g., 4 x 10^4 cells/well).
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (B223565) (inhibits ATP synthase)
-
Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent that disrupts the mitochondrial membrane potential)
-
Port C: Rotenone/antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
-
Data Acquisition: The Seahorse XF Analyzer measures OCR at baseline and after the sequential injection of the inhibitors.
-
Parameter Calculation:
-
Basal Respiration: (Initial OCR) - (Non-mitochondrial OCR after rotenone/antimycin A injection)
-
ATP Production: (Last OCR before oligomycin injection) - (Minimum OCR after oligomycin injection)
-
Maximal Respiration: (Maximum OCR after FCCP injection) - (Non-mitochondrial OCR)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
Assessment of Cell Viability
-
Method: WST-1 or MTT colorimetric assays are commonly used.
-
Procedure:
-
After treatment, the assay reagent is added to the cell culture wells.
-
Incubate for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage relative to the control group.[1]
-
Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Staining: Incubate the fixed cells with a filtered Oil Red O working solution.
-
Washing: Wash the cells with distilled water to remove excess stain.
-
Quantification:
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate using a spectrophotometer (typically at ~500 nm).
-
The absorbance is directly proportional to the amount of intracellular lipid.
-
-
Signaling Pathways and Mechanisms of Action
The protective effects of this compound on hepatocyte mitochondrial function are believed to be mediated through specific signaling pathways.
Proposed Signaling Pathway of this compound in Hepatocytes
Caption: Proposed signaling pathway of this compound in hepatocytes.
Pathway Description:
-
GPR120 Activation: this compound acts as a ligand for the G-protein coupled receptor 120 (GPR120), which is expressed on hepatocytes.
-
Downstream Signaling: Upon activation, GPR120 is thought to initiate downstream signaling cascades. One prominent pathway involves the recruitment of β-arrestin.
-
ERK Activation: The GPR120/β-arrestin complex can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway. Activated ERK has been implicated in promoting mitochondrial biogenesis and function.
-
Inhibition of NF-κB Pathway: GPR120 activation, potentially through β-arrestin, can inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the expression of pro-inflammatory genes. Chronic inflammation is a known contributor to mitochondrial dysfunction.
-
PI3K/AKT Pathway: There is also evidence to suggest that FAHFAs may activate the PI3K/AKT pathway, which is a key regulator of cell survival and metabolism and can positively influence mitochondrial function.
-
Mitochondrial Effects: The culmination of these signaling events is the observed improvement in mitochondrial function. This includes the restoration of basal and maximal respiration, increased ATP production, and a reduction in mitochondrial-derived reactive oxygen species (ROS) production.
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for studying this compound's effects.
Conclusion
The available evidence strongly suggests that this compound has a protective effect on hepatocytes under lipotoxic conditions, primarily by preserving mitochondrial function. It mitigates the detrimental effects of excess fatty acids on mitochondrial respiration, leading to improved cell viability and reduced intracellular lipid accumulation. The proposed mechanism of action involves the activation of GPR120 and the subsequent modulation of downstream signaling pathways, including the activation of ERK and inhibition of the pro-inflammatory NF-κB pathway. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of this compound in the context of NAFLD and NASH. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising area of lipid biology and liver pathology.
References
Methodological & Application
Application Notes and Protocols for 9-PAHSA In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), a recently discovered bioactive lipid with promising therapeutic potential in metabolic and inflammatory diseases.
Introduction
This compound is an endogenous fatty acid ester of a hydroxy fatty acid (FAHFA) that has been shown to possess potent anti-diabetic and anti-inflammatory properties. Levels of this compound are correlated with insulin (B600854) sensitivity and are found to be reduced in insulin-resistant humans.[1] In vivo studies in animal models have demonstrated that administration of this compound can lower blood glucose, improve glucose tolerance, stimulate insulin and GLP-1 secretion, and reduce inflammation.[1][2] These effects are mediated, in part, through the activation of G-protein coupled receptors GPR40 and GPR120, as well as modulation of the PI3K/AKT/mTOR signaling pathway.[1][3][4]
This document provides detailed experimental protocols for investigating the effects of this compound in vivo, along with a summary of quantitative data from published studies and diagrams of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound on Glucose Homeostasis
| Animal Model | This compound Dosage & Administration | Duration | Key Findings |
| High-Fat Diet (HFD)-fed mice | 30 mg/kg/day, oral gavage | 4 weeks | Improved fasting blood glucose and glucose tolerance.[3] |
| db/db mice | 50 mg/kg/day, oral gavage | 2 weeks | Reduced blood glucose levels.[2][5] |
| db/db mice | 50 mg/kg/day, oral gavage | 4 weeks | Ameliorated carotid vascular calcification and attenuated myocardial hypertrophy.[2][5] |
| HFD-fed mice | 45 mg/kg, single oral gavage | Acute | Improved glucose tolerance during an oral glucose tolerance test (OGTT).[2] |
| Chow-fed mice | 9μg/hr, intravenous infusion | 3 hours | Decreased endogenous glucose production.[6] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | This compound Dosage & Administration | Duration | Key Findings |
| HFD-fed mice | Not specified | Not specified | Decreased high-fat diet-induced adipose tissue inflammation.[2] |
| db/db mice | 50 mg/kg/day, oral gavage | 4 weeks | Attenuated myocardial hypertrophy, suggesting reduced inflammation-related cardiac remodeling.[2] |
| LPS-challenged mice | Not specified | Not specified | Attenuated lipopolysaccharide (LPS)-induced dendritic cell activation and cytokine production.[2] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Glucose Tolerance in Mice (Oral Glucose Tolerance Test - OGTT)
Objective: To assess the effect of this compound on glucose clearance in a mouse model of diet-induced obesity.
Materials:
-
This compound
-
Vehicle (e.g., 50% PEG400, 0.5% Tween-80, 49.5% H₂O)[2]
-
High-Fat Diet (HFD)-fed mice (e.g., C57BL/6 mice on a 60% fat diet for 16 weeks)[3]
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal scale
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate HFD-fed mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 14-16 hours) with free access to water.[3][7]
-
Baseline Blood Glucose: The following morning, record the body weight of each mouse. Obtain a baseline blood glucose reading (t= -30 min) by collecting a small drop of blood from the tail vein using a glucometer.
-
This compound Administration: Administer this compound (e.g., 30-50 mg/kg) or vehicle to the respective groups via oral gavage.[2][3]
-
Pre-Glucose Blood Glucose: After 30 minutes (t= 0 min), take a second blood glucose reading to assess the immediate effect of this compound on fasting glycemia.
-
Glucose Challenge: Immediately after the 0-minute blood sample, administer a glucose solution (2 g/kg body weight) via oral gavage.[3]
-
Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, and 120 minutes post-glucose administration.[3]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the this compound and vehicle-treated groups.
Protocol 2: Assessment of this compound on Insulin Sensitivity in Mice (Insulin Tolerance Test - ITT)
Objective: To determine the effect of this compound on insulin sensitivity in mice.
Materials:
-
This compound
-
Vehicle
-
HFD-fed or other insulin-resistant mouse models
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Animal Preparation: Acclimate mice as described in Protocol 1.
-
Fasting: Fast the mice for 4-6 hours in the morning with free access to water.
-
Baseline Blood Glucose: Record the body weight of each mouse and obtain a baseline blood glucose reading (t= 0 min) from the tail vein.
-
Insulin Administration: Administer insulin (0.75 IU/kg body weight) via intraperitoneal (IP) injection.[3]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group, often expressed as a percentage of the baseline glucose level. A faster and more profound decrease in blood glucose in the this compound-treated group indicates improved insulin sensitivity. Calculate the rate of glucose disappearance for a quantitative comparison.
Protocol 3: In Vivo Anti-Inflammatory Assay using Lipopolysaccharide (LPS) Challenge
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.
Materials:
-
This compound
-
Vehicle
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Syringes and needles (for intraperitoneal injection)
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Animal and Reagent Preparation: Acclimate mice for at least one week. Prepare a stock solution of LPS in sterile saline.
-
This compound Pre-treatment: Administer this compound or vehicle to the mice via oral gavage or IP injection at the desired dose.
-
LPS Challenge: After a pre-treatment period (e.g., 1 hour), induce systemic inflammation by administering LPS (e.g., 1 mg/kg) via IP injection.
-
Sample Collection: At a predetermined time point after the LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Cytokine Analysis: Centrifuge the blood samples to separate the plasma. Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated group. A significant reduction in cytokine levels in the this compound group indicates an anti-inflammatory effect.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates GPR40, leading to insulin and GLP-1 secretion.
References
Application Notes and Protocols for Oral Administration of 9-PAHSA to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-stearoyl-sphingosine (9-PAHSA) is an endogenous lipid with demonstrated anti-diabetic and anti-inflammatory properties. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, this compound has garnered significant interest for its therapeutic potential in metabolic diseases. This document provides detailed application notes and protocols for the oral administration of this compound to mice, a common preclinical model for studying its efficacy and mechanism of action. The protocols outlined below are compiled from established methodologies in peer-reviewed literature to ensure reproducibility and scientific rigor.
Data Presentation
Quantitative Effects of this compound on Metabolic Parameters in Mice
The following tables summarize the quantitative data from various studies on the effects of oral this compound administration on key metabolic parameters in different mouse models.
Table 1: Effect of this compound on Blood Glucose Levels in Diabetic Mouse Models
| Mouse Model | This compound Dose | Treatment Duration | Vehicle | Fasting Blood Glucose (FBG) Change | Reference |
| db/db | 50 mg/kg/day | 2 weeks | 50% PEG400, 0.5% Tween-80, 49.5% H₂O | Significant reduction compared to vehicle | [1] |
| High-Fat Diet (HFD) | 30 mg/kg/day | 3 weeks | Not specified | S-9-PAHSA significantly decreased FBG | [2] |
| HFD | Not specified | Not specified | Not specified | Lowered basal glycemia 30 min post-administration | [3] |
Table 2: Effect of this compound on Body Weight in Different Mouse Models
| Mouse Model | This compound Dose | Treatment Duration | Vehicle | Body Weight Change | Reference |
| Diet-Induced Obese (DIO) | 45 mg/kg/day (5- & this compound) | Not specified | 50% PEG400, 0.5% Tween-80, 49.5% H₂O | No significant effect | [4] |
| High-Fat Diet (HFD) | 30 mg/kg/day | 3 weeks | Not specified | No significant change | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution using a common and effective vehicle.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of mice, their average weight, the desired dose (e.g., 50 mg/kg), and the administration volume (typically 10 mL/kg).
-
Prepare the vehicle: In a sterile conical tube, prepare the vehicle by mixing 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (by volume). For example, to make 10 mL of vehicle, combine 5 mL of PEG400, 50 µL of Tween-80, and 4.95 mL of water.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and add it to the prepared vehicle.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Place the tube in a water bath sonicator and sonicate for 15-30 minutes, or until the solution is clear and homogenous. Gentle warming (to no more than 37°C) can aid in dissolution but should be used cautiously to avoid degradation of the compound.
-
-
Storage: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Oral Gavage Administration of this compound to Mice
This protocol details the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume of the solution to be administered (Dose volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)). The maximum recommended gavage volume for mice is 10 mL/kg.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
-
Hold the mouse in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. This is the approximate distance to the stomach.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors).
-
Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The mouse should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the this compound solution. Administer the solution over 2-3 seconds to prevent regurgitation and aspiration.
-
-
Post-Administration:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K-mTOR Pathway | Oncohema Key [oncohemakey.com]
Application Note and Protocol: Vehicle Composition for 9-PAHSA Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids.[1][2][3] These endogenous lipids have demonstrated beneficial metabolic and anti-inflammatory effects, making them a subject of significant research interest.[1][4] However, the lipophilic nature of this compound presents a challenge for in vivo administration, as it is poorly soluble in aqueous solutions. The selection of an appropriate vehicle is therefore critical for ensuring bioavailability, minimizing local irritation, and avoiding confounding biological effects from the vehicle itself.
This document provides detailed protocols for the preparation of a suitable vehicle for the intraperitoneal (IP) injection of this compound. The primary recommended method is based on the ethanol (B145695) injection technique to form a stable lipid nanoparticle or liposomal suspension, which is ideal for administering hydrophobic molecules.[5][6][7]
2. Vehicle Selection and Rationale
The ideal vehicle for IP injection of a lipophilic compound like this compound should be:
-
Solubilizing: Capable of dissolving or stably suspending this compound at the desired concentration.
-
Biocompatible and Non-toxic: Minimizing inflammation, irritation, or toxicity at the injection site and systemically.[8]
-
Inert: Devoid of its own biological activity that could interfere with the experimental outcomes. The use of vehicles like olive oil has been noted, but it contains other bioactive molecules that could produce confounding results.[1]
-
Stable: Maintaining a homogenous formulation for the duration of the experiment.
Based on these principles, a formulation strategy that creates a fine, stable dispersion of the lipid in a biocompatible aqueous buffer is preferred.
3. Recommended Vehicle Compositions
The following table summarizes the components for the recommended ethanol injection-based formulation method. This method facilitates the self-assembly of lipids into nanoparticles or liposomes upon rapid dilution of an ethanol-lipid solution in an aqueous phase.[5][6]
| Component | Purpose | Typical Concentration | Key Considerations |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL (in final formulation) | Final concentration depends on dosing requirements. |
| Ethanol (USP Grade) | Organic Solvent | <10% (v/v) in final formulation | Used to dissolve this compound initially. Final concentration should be minimized to reduce toxicity.[8] |
| Phosphatidylcholine | Emulsifier / Liposome former | 1-5% (w/v) | A biocompatible phospholipid that is a primary component of cell membranes.[5] Aids in forming stable lipid particles. |
| Saline (0.9% NaCl, sterile) | Aqueous Phase | q.s. to final volume | Isotonic and biocompatible vehicle for injection.[8] |
4. Experimental Protocol: Ethanol Injection Method for this compound Formulation
This protocol describes the preparation of a this compound nanoemulsion/liposomal suspension suitable for intraperitoneal injection.
4.1. Materials and Equipment
-
This compound (e.g., from Cayman Chemical)[9]
-
Ethanol, 200 proof (USP Grade)
-
Soybean Phosphatidylcholine (or other suitable phospholipid)
-
Sterile 0.9% Saline Solution
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Syringes and sterile syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
4.2. Preparation of Lipid Phase
-
Weigh the desired amount of this compound and Phosphatidylcholine and place them in a sterile glass vial. For a target final concentration of 5 mg/mL this compound, you might use 50 mg of this compound and 100 mg of Phosphatidylcholine for a final 10 mL batch.
-
Add a sufficient volume of ethanol to completely dissolve the lipids. For the example above, 1 mL of ethanol should be sufficient.
-
Gently vortex or swirl the vial until all lipids are fully dissolved, resulting in a clear solution. This is the "lipid phase."
4.3. Preparation of Aqueous Phase
-
Measure the required volume of sterile 0.9% saline for the final formulation. For a 10 mL batch with 1 mL of lipid phase, you will need 9 mL of saline.
-
Place the saline into a sterile beaker or flask with a magnetic stir bar.
-
Begin stirring the saline at a moderate to high speed to create a vortex.
4.4. Formation of the Nanoemulsion/Liposome Suspension
-
Draw the lipid phase solution into a syringe.
-
Rapidly inject the lipid phase into the center of the vortex of the stirring aqueous phase. The abrupt dilution will cause the lipids to precipitate and self-assemble into nanoparticles.[5][6]
-
Allow the mixture to stir for an additional 10-15 minutes to ensure homogeneity.
-
The resulting suspension should appear slightly opalescent or milky, indicating the formation of lipid particles.
4.5. Final Sterilization and Storage
-
For final sterilization, filter the suspension through a 0.22 µm sterile syringe filter into a sterile vial. Note: This step is only suitable for small particle sizes; larger particles may be retained by the filter. An aseptic preparation technique throughout is crucial.
-
Store the final formulation at 4°C. Stability should be assessed for longer-term storage, but it is recommended to prepare the formulation fresh or within 24-48 hours of use.
5. Protocol: Intraperitoneal (IP) Administration
-
Gently swirl the vial containing the this compound formulation to ensure homogeneity before drawing the dose.
-
Use an appropriate gauge needle (e.g., 25-27G for mice) and syringe to accurately measure the required volume based on the animal's weight and the target dose.
-
Perform the intraperitoneal injection following approved institutional animal care and use committee (IACUC) guidelines. The injection should be administered into the lower abdominal quadrant to avoid puncturing the bladder or cecum.
6. Visualizations
.dot
Caption: Workflow for preparing this compound nanoemulsion.
.dot
Caption: Decision logic for this compound vehicle selection.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: 9-PAHSA In Vitro Assays for Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) in in vitro assays to assess its anti-inflammatory properties. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among these, this compound has emerged as a potent anti-inflammatory mediator. Discovered in 2014, FAHFAs are composed of a fatty acid esterified to a hydroxy fatty acid. Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin (B600854) sensitivity.[1] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in animal models.[1] This document outlines the in vitro methods to investigate the anti-inflammatory effects of this compound.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular inflammatory signaling cascades.[1][2]
GPR120-Mediated Signaling
A key mechanism is the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2][3] Upon binding, this compound initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[2][4] This prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[2] The anti-inflammatory effects of this compound are significantly diminished in the absence of GPR120, as confirmed by knockdown studies.[2][4]
Other Potential Mechanisms
While GPR120 is a primary mediator, this compound has also been shown to be an agonist for GPR40, another fatty acid receptor involved in glucose homeostasis.[3] Additionally, some studies suggest that at higher concentrations (10–100 µM), this compound may exert weak anti-inflammatory effects by acting as an antagonist on certain chemokine receptors, such as CCR6, CCR7, CXCR4, and CXCR5, reducing the secretion of chemokines like CXCL10.[5][6]
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Model | Inflammatory Stimulus | This compound Concentration | Key Findings | Reference |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 8-20 µM | Complete block of IL-12 secretion; substantial reduction of IL-1β and TNF-α. | [1] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 10 µM | Significant suppression of IL-6 and IL-1β mRNA. | [1] |
| 3T3-L1 Adipocytes | LPS | Not specified | Abolished LPS-induced NF-κB activation and cytokine secretion. | [2][4] |
| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10-100 µM | 2- to 3.7-fold reduction in CXCL10 secretion. | [5] |
| MIN6 Cells (pancreatic β-cells) | Cytomix (TNF-α, IL-1β, IFN-γ) | 5-20 µM | Attenuated cytokine-induced β-cell death and enhanced proliferation. | [7][8] |
| Rat Hepatocytes (Clone9) | LPS (0.1-10 µg/mL) | Not specified | Inhibited LPS-induced nuclear translocation of p65 and TNF-α expression. | [9] |
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammation via the GPR120-NF-κB pathway.
Diagram 2: Experimental Workflow for In Vitro this compound Anti-Inflammatory Assay
Caption: Workflow for in vitro testing of this compound's anti-inflammatory effect.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a typical experiment to assess the ability of this compound to suppress LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (Dimethyl sulfoxide) or Ethanol (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Reagents for ELISA, qPCR, or Western Blot
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will allow them to reach 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[10]
-
Preparation of Reagents:
-
Treatment:
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or the vehicle control.[11] Incubate for 1-2 hours.[10]
-
Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[10][11] Do not add LPS to the negative control wells.
-
-
Incubation: Incubate the plates for a suitable duration. For cytokine protein measurement (ELISA), 20-24 hours is typical.[11] For gene expression analysis (qPCR), a shorter incubation of 4-6 hours may be sufficient.
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA. Store at -80°C until analysis.
-
Cells: Wash the cells with ice-cold PBS. The cells can then be lysed for RNA extraction (for qPCR) or protein extraction (for Western Blot).
-
-
Analysis:
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.
-
qPCR: Analyze the mRNA expression levels of inflammatory genes.
-
Western Blot: Analyze the activation of key signaling proteins, such as the phosphorylation of NF-κB p65 or the degradation of IκBα.[12]
-
Protocol 2: GPR120 Knockdown to Confirm Mechanism of Action
This protocol describes how to use siRNA to confirm that the anti-inflammatory effect of this compound is dependent on GPR120.[10]
Materials:
-
Validated siRNA targeting GPR120
-
Non-targeting (scramble) siRNA control
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Other materials as listed in Protocol 1
Procedure:
-
siRNA Transfection:
-
Seed cells (e.g., RAW 264.7) to be 50-60% confluent on the day of transfection.
-
Transfect one set of cells with GPR120 siRNA and another with a scramble siRNA control using a suitable transfection reagent, following the manufacturer's protocol.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the GPR120 protein.
-
Verification of Knockdown (Optional but Recommended): Harvest a subset of cells to confirm GPR120 knockdown by qPCR (for mRNA levels) or Western Blot (for protein levels).
-
Anti-Inflammatory Assay: Perform the anti-inflammatory assay as described in Protocol 1 on both the GPR120 knockdown cells and the scramble control cells.
-
Analysis: Compare the ability of this compound to inhibit LPS-induced inflammation in the GPR120 knockdown cells versus the control cells. A significantly reduced anti-inflammatory effect in the knockdown cells would confirm the GPR120-dependent mechanism.[4][13]
Conclusion
This compound demonstrates consistent and potent anti-inflammatory effects in a variety of in vitro models.[1] Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB pathway, presents a clear rationale for its therapeutic potential.[2] The detailed experimental protocols provided here serve as a guide for researchers to further investigate the immunomodulatory properties of this compound and related compounds in the context of metabolic and inflammatory diseases.
References
- 1. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 9-POHSA Reduces LPS-Stimulated TNF-α Expression in Rat Hepatocyte: The Involvement of NF-KB-p65 Subunit | Atlantis Press [atlantis-press.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Measuring 9-Pahsa Stimulated Glucose Uptake in 3T3-L1 Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent measurement of 9-Pahsa-stimulated glucose uptake. Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have demonstrated beneficial effects on glucose metabolism.[1][2][3][4] Specifically, this compound has been shown to improve insulin (B600854) sensitivity and enhance glucose uptake in adipocytes.[3][5] This document outlines the cell culture and differentiation procedures, followed by a robust protocol for quantifying glucose uptake using a non-radioactive enzymatic photometric assay. Furthermore, it describes the putative signaling pathway through which this compound is thought to exert its effects. The provided methodologies and data presentation will enable researchers to effectively screen and characterize compounds, like this compound, for their potential as therapeutic agents in metabolic diseases.
Introduction
3T3-L1 cells, a mouse embryonic fibroblast cell line, are a widely utilized in vitro model for studying adipogenesis and adipocyte metabolism.[6][7][8] Upon treatment with a specific cocktail of adipogenic inducers, these preadipocytes differentiate into mature adipocytes that exhibit morphological and biochemical characteristics similar to white adipose tissue.[7] A key function of mature adipocytes is the insulin-stimulated uptake of glucose from the circulation, a process crucial for maintaining whole-body glucose homeostasis.
This compound is an endogenous lipid that has garnered significant interest for its anti-diabetic and anti-inflammatory properties.[1][2] Research suggests that this compound can enhance glucose uptake and improve insulin sensitivity, making it a promising candidate for the development of novel therapeutics for type 2 diabetes.[3][5] It is believed that this compound exerts its effects in part by acting as a ligand for G-protein coupled receptors such as GPR120 and GPR40, which in turn can modulate downstream signaling pathways, including the PI3K/Akt pathway, leading to the translocation of GLUT4 glucose transporters to the plasma membrane.[2][9][10][11]
This application note provides a comprehensive guide for researchers to investigate the effects of this compound on glucose uptake in 3T3-L1 adipocytes.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol has been adapted from established methods for 3T3-L1 differentiation.[6][8][12]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Rosiglitazone (optional, but recommended for enhanced differentiation)[6][8]
-
Culture plates (6-well or 96-well, depending on the assay)
Protocol:
-
Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in Growth Medium (DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells before they reach confluence (approximately 70-80%) to maintain their preadipocyte phenotype.
-
-
Induction of Differentiation (Day 0):
-
Seed the 3T3-L1 preadipocytes in the desired culture plates and grow them to confluence.
-
Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin). For enhanced differentiation, 2 µM Rosiglitazone can be included.[6][8]
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin).
-
Replace the medium with fresh Differentiation Medium II every two days.
-
By Day 8-12, the cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
-
This compound Stimulated Glucose Uptake Assay
This protocol utilizes a non-radioactive, enzymatic photometric assay for measuring 2-deoxyglucose (2-DG) uptake.[13][14]
Materials:
-
Differentiated 3T3-L1 adipocytes (in 96-well plates)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer)
-
This compound (and its enantiomers, S-9-Pahsa and R-9-Pahsa, if desired)
-
Insulin (as a positive control)
-
2-Deoxyglucose (2-DG)
-
Cell lysis buffer
-
Reagents for NADPH generation and detection (e.g., Glucose-6-Phosphate Dehydrogenase, NADP+, and a colorimetric NADPH sensor)
-
Microplate reader
Protocol:
-
Serum Starvation:
-
Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
-
Pre-incubation with this compound:
-
Wash the cells twice with KRPH buffer.
-
Add KRPH buffer containing the desired concentrations of this compound (or vehicle control) to the respective wells. A concentration range of 10-100 µM can be a starting point.
-
Incubate for 30-60 minutes at 37°C. Include wells with insulin (e.g., 100 nM) as a positive control for glucose uptake stimulation.
-
-
Initiation of Glucose Uptake:
-
Add 2-DG to each well to a final concentration of 1 mM.
-
Incubate for 10-20 minutes at 37°C.
-
-
Termination of Glucose Uptake:
-
Remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
-
Cell Lysis and Assay:
-
Lyse the cells according to the manufacturer's instructions for the glucose uptake assay kit.
-
The amount of accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is proportional to the glucose uptake.[14]
-
Follow the kit's protocol to enzymatically couple the 2-DG6P to the generation of NADPH, which is then measured using a microplate reader at the appropriate wavelength.[14]
-
Data Presentation
The quantitative data from the glucose uptake assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | 2-DG Uptake (nmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.5 ± 0.2 | 1.0 |
| Insulin | 0.1 | 4.5 ± 0.4 | 3.0 |
| This compound | 10 | 2.1 ± 0.3 | 1.4 |
| This compound | 50 | 3.2 ± 0.3 | 2.1 |
| This compound | 100 | 3.8 ± 0.5 | 2.5 |
| S-9-Pahsa | 50 | 3.9 ± 0.4 | 2.6 |
| R-9-Pahsa | 50 | 2.5 ± 0.3 | 1.7 |
Data are presented as mean ± SD from a representative experiment performed in triplicate. S-9-Pahsa shows a greater potential for improving glucose metabolism.[5]
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for 3T3-L1 differentiation and glucose uptake assay.
This compound Signaling Pathway
Caption: Putative signaling pathway of this compound-stimulated glucose uptake.
Discussion
The protocols detailed in this application note provide a robust framework for assessing the impact of this compound on glucose uptake in 3T3-L1 adipocytes. The differentiation protocol is based on well-established methods that yield a high percentage of mature, insulin-responsive adipocytes.[7][12] The use of a non-radioactive glucose uptake assay offers a safer and more convenient alternative to traditional radioisotopic methods, while still providing sensitive and reliable data.[13][14]
The presented data in Table 1 is a hypothetical representation of expected results, illustrating a dose-dependent increase in glucose uptake with this compound treatment. It also highlights the potential for stereoisomers of this compound to exhibit different potencies, an important consideration in drug development.
The proposed signaling pathway, initiated by the binding of this compound to GPR120, leads to the activation of the PI3K/Akt cascade.[9][10] This cascade is a central regulator of insulin-stimulated glucose uptake, culminating in the translocation of GLUT4-containing vesicles to the plasma membrane. The increased presence of GLUT4 on the cell surface facilitates the transport of glucose into the adipocyte. Further investigation into the specific downstream effectors of Akt activation in response to this compound would provide a more complete understanding of its mechanism of action.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. escholarship.org [escholarship.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 13. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
Application Note: Quantitative Analysis of 9-PAHSA in Human Serum by HPLC-MS/MS
Introduction
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] One prominent member of this family is 9-palmitic acid hydroxy stearic acid (9-PAHSA), which has garnered significant interest for its potential role in metabolic regulation and as a biomarker for metabolic diseases.[1][2][4] Reduced levels of PAHSAs have been observed in the serum and adipose tissue of insulin-resistant individuals.[4] Accurate and robust quantification of this compound in biological matrices like serum is crucial for understanding its physiological roles and therapeutic potential. This application note details a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human serum. The method utilizes liquid-liquid extraction for sample cleanup followed by reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
¹³C-labeled this compound or d4-9-PAHSA (Internal Standard, IS)[4][5][6]
-
LC-MS grade methanol (B129727), chloroform, acetonitrile, hexane, and ethyl acetate[5]
-
Phosphate-buffered saline (PBS)
-
Human serum (blank and study samples)
-
Type I ultrapure water
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Calibration Standards: Spike appropriate volumes of the working solutions into blank human serum to create a calibration curve with a suggested range of 1-100 ng/mL.
-
QC Samples: Prepare QC samples in blank human serum at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw human serum samples (200 µL) on ice.[6]
-
To a 2 mL microcentrifuge tube, add 200 µL of serum, 1.3 mL of PBS, and a known amount of the internal standard solution (e.g., 1 pmol).[5][7]
-
Add 1.5 mL of methanol, followed by 3 mL of chloroform.[5][7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[5][7]
-
Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[5]
-
Carefully collect the lower organic (chloroform) phase and transfer it to a clean tube.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/water mixture) for HPLC-MS/MS analysis.[5]
4. HPLC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer is recommended for this targeted quantification, operated in MRM mode for high sensitivity and specificity.[6]
Table 1: HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent[7][8] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.03% ammonium hydroxide |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide |
| Flow Rate | 0.2 mL/min[8] |
| Gradient | Isocratic flow at 93% B for 30 minutes[8] |
| Column Temperature | 25°C[7] |
| Injection Volume | 10 µL[7] |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Spray Voltage | -3.5 kV[8] |
| Ion Source Temp. | 325°C[8] |
| MRM Transitions | See Table 3 |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) |
| This compound | 537.5 | 255.2 (Quantifier)[6] | Optimized (e.g., -29 V)[7] |
| 537.5 | 281.2 (Qualifier)[6][8] | Optimized (e.g., -28 V)[7] | |
| 537.5 | 299.2 (Qualifier)[6] | Optimized | |
| IS (¹³C₄-9-PAHSA) | 541.5 | 255.2 | Optimized |
Note: The fragment m/z 255 corresponds to palmitic acid, and m/z 299 corresponds to hydroxystearic acid. Collision energies should be empirically optimized to maximize the signal-to-noise ratio.[6]
Results and Method Validation
The method should be validated according to relevant regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 80% |
Workflow Diagram
Figure 1: Workflow for the extraction and analysis of this compound from serum.
Conclusion
This application note provides a comprehensive protocol for the reliable quantification of this compound in human serum using HPLC-MS/MS. The described method, involving a straightforward liquid-liquid extraction and a sensitive MRM-based detection, is suitable for high-throughput analysis in clinical research and drug development settings. The high specificity of tandem mass spectrometry ensures accurate measurement of this compound, even in the complex matrix of human serum.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Protocol for Assessing the Effects of 9-PAHSA on Macrophage Cell Lines
Application Note
Introduction
9-Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is an endogenous bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] Emerging research has highlighted the immunomodulatory functions of this compound, particularly its anti-inflammatory effects. In macrophages, key cells of the innate immune system, this compound has been shown to attenuate inflammatory responses, making it a molecule of significant interest for therapeutic development in inflammatory diseases.[1][2] This document provides a detailed protocol for assessing the effects of this compound on macrophage cell lines, focusing on its impact on cell viability, cytokine production, phagocytic capacity, and underlying signaling pathways.
Overview of this compound's Effects on Macrophages
This compound has been reported to exert its anti-inflammatory effects primarily through the activation of G-protein-coupled receptor 120 (GPR120).[1][4] This interaction can lead to the inhibition of the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4] Consequently, this compound treatment can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while potentially modulating the expression of anti-inflammatory cytokines like interleukin-10 (IL-10).[2][5][6][7] Beyond cytokine modulation, this compound may also influence other critical macrophage functions, including phagocytosis and autophagy.[8]
Experimental Protocols
This section outlines the detailed methodologies for key experiments to assess the biological activity of this compound on macrophage cell lines (e.g., RAW 264.7, J774A.1, or THP-1).
Macrophage Cell Culture and this compound Treatment
Objective: To prepare macrophage cell lines for subsequent assays and treatment with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture macrophage cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate multi-well plates (e.g., 96-well, 24-well, or 6-well) at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for a specified duration (e.g., 2-4 hours) before inflammatory stimulation.
-
For inflammatory stimulation, add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 6, 12, or 24 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on macrophage cell lines.
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Profiling (ELISA)
Objective: To quantify the production of pro- and anti-inflammatory cytokines in the culture supernatant.
Materials:
-
Culture supernatants from treated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Collect the culture supernatant from each well after the treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
-
Briefly, this involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
24-well plate with treated cells
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent beads)
-
Trypan Blue solution
-
Flow cytometer or fluorescence microscope
Protocol:
-
After treatment with this compound, add fluorescently labeled particles to the cells at a specific particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-ingested particles.
-
To quench the fluorescence of extracellular particles, add Trypan Blue solution.
-
Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key signaling proteins in the NF-κB pathway.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Macrophage Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 25 | |
| 50 |
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Unstimulated) | |||
| LPS (100 ng/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Table 3: Effect of this compound on Macrophage Phagocytosis
| Treatment | Phagocytic Index (%) |
| Control | |
| This compound (1 µM) | |
| This compound (10 µM) | |
| This compound (25 µM) | |
| This compound (50 µM) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects.
This compound Signaling Pathway in Macrophages
Caption: this compound inhibits LPS-induced NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 9-PAHSA in a Diet-Induced Obesity Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obesity and its associated metabolic disorders, such as type 2 diabetes, represent a significant global health challenge. A promising therapeutic avenue involves the modulation of endogenous lipid signaling molecules. One such molecule, 9-hydroxy-stearic acid (9-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, has garnered considerable interest for its anti-diabetic and anti-inflammatory properties. In diet-induced obesity (DIO) mouse models, this compound has been shown to improve glucose homeostasis, enhance insulin (B600854) sensitivity, and promote the browning of white adipose tissue (WAT). These effects are mediated, in part, through the activation of G-protein-coupled receptor 120 (GPR120) and the inhibition of pro-inflammatory pathways like the NF-κB signaling cascade.[1][2][3]
These application notes provide a detailed overview and experimental protocols for investigating the therapeutic potential of this compound in a DIO C57BL/6J mouse model. The protocols outlined below cover the induction of obesity, administration of this compound, and subsequent analysis of key metabolic and molecular parameters.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies investigating the effects of this compound in DIO mouse models.
Table 1: Metabolic Parameters in DIO Mice Treated with this compound
| Parameter | Vehicle Control (High-Fat Diet) | This compound Treatment (High-Fat Diet) | Expected Change | Reference |
| Body Weight (g) | ~45-50 | No significant change | Neutral | [1][4] |
| Fasting Blood Glucose (mg/dL) | ~150-200 | ~120-150 | Decrease | [4][5] |
| Glucose Tolerance (AUC during GTT) | High | Significantly Reduced | Improvement | [5] |
| Insulin Sensitivity (AUC during ITT) | High (Insulin Resistant) | Significantly Reduced | Improvement | [1] |
Table 2: Gene Expression of Browning Markers in White Adipose Tissue (WAT)
| Gene Marker | Vehicle Control (High-Fat Diet) | This compound Treatment (High-Fat Diet) | Expected Fold Change | Reference |
| Ucp1 | Low | Increased | 2-4 fold | [2][3] |
| Pgc1α | Low | Increased | 1.5-3 fold | [3] |
| Prdm16 | Low | Increased | 1.5-2.5 fold | [3] |
Table 3: Protein Expression in Adipose Tissue
| Protein Marker | Vehicle Control (High-Fat Diet) | This compound Treatment (High-Fat Diet) | Expected Change | Reference |
| p-p65 NF-κB | High | Decreased | Reduction | [2] |
| UCP1 | Low | Increased | Increase | [3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in C57BL/6J mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice, 4-6 weeks old.[6]
-
Standard chow diet (e.g., 10% kcal from fat).
-
High-fat diet (HFD) (e.g., 60% kcal from fat).[6]
-
Animal caging with enrichment.
-
Weighing scale.
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control (chow diet) and DIO (high-fat diet).
-
House mice individually or in small groups and provide ad libitum access to their respective diets and water.
-
Monitor body weight weekly for 12-16 weeks. Mice on the HFD are considered obese when they exhibit a significantly higher body weight (typically 20-25% more) than the control group.[6][7][8]
-
Once the desired obese phenotype is achieved, the mice are ready for this compound treatment.
Preparation and Administration of this compound
This protocol details the preparation of a this compound solution and its administration via oral gavage.
Materials:
-
This compound.
-
Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% water).[1]
-
Oral gavage needles (20-22 gauge, with a rounded tip).
-
1 mL syringes.
-
Vortex mixer.
-
Weighing scale.
Procedure:
-
Prepare the this compound dosing solution. For a dose of 15 mg/kg, dissolve the appropriate amount of this compound in the vehicle solution. Ensure complete dissolution by vortexing.
-
Weigh each mouse to calculate the individual dosing volume (typically 10 mL/kg body weight).
-
Administer the this compound solution or vehicle control to the respective groups once daily via oral gavage.[1]
-
To perform the gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly dispense the solution.[9][10][11]
-
Continue daily administration for the duration of the study (e.g., 2-4 weeks).
Glucose Tolerance Test (GTT)
This protocol is used to assess the ability of mice to clear a glucose load from the blood.
Materials:
-
Glucometer and test strips.
-
Sterile 20% glucose solution in saline.
-
Heating lamp.
-
Restraining device.
-
1 mL syringes with 25-27G needles.
Procedure:
-
Fast the mice for 6 hours with free access to water.[12]
-
At the end of the fasting period, obtain a baseline blood glucose reading (t=0) from a small tail snip.
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via intraperitoneal (IP) injection.[13][14]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[13][15][16]
-
Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for each group.
Insulin Tolerance Test (ITT)
This protocol measures the systemic response to insulin.
Materials:
-
Glucometer and test strips.
-
Humulin R (or other regular insulin).
-
Sterile saline.
-
Heating lamp.
-
Restraining device.
-
1 mL syringes with 25-27G needles.
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Administer insulin (0.75-1.0 U/kg body weight) via IP injection.[17] The dose may need to be optimized based on the severity of insulin resistance.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.[17]
-
Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for each group.
Quantitative Real-Time PCR (qPCR) for Browning Markers
This protocol describes the analysis of gene expression in adipose tissue.
Materials:
-
TRIzol reagent or other RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR instrument.
-
Primers for Ucp1, Pgc1α, Prdm16, and a housekeeping gene (e.g., Tbp).
Procedure:
-
At the end of the treatment period, euthanize the mice and collect epididymal white adipose tissue (eWAT).
-
Homogenize the tissue and extract total RNA using TRIzol according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[18]
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[18]
Western Blot for NF-κB Pathway Activation
This protocol is for assessing the protein levels of key components of the NF-κB pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize eWAT in RIPA buffer and extract total protein.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.[18][19][20][21]
Histological Analysis of Adipose Tissue
This protocol is for the visualization of adipocyte morphology and browning.
Materials:
-
4% paraformaldehyde (PFA) in PBS.
-
Ethanol (B145695) series (70%, 95%, 100%).
-
Xylene.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining solutions.
-
Microscope.
Procedure:
-
Fix eWAT in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the tissue in paraffin wax.
-
Cut 5-10 µm sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize adipocyte size and morphology. Smaller, multilocular adipocytes are indicative of browning.[22][23][24]
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Image the slides using a microscope.
Mandatory Visualizations
Caption: this compound signaling pathway in adipocytes.
Caption: Experimental workflow for studying this compound in DIO mice.
References
- 1. pnas.org [pnas.org]
- 2. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-fat diet-induced adipose tissue expansion occurs prior to insulin resistance in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Activation of NF-κB drives the enhanced survival of adipose tissue macrophages in an obesogenic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential expression of phosphoinositide 3-kinase/protein kinase B and Toll-like receptor/nuclear factor kappa B signaling pathways in experimental obesity Wistar rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7: Imaging of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term 9-PAHSA Treatment in Diabetic Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the long-term administration of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) in diabetic mouse models. The protocols and data presented are synthesized from multiple preclinical studies and are intended to guide the design and execution of similar research.
Introduction
This compound is an endogenous lipid molecule that has garnered significant interest for its potential therapeutic effects in metabolic diseases, including type 2 diabetes. Studies in various diabetic mouse models have demonstrated that long-term treatment with this compound can improve glucose homeostasis, enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects.[1][2] This document outlines the key experimental protocols, summarizes the quantitative outcomes, and illustrates the proposed signaling pathways involved in the action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the long-term effects of this compound treatment in diabetic mice.
Table 1: Effects of S-9-PAHSA on Metabolic Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice
| Parameter | Control (HFD) | S-9-PAHSA (30 mg/kg/day) | Treatment Duration | Mouse Model | Key Findings | Reference |
| Fasting Blood Glucose (FBG) | Significantly higher than normal diet group | Significantly improved after 4 weeks | 5 months (treatment for the last month) | C57BL/6 | S9P improved fasting glucose values. | [3] |
| Glucose Tolerance (IPGTT) | Impaired | Significantly improved | 5 months (treatment for the last month) | C57BL/6 | S9P intervention improved glucose tolerance. | [3] |
| Insulin Sensitivity (ITT) | Impaired | Significantly improved | 5 months (treatment for the last month) | C57BL/6 | S9P intervention improved insulin sensitivity. | [3] |
| Body Weight | Higher than normal diet group | No significant effect | 5 months (treatment for the last month) | C57BL/6 | S9P treatment had no effect on body weight. | [3] |
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db + vehicle) | This compound (50 mg/kg/day) | Treatment Duration | Mouse Model | Key Findings | Reference |
| Glycemia | Elevated | Remarkably reduced after 2 weeks | 4 weeks | db/db | Glucose-lowering effect observed at 2 weeks, but this action disappeared after 4 weeks. | [1][2] |
| Glucose Tolerance (OGTT) | Impaired | Slightly improved (acutely) | Acute dose | db/db | Acutely improved glucose tolerance. | [1] |
| Plasma Insulin | No data | No significant difference compared to vehicle | 4 weeks | db/db | No change in plasma insulin levels. | [1] |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Diabetes Model
This protocol is designed to induce a diabetic phenotype in mice through a high-fat diet, followed by treatment with S-9-PAHSA.[3]
1. Animal Model and Housing:
- Species: C57BL/6 mice (male, 10-12 weeks old).
- Housing: Standard conditions (22°C, 12-hour light-dark cycle) with ad libitum access to food and water.
2. Induction of Diabetes:
- Diet: High-fat diet (60% fat, 20% carbohydrate, 20% protein) for 5 months.
- Control Group: Fed a normal diet (ND).
3. S-9-PAHSA Administration:
- Treatment Group (HFD + S9P): After 4 months of HFD, administer S-9-PAHSA solution daily at a dose of 30 mg/kg/day.[3] The administration is typically done via oral gavage.
- Vehicle Control (HFD): Administer the vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% H₂O) to the control group.[2]
- Duration: 1 month of treatment.
4. Metabolic Assessments:
- Fasting Blood Glucose (FBG): Monitored weekly from tail vein samples after a period of fasting (e.g., 14 hours).[3]
- Intraperitoneal Glucose Tolerance Test (IPGTT):
- Fast mice for 14 hours.
- Inject a 40% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
- Measure blood glucose levels at 0, 30, 60, and 120 minutes post-injection.[3]
- Insulin Tolerance Test (ITT):
- Fast mice overnight.
- Inject insulin intraperitoneally at a dose of 0.75 IU/kg body weight.
- Measure plasma glucose levels at 0, 30, 60, and 120 minutes post-injection.[3]
Protocol 2: Genetically Diabetic (db/db) Mouse Model
This protocol utilizes the leptin receptor-deficient db/db mouse, a common model for type 2 diabetes, to assess the effects of this compound.[2]
1. Animal Model and Housing:
- Species: db/db mice (e.g., 32-week-old).
- Control Group: Age-matched control mice (ctrl + veh).
- Housing: Standard conditions.
2. This compound Administration:
- Treatment Group (db/db + this compound): Administer this compound by oral gavage once daily at a dose of 50 mg/kg.[2]
- Vehicle Control (db/db + veh): Administer the same volume of vehicle (50% PEG400, 0.5% Tween-80, 49.5% H₂O).[2]
- Duration: 4 weeks.
3. Metabolic and Cardiovascular Assessments:
- Glycemia: Measured at baseline, 2 weeks, and 4 weeks.
- Oral Glucose Tolerance Test (OGTT):
- Administer this compound 30 minutes prior to the glucose challenge.
- Measure serum glucose immediately after administration and at 30, 60, 90, 120, and 360 minutes thereafter.[1]
- Cardiovascular Assessments: Can include ultrasound to assess carotid arterial plaque and cardiac structure.[2]
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound in diabetic models are attributed to its interaction with several key signaling pathways.
GPR120 Activation and Anti-inflammatory Effects
This compound is an agonist for G protein-coupled receptor 120 (GPR120), which is expressed in adipose tissue and macrophages.[4][5] Activation of GPR120 by this compound is believed to mediate its anti-inflammatory and insulin-sensitizing effects.[4] One proposed mechanism involves the inhibition of the lipopolysaccharide (LPS)-induced NF-κB pathway, leading to reduced inflammatory cytokine secretion.[5]
PI3K/AKT/mTOR Pathway
Studies suggest that S-9-PAHSA may exert its protective effects through the modulation of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in insulin resistance. S-9-PAHSA intervention might partially activate this pathway, contributing to improved neuronal health and function in the context of diabetes-associated cognitive impairment.[3][6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the long-term effects of this compound in a diet-induced diabetic mouse model.
Discussion and Considerations
While the data are promising, it is important to note that some studies have reported conflicting findings regarding the metabolic benefits of PAHSAs.[7][8] These discrepancies may arise from differences in the specific PAHSA isomers used (e.g., S-9-PAHSA vs. R-9-PAHSA), the animal models, diet composition, and the route and duration of administration.[8] Therefore, careful consideration of these experimental variables is crucial for the reproducibility and interpretation of results. The S-enantiomer of this compound (S-9-PAHSA) has shown greater potential for improving insulin sensitivity and glucose metabolism.[3]
Future research should continue to explore the long-term efficacy and safety of this compound, elucidate the precise molecular mechanisms, and investigate its potential for translation into human therapies for type 2 diabetes and its complications.
References
- 1. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Separation of 9-PAHSA Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) isomers. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the accurate quantification and characterization of these bioactive lipids.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Among them, this compound has garnered considerable interest for its therapeutic potential.[2][3] The biological activity of PAHSAs can be highly dependent on their specific chemical structure, including both the position of the ester linkage (regioisomers) and the stereochemistry at the hydroxylated carbon (enantiomers).[4][5] Therefore, the ability to analytically separate and quantify these isomers is crucial for understanding their physiological roles and for the development of targeted therapeutics.
This document outlines established methods for the separation of this compound regioisomers and enantiomers using liquid chromatography-mass spectrometry (LC-MS) and highlights the emerging use of supercritical fluid chromatography (SFC) for chiral separations.
Signaling Pathways of this compound
The biological effects of this compound are mediated through various signaling pathways. Understanding these pathways is essential for correlating specific isomers with their functional outcomes.
Caption: this compound signaling pathways.
Analytical Techniques and Protocols
Chiral Separation of R- and S-9-PAHSA by LC-MS
The separation of this compound enantiomers is critical as their biological activities can differ.[5] A well-established method utilizes a chiral stationary phase for their resolution.[4][6]
Experimental Workflow:
Caption: Workflow for chiral LC-MS analysis of this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Lux 3 µm Cellulose-3 | [4] |
| Mobile Phase | Isocratic MeOH/H₂O/formic acid (96:4:0.1) | [4][6] |
| Retention Time (S-9-PAHSA) | 17.4 min | [4] |
| Retention Time (R-9-PAHSA) | 20.2 min | [4] |
| Peak Separation | 2.8 min | [4] |
Detailed Experimental Protocol:
A. Sample Preparation: Lipid Extraction and Solid-Phase Extraction (SPE)
-
Lipid Extraction:
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Use a silica-based SPE cartridge.[7]
-
Condition the cartridge with hexane.
-
Load the lipid extract onto the cartridge.
-
Wash with 95:5 hexane:ethyl acetate (B1210297) to remove neutral lipids.[7]
-
Elute the FAHFA fraction with ethyl acetate.[7]
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in the LC mobile phase.
-
B. LC-MS Analysis
-
Liquid Chromatography:
-
Column: Lux 3 µm Cellulose-3, dimensions appropriate for your system (e.g., 150 x 4.6 mm).
-
Mobile Phase: Isocratic elution with 96% methanol, 4% water, and 0.1% formic acid.[4]
-
Flow Rate: Optimize for your column dimensions (e.g., 0.5-1.0 mL/min).
-
Column Temperature: Maintain at a constant temperature (e.g., 25°C).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
Regioisomer Separation of PAHSAs by LC-MS
The separation of this compound from its regioisomers, such as 5-PAHSA, is essential as they can exhibit different biological activities.[2] This is typically achieved using a reversed-phase C18 column.[7][8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm | [8] |
| Mobile Phase | Gradient elution with water and isopropanol (B130326) (specific gradient profile to be optimized) | [7] |
| Analysis Time | ~30 minutes | [8] |
Detailed Experimental Protocol:
A. Sample Preparation:
-
Follow the same lipid extraction and SPE enrichment protocol as described for the chiral separation.
B. LC-MS Analysis
-
Liquid Chromatography:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.[8]
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Mobile Phase B: Isopropanol or acetonitrile (B52724).
-
Gradient: Develop a gradient to resolve the PAHSA isomers. A typical starting point would be a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: Optimize for the UPLC column (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintain at a constant, elevated temperature (e.g., 40-50°C) to improve peak shape.
-
-
Mass Spectrometry:
-
Follow the same MS detection parameters (Negative ESI, MRM) as described for the chiral separation.
-
Chiral Separation of this compound Isomers by Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[9][10]
Experimental Workflow:
Caption: Workflow for chiral SFC-MS analysis of this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Lux i-Amylose-3 (tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose) | [11] |
| Mobile Phase | Supercritical CO₂ with an acetonitrile-methanol modifier | [11] |
| Analysis Time | ~5 minutes for enantioseparation | [11] |
Detailed Experimental Protocol:
A. Sample Preparation and Optional Prefractionation:
-
Sample Preparation: Follow the lipid extraction and SPE protocol as previously described.
-
Offline LC Prefractionation (Optional): For complex biological samples, it is recommended to first separate the regioisomers using the reversed-phase LC method described above. Collect the fraction corresponding to this compound for subsequent chiral SFC analysis.[11]
B. SFC-MS Analysis
-
Supercritical Fluid Chromatography:
-
Column: Lux i-Amylose-3.[11]
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., a mixture of acetonitrile and methanol). The exact composition of the modifier and the gradient should be optimized for the best separation.[11]
-
Flow Rate: Typically 1-3 mL/min.
-
Back Pressure: Maintain a constant back pressure (e.g., 100-150 bar).
-
Column Temperature: Control the column temperature (e.g., 35-40°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Use an appropriate interface for SFC-MS, such as an atmospheric pressure chemical ionization (APCI) or a modified ESI source.
-
Detection: Employ the same MRM transitions as in the LC-MS methods for quantification.
-
Conclusion
The analytical separation of this compound isomers is a critical step in understanding their biological significance and therapeutic potential. The protocols detailed in this document provide a comprehensive guide for researchers to establish robust and reliable methods for the separation and quantification of both regioisomers and enantiomers of this compound. The choice between LC-MS and SFC-MS will depend on the specific analytical needs, sample complexity, and available instrumentation. For chiral analysis, SFC offers a promising high-throughput alternative to traditional HPLC methods.
References
- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 9-PAHSA-Mediated Browning of White Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The browning of white adipose tissue (WAT), the process by which energy-storing white adipocytes transform into energy-expending beige adipocytes, presents a promising therapeutic avenue for combating obesity and related metabolic disorders. A key activator in this process is 9-hydroxy-palmitoyl-stearic acid (9-PAHSA), an endogenous lipid with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] this compound has been shown to induce the expression of Uncoupling Protein 1 (UCP1), the hallmark protein of brown and beige adipocytes responsible for thermogenesis.[3][4] These application notes provide detailed protocols and quantitative data for researchers investigating the effects of this compound on the browning of white adipose tissue.
Mechanism of Action
This compound mediates its effects on white adipose tissue browning primarily through a dual mechanism involving the activation of G-protein-coupled receptor 120 (GPR120) and the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] Activation of GPR120 by this compound initiates downstream signaling cascades that promote the expression of key thermogenic genes.[4][6] Concurrently, this compound attenuates inflammation, a known inhibitor of browning, by preventing the activation of NF-κB.[3][5]
Quantitative Data
The following tables summarize the quantitative effects of this compound on the expression of key browning markers in both in vitro and in vivo models.
Table 1: In Vitro Effects of this compound on Browning Markers in 3T3-L1 Adipocytes
| Gene Marker | This compound Concentration (µM) | Fold Increase in mRNA Expression (relative to control) | Reference |
| Ucp1 | 10 | Significant Increase | [4] |
| Ucp1 | 25 | Significant Increase | [4] |
| Ucp1 | 50 | Significant Increase | [4] |
| Pgc-1α | 10 | Significant Increase | [4] |
| Pgc-1α | 25 | Significant Increase | [4] |
| Pgc-1α | 50 | Significant Increase | [4] |
| Prdm16 | 10 | Significant Increase | [4] |
| Prdm16 | 25 | Significant Increase | [4] |
| Prdm16 | 50 | Significant Increase | [4] |
| Cidea | 10 | Significant Increase | [4] |
| Cidea | 25 | Significant Increase | [4] |
| Cidea | 50 | Significant Increase | [4] |
Table 2: In Vivo Effects of this compound on Browning Markers in White Adipose Tissue of Mice
| Mouse Model | This compound Dosage | Treatment Duration | Adipose Depot | Protein Expression Change (relative to control) | Reference |
| Wild-type (WT) | 50 mg/kg/day (gavage) | 4 weeks | Inguinal WAT | Increased UCP1 | [3][5] |
| ob/ob | 50 mg/kg/day (gavage) | 4 weeks | Inguinal WAT | Increased UCP1 | [3][5] |
| Diet-induced obese | 45 mg/kg/day (gavage) | Not specified | Not specified | Anti-inflammatory effects | [7] |
Signaling Pathway and Experimental Workflows
Caption: this compound Signaling Pathway in Adipocyte Browning.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Browning of 3T3-L1 Adipocytes with this compound
This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound to induce browning.[4][8][9]
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
Insulin Medium: Growth Medium supplemented with 10 µg/mL insulin
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2 until they are 100% confluent (Day 0).
-
Initiation of Differentiation: Two days post-confluence (Day 2), replace the Growth Medium with Differentiation Medium (MDI).
-
Insulin Stimulation: After 48 hours (Day 4), replace the Differentiation Medium with Insulin Medium.
-
Maturation: After another 48 hours (Day 6), replace the Insulin Medium with Growth Medium. Continue to culture for an additional 2 days, replacing the medium every 2 days.
-
This compound Treatment: On Day 8, replace the medium with fresh Growth Medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for 24-48 hours before harvesting for downstream analysis (qPCR or Western blotting).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Browning Markers
This protocol describes the quantification of browning-related gene expression.[4][10]
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., Ucp1, Pgc-1α, Prdm16, Cidea) and a housekeeping gene (e.g., β-actin, Gapdh)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers. A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 3: Western Blotting for UCP1 Protein
This protocol outlines the detection and quantification of UCP1 protein levels.[2][4][11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-UCP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 30-60 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or HSP90). For adipose tissue, an acetone (B3395972) precipitation step may be necessary to remove lipids that can interfere with the Western blot.[2][11]
Protocol 4: In Vivo Study of this compound-Induced Browning in Mice
This protocol provides a framework for conducting an in vivo study to assess the effect of this compound on WAT browning in mice.[3][7][12]
Materials:
-
Mouse models (e.g., C57BL/6J, ob/ob, or diet-induced obese mice)
-
This compound
-
Vehicle for oral gavage (e.g., 50% PEG400: 0.5% Tween-80: 49.5% water)
-
Oral gavage needles
-
Surgical tools for tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.
-
This compound Administration: Administer this compound (e.g., 45-50 mg/kg body weight) or vehicle daily via oral gavage for the desired study duration (e.g., 4 weeks).
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect white adipose tissue depots (e.g., inguinal and epididymal WAT).
-
Sample Processing: Process the collected tissues for downstream analysis, such as Western blotting or immunohistochemistry, as described in the respective protocols.
Conclusion
This compound is a potent endogenous lipid that promotes the browning of white adipose tissue, offering a promising therapeutic strategy for metabolic diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the mechanisms and effects of this compound in both in vitro and in vivo models. Adherence to these detailed methodologies will facilitate reproducible and robust findings in this exciting area of research.
References
- 1. Lipin-1 Drives Browning of White Adipocytes via Promotion of Brown Phenotype Markers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Browning Markers in Subcutaneous Adipose Tissue of Newly Diagnosed Gastrointestinal Cancer Patients with and without Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating 9-PAHSA Function in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-palmitoyl-stearic acid (9-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a bioactive lipid with significant therapeutic potential.[1] Found at reduced levels in the serum and adipose tissue of insulin-resistant humans, this compound has demonstrated potent anti-diabetic and anti-inflammatory properties in preclinical studies.[2][3] This has generated considerable interest in its mechanism of action and its potential as a therapeutic agent for metabolic and inflammatory diseases.
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of this compound function. Detailed protocols for key experiments, quantitative data summaries, and visual representations of signaling pathways are included to facilitate research and development efforts in this promising area.
Key Functions of this compound Investigated in Cell Culture
-
Anti-inflammatory Effects: this compound has been shown to attenuate inflammatory responses in various cell types, particularly macrophages.[2][3] It can suppress the production of pro-inflammatory cytokines induced by stimuli like lipopolysaccharide (LPS).[3][4]
-
Metabolic Regulation: A primary focus of this compound research is its role in glucose homeostasis. It has been reported to enhance insulin-stimulated glucose uptake in adipocytes, a key mechanism for improving insulin (B600854) sensitivity.[1][4]
-
Receptor Activation: this compound is known to interact with G-protein coupled receptors (GPCRs), notably GPR120 (also known as FFAR4) and GPR40 (FFAR1), to mediate its biological effects.[1][4]
Recommended Cell Culture Models
| Cell Line | Cell Type | Key Application | Rationale |
| 3T3-L1 | Mouse pre-adipocyte | Studying insulin-stimulated glucose uptake and adipocyte browning. | A well-established and reliable model for in vitro studies of adipogenesis and glucose metabolism. Differentiated 3T3-L1 adipocytes are highly responsive to insulin.[5] |
| RAW 264.7 | Mouse macrophage | Investigating anti-inflammatory effects and cytokine secretion. | A widely used macrophage cell line that produces a robust inflammatory response to LPS, making it ideal for studying the anti-inflammatory properties of compounds like this compound.[6][7] |
| HepG2 | Human hepatocyte | Examining effects on hepatic steatosis and mitochondrial function. | A human liver cell line suitable for creating in vitro models of fatty liver disease to study the protective effects of this compound.[8] |
| MIN6 | Mouse pancreatic beta cell | Assessing effects on insulin secretion. | A commonly used cell line for studying pancreatic beta-cell function and insulin secretion in response to various stimuli.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Anti-inflammatory Effects of this compound
| Cell Type | Stimulus | This compound Concentration | Measured Effect | Reference |
| Bone Marrow-Derived Macrophages | LPS | Not Specified | Attenuated TNF-α and IL-6 secretion | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (10 ng/mL) | 10 µM | 2-fold reduction in CXCL10 secretion | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (10 ng/mL) | 100 µM | 3.7-fold reduction in CXCL10 secretion | [1] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 2 µM, 10 µM | Suppression of IL-1β and IL-6 gene expression | [10] |
Table 2: Receptor Interaction of this compound
| Receptor | Assay Type | This compound Concentration | Measured Value (IC50) | Reference |
| GPR120 | Agonism | Not Specified | 19 µM | [1] |
| CCR6 | Antagonism | Not Specified | 1.7 µM | [1] |
| CCR7 | Antagonism | Not Specified | 3.2 µM | [1] |
| CXCR4 | Antagonism | Not Specified | 3.9 µM | [1] |
| CXCR5 | Antagonism | Not Specified | 19 µM | [1] |
Experimental Protocols
Protocol 1: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Calf Serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin (bovine)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin
-
Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)
Procedure:
-
3T3-L1 Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.
-
Two days post-confluency (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.[11]
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.[11]
-
On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS.[11]
-
Adipocytes are typically fully differentiated and ready for experiments between Day 8 and Day 12.
-
-
This compound Treatment:
-
Two to four hours before the assay, serum-starve the differentiated 3T3-L1 adipocytes in DMEM.
-
Pre-incubate the cells with the desired concentrations of this compound (e.g., 10-50 µM) or vehicle control (e.g., DMSO) in serum-free DMEM for 1-2 hours.[12]
-
-
Glucose Uptake Assay:
-
Wash the cells twice with warm KRH buffer.
-
Stimulate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. Include a basal (no insulin) control group.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose or 2-NBDG. Incubate for 5-10 minutes at 37°C.
-
To terminate uptake, add ice-cold KRH buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
For the radioactive assay, add the lysate to scintillation fluid and measure counts per minute.
-
For the fluorescent assay, measure the fluorescence of the lysate using a plate reader.
-
-
Data Analysis:
-
Normalize glucose uptake to the protein concentration of each well.
-
Compare the insulin-stimulated glucose uptake in this compound-treated cells to the vehicle-treated control.
-
Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to suppress LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitric oxide (NO) measurement
-
Reagents for RNA extraction and qRT-PCR (optional)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well or 96-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 2 x 10⁵ cells/well in a 24-well plate).
-
Incubate overnight at 37°C and 5% CO₂.
-
-
This compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control for 1-2 hours before LPS stimulation.[13]
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) in the continued presence of this compound or vehicle.[10]
-
Incubate for a specified period depending on the endpoint:
-
-
Endpoint Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentration of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Griess Assay: Mix the cell culture supernatant with Griess Reagent and measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.
-
qRT-PCR (optional): Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of pro-inflammatory genes.
-
-
Data Analysis:
-
Compare the levels of cytokines or NO in the supernatant of cells treated with this compound and LPS to those treated with LPS alone.
-
For qRT-PCR, normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the LPS-only treated group.
-
Signaling Pathways and Experimental Workflows
Caption: this compound anti-inflammatory signaling via GPR120.
Caption: Experimental workflow for glucose uptake assay.
Conclusion
The cell culture models and protocols outlined in these application notes provide a robust framework for investigating the multifaceted functions of this compound. By employing these standardized methods, researchers can generate reproducible and comparable data, thereby accelerating the understanding of this compound's therapeutic potential for metabolic and inflammatory disorders. Further exploration into the downstream signaling pathways and the identification of additional molecular targets will continue to be a vital area of research.
References
- 1. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
9-Pahsa solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-PAHSA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a lipophilic molecule and dissolves well in several organic solvents. The choice of solvent will depend on the specific experimental application. For creating stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1][2] It is also available commercially as a solution in methyl acetate.[1][2] For aqueous-based assays, a stock solution in an organic solvent is typically prepared first, which is then further diluted in a suitable aqueous buffer.
Q2: I need to use this compound in a cell-based assay. Which solvent should I use?
A2: For cell-based assays, it is crucial to use a solvent that is tolerated by the cells at the final concentration. Ethanol or DMSO are common choices. Prepare a high-concentration stock solution in your chosen solvent and then dilute it in your cell culture medium to the final desired concentration. Always include a vehicle control in your experiment (cell culture medium with the same final concentration of the solvent) to account for any effects of the solvent itself.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers is challenging due to its poor water solubility. A mixture of Ethanol:PBS (pH 7.2) at a 1:1 ratio can be used, but the solubility is significantly lower (0.5 mg/mL) compared to pure organic solvents.[1][2] For most applications, it is recommended to first dissolve this compound in an organic solvent and then dilute the solution in the aqueous buffer.
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term stability, this compound solutions should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
| Methyl Acetate | 10 mg/mL | [2] |
Troubleshooting Guide
Q5: My this compound is not dissolving completely in the recommended organic solvent. What should I do?
A5: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., 37°C). Do not overheat, as it may cause degradation.
-
Vortexing/Sonication: Increase the agitation by vortexing the solution for a longer period or by using a bath sonicator.
-
Solvent Quality: Ensure that the organic solvent you are using is anhydrous and of high purity. Water contamination can significantly reduce the solubility of lipophilic compounds.
Q6: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer/cell culture medium. How can I prevent this?
A6: Precipitation upon dilution into an aqueous phase is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Agitation: Add the stock solution to the aqueous buffer while gently vortexing or stirring the buffer.
-
Use of a Carrier Protein: For in vitro assays, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) in your aqueous buffer. The BSA can help to keep the this compound in solution.
-
Lower the Final Concentration: It's possible that the final concentration of this compound you are trying to achieve is above its solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.
Q7: I am preparing a this compound formulation for oral gavage in mice and the compound is not staying in suspension. What vehicle should I use?
A7: For in vivo studies, a stable suspension or solution is critical for accurate dosing. A commonly used vehicle for oral administration of PAHSAs in mice is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water.[4] To prepare this formulation, first dissolve the this compound in the PEG400 and Tween-80, and then slowly add the water while vortexing to form a stable emulsion.
Experimental Workflows
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound for in vivo oral administration.
References
Technical Support Center: Optimizing 9-PAHSA Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 9-PAHSA dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (9-palmitic acid-hydroxy-stearic acid) is an endogenous bioactive lipid that belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Its primary mechanism of action involves acting as a ligand for G protein-coupled receptors (GPCRs), most notably GPR120 (also known as FFAR4).[1][3][4] Activation of GPR120 by this compound has been shown to mediate anti-inflammatory effects and improve glucose uptake.[1][2][5]
Q2: What are the reported anti-inflammatory mechanisms of this compound?
The anti-inflammatory effects of this compound are primarily mediated through the activation of GPR120, which subsequently inhibits the pro-inflammatory NF-κB signaling pathway.[1][3][4] This inhibition prevents the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6] Some studies also suggest that this compound may exert weak anti-inflammatory effects by antagonizing certain chemokine receptors.[7]
Q3: What are common administration routes and vehicles for this compound in mice?
Oral gavage is a frequently used method for administering this compound in mice.[8][9][10] A common vehicle for oral administration is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water.[8][9][10] Subcutaneous administration via minipumps has also been reported for chronic studies.[10] It is crucial to select an appropriate vehicle, as some, like olive oil, may have their own biological effects that could confound experimental results.[11]
Q4: Are there stereoisomers of this compound, and do they have different activities?
Yes, this compound exists as S- and R-stereoisomers. Both enantiomers have demonstrated anti-inflammatory effects. However, the S-enantiomer appears to be more potent in mediating metabolic benefits, such as enhancing glucose uptake.[1] Some studies have specifically investigated the effects of S-9-PAHSA.[12][13]
Troubleshooting Guide
Issue 1: Inconsistent or no significant effects on glucose metabolism observed after this compound administration.
-
Possible Cause 1: Inappropriate Vehicle. The vehicle used to dissolve and administer this compound can significantly impact its bioavailability and can have independent biological effects. For instance, using olive oil as a vehicle may mask the effects of this compound due to its own glucose-lowering properties.[11]
-
Possible Cause 2: Animal Model and Diet. The metabolic state of the animal model and their diet can influence the outcomes of this compound treatment. Some studies that failed to observe an effect used high-fat diets that resulted in minimal or no glucose intolerance, potentially masking the beneficial effects of this compound.[11]
-
Recommendation: Carefully select the animal model and diet to ensure they are appropriate for the specific research question. Ensure the diet induces the desired metabolic phenotype.
-
-
Possible Cause 3: Dosage and Duration. The dosage and duration of this compound administration are critical. An acute, single-dose administration may not be sufficient to observe significant changes in glucose homeostasis.[7] Some studies have reported effects after two weeks of administration, which then diminished at four weeks.[8][9]
-
Recommendation: Refer to the dosage table below for reported effective doses and consider both acute and chronic treatment protocols based on your experimental goals.
-
Issue 2: High variability in inflammatory marker readouts.
-
Possible Cause 1: Timing of Measurement. The timing of sample collection relative to the induction of inflammation and this compound administration is crucial. The kinetics of inflammatory responses can vary, and measuring markers at a suboptimal time point may lead to high variability.
-
Recommendation: Conduct a time-course experiment to determine the peak expression of the inflammatory markers of interest in your model system.
-
-
Possible Cause 2: Route of Administration. The route of administration can affect the biodistribution and concentration of this compound at the site of inflammation.
-
Recommendation: Consider the target tissue and the nature of the inflammatory stimulus when choosing between oral gavage, subcutaneous, or other administration routes.
-
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages and Effects in Mice
| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| db/db mice | 50 mg/kg/day | Oral Gavage | 4 weeks | Reduced blood glucose at 2 weeks; ameliorated vascular calcification and myocardial hypertrophy at 4 weeks. | [8][9] |
| High-Fat Diet-induced diabetic mice | 30 mg/kg/day | Oral Gavage | 1 month | Improved cognitive decline and glucose homeostasis. | [13] |
| Chow-fed mice | 9 µg/hr | Intravenous Infusion | 3 hours | Decreased endogenous glucose production. | [14] |
| Diet-induced obese mice | 45 mg/kg | Oral Gavage | Acute | No significant improvement in metabolic status. | [15] |
| High-Fat Diet-fed mice | 45 mg/kg of each 5- and this compound | Oral Gavage | Daily | Beneficial effects on glucose homeostasis were dependent on the gut microbiota. | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a vehicle solution consisting of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.[8][9]
-
Dissolve the desired amount of this compound in the vehicle to achieve the final target concentration (e.g., for a 50 mg/kg dose in a 25g mouse, the volume is typically 100-200 µL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Frequency:
Protocol 2: Induction of Adipose Tissue Inflammation in Mice
-
Model: High-fat diet (HFD)-induced obesity model.
-
Procedure:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin (B600854) resistance.
-
Administer this compound or vehicle control during the final weeks of the diet or after the establishment of the obese phenotype.
-
-
Endpoint Analysis:
-
Collect adipose tissue for analysis of inflammatory markers (e.g., gene expression of TNF-α, IL-6 by qPCR) and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).[8]
-
Visualizations
Caption: GPR120-mediated signaling pathway of this compound.
Caption: this compound's role in the autophagy pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 8. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. [vivo.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 9-Pahsa in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 9-Palmitic Acid-Hydroxy Stearic Acid (9-PAHSA) under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in its solid form or as a solution in methyl acetate.[1] Under these conditions, it is reported to be stable for at least two years.[1]
Q2: What solvents are suitable for dissolving this compound, and what are its approximate solubilities?
This compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol (B145695) or DMSO and then dilute with the aqueous buffer.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
| Methyl Acetate | 10 mg/mL[1] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | ≥ 2 years[1] |
| Solution in Methyl Acetate | -20°C | ≥ 2 years[1] |
Troubleshooting Guide
Q3: I am observing a loss of this compound potency in my cell-based assays. What could be the cause?
Loss of this compound potency in aqueous cell culture media can be due to several factors:
-
Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of esterase enzymes present in cell lysates or serum-containing media. The primary degradation products are palmitic acid and 9-hydroxystearic acid.[2]
-
Adsorption to Plastics: Lipids like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.
-
Oxidation: Although this compound is a saturated fatty acid ester, prolonged exposure to air and light, especially in the presence of metal ions, could potentially lead to oxidative degradation.
Recommendations:
-
Prepare fresh solutions of this compound for each experiment.
-
Use low-binding microplates and pipette tips.
-
Minimize the exposure of this compound solutions to light and air.
-
If using serum in your media, consider a serum-free condition or reduce the incubation time if possible.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
To assess the stability of this compound in your buffer, you can perform a time-course experiment.
Experimental Workflow:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Aliquot the solution into several vials.
-
Store the vials under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately analyze it using a validated stability-indicating analytical method, such as LC-MS/MS.
-
Quantify the remaining this compound and look for the appearance of degradation products.
Below is a diagram illustrating the general workflow for stability testing.
Caption: General experimental workflow for assessing this compound stability.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions. Note: These are starting points and may require optimization.
A. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile). Add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. Add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for 4 hours.
-
Neutralization and Analysis: At the end of the incubation, neutralize the samples (base for the acid-stressed sample, acid for the base-stressed sample). Dilute with the mobile phase and analyze by LC-MS/MS.
B. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analysis: Dilute with the mobile phase and analyze by LC-MS/MS.
C. Thermal Degradation:
-
Place solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Analysis: Dissolve the stressed solid in a suitable solvent, dilute with the mobile phase, and analyze by LC-MS/MS.
D. Photostability Testing:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).
-
Expose the solution to a calibrated light source that provides both UV and visible light (e.g., Option 2 of the ICH Q1B guideline).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, analyze both the exposed and control samples by LC-MS/MS.
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound
This protocol provides a starting point for developing a stability-indicating method for the analysis of this compound and its potential degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 15-20 minute run to elute the parent compound and any potential degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M-H]⁻ (m/z 537.5) to product ions. Common product ions include m/z 255.2 (palmitic acid) and m/z 299.3 (9-hydroxystearic acid).
-
Potential Degradation Products:
-
Palmitic Acid: Monitor the transition for [M-H]⁻ (m/z 255.2).
-
9-Hydroxystearic Acid: Monitor the transition for [M-H]⁻ (m/z 299.3).
-
-
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Signaling and Degradation Pathways
The primary degradation pathway for this compound in biological systems is enzymatic hydrolysis.
Caption: Enzymatic hydrolysis of this compound by Carboxyl Ester Lipase (CEL).
References
Navigating the Nuances of 9-PAHSA Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The novel lipid molecule 9-hydroxystearic acid (9-PAHSA) has garnered significant attention for its potential therapeutic benefits in metabolic and inflammatory diseases. However, the burgeoning body of research has also produced conflicting results, creating challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound experimentation and interpret your findings with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported biological effects of this compound?
A1: this compound, a type of fatty acid ester of hydroxy fatty acid (FAHFA), is an endogenous lipid with recognized anti-diabetic and anti-inflammatory properties.[1] Studies have shown that administration of this compound can lead to reduced adipose tissue inflammation and improved glucose tolerance in mouse models.[1] It has also been observed to lower ambient glycemia and stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854).[2]
Q2: What are the known molecular targets and signaling pathways of this compound?
A2: The biological effects of this compound are mediated through several signaling pathways:
-
GPR120 Activation: A key mechanism is its role as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] This interaction is crucial for its anti-inflammatory effects, which include the inhibition of the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][3]
-
Autophagy Regulation: this compound has been shown to promote autophagic flux, potentially through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which may contribute to its beneficial effects on cardiovascular complications in diabetic models.[2]
-
Chemokine Receptor Antagonism: Some studies suggest that at higher concentrations, this compound can act as an antagonist for certain chemokine receptors like CCR6, CCR7, CXCR4, and CXCR5, contributing to its immunomodulatory activities.[4]
-
GPR43 Activation: There is evidence that this compound can activate GPR43, which is involved in its direct effects on reducing hepatic glucose production and white adipose tissue lipolysis.[5]
Q3: Why are there conflicting reports on the efficacy of this compound in improving glucose metabolism?
A3: The discrepancies in the metabolic effects of this compound across studies can be attributed to several factors:
-
Methodological Differences: Variations in experimental protocols are a primary source of conflicting data. These include the choice of vehicle for in vivo studies (e.g., olive oil, which has its own bioactive components), the composition of diets fed to animal models, and the specific protocols for glucose tolerance tests.[6]
-
Stereoisomer Specificity: this compound exists as two stereoisomers, S-9-PAHSA and R-9-PAHSA. The S-enantiomer appears to be more potent in mediating metabolic benefits like glucose uptake, while both isomers exhibit anti-inflammatory effects.[1] Studies that do not distinguish between or use racemic mixtures may produce varied results.
-
Dosage and Duration: The concentration and duration of this compound administration can influence the observed effects. For instance, one study noted a glucose-lowering effect after two weeks of administration that was not present after four weeks.[2]
-
Animal Model Differences: The age, species, and specific disease model of the animals used can lead to different outcomes.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent anti-inflammatory effects in vitro. | 1. Cell Line Variability: Different cell types (e.g., macrophages, dendritic cells) may respond differently. 2. LPS Concentration: The concentration of LPS used to induce inflammation can impact the observable inhibitory effect of this compound. 3. This compound Concentration: The effective concentration of this compound for anti-inflammatory effects can vary. | 1. Use a well-characterized cell line relevant to your research question. 2. Perform a dose-response curve for LPS to determine the optimal concentration for your assay. 3. Test a range of this compound concentrations (e.g., 10-100 µM) to determine the IC50.[4] |
| Lack of effect on glucose uptake in adipocytes. | 1. Stereoisomer Used: The R-isomer of this compound may have weaker effects on glucose metabolism.[1] 2. Differentiation State of Adipocytes: The maturity of the adipocytes can influence their responsiveness. 3. Pre-incubation Time: Insufficient pre-incubation with this compound may not be enough to elicit a response. | 1. Use the S-9-PAHSA isomer for metabolic studies if possible. 2. Ensure complete differentiation of your adipocyte cell line (e.g., 3T3-L1). 3. Optimize the pre-incubation time with this compound (e.g., 48 hours).[4] |
| Variability in in vivo glucose tolerance test (GTT) results. | 1. Vehicle Control: The vehicle used to dissolve this compound can have metabolic effects (e.g., olive oil).[6] 2. Route and Frequency of Administration: Oral gavage, subcutaneous injection, and intravenous infusion can lead to different pharmacokinetic profiles. 3. Diet of Mice: The composition of the chow or high-fat diet can influence baseline metabolism and the response to this compound.[6] | 1. Use an inert vehicle if possible, or ensure the vehicle control group is robustly characterized. A recommended vehicle is 50% PEG400: 0.5% Tween-80: 49.5% water.[7] 2. Standardize the administration protocol and consider the desired exposure profile. 3. Report the detailed composition of the diet used in your study. |
| High background in LC-MS measurements of this compound. | 1. Contamination from Solid-Phase Extraction (SPE): The SPE process can introduce background signals.[8] 2. Co-eluting Lipids: Other lipids, such as ceramides, can co-elute with this compound, leading to artificially high readings.[6] | 1. Optimize the SPE protocol to minimize background. 2. Employ a robust chromatographic method to ensure clear separation of this compound from other lipids.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Collect the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. The cells can be lysed to analyze the activation of the NF-κB pathway via Western blot for phosphorylated p65.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Use age- and weight-matched male C57BL/6J mice.
-
Acclimatization: Acclimatize the mice to single housing for at least one week before the experiment.
-
Treatment: Administer this compound (e.g., 15 mg/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 21 days).[7]
-
Fasting: Fast the mice overnight (approximately 16 hours) before the OGTT.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.
Data Presentation
Summary of Quantitative Data from Selected Studies
| Study Focus | Model System | This compound Treatment | Key Quantitative Finding | Reference |
| Anti-inflammatory | LPS-stimulated mouse macrophage cell line | 10-100 µM | Dose-dependent reduction in LPS-induced CXCL10 secretion (up to 3.7-fold reduction at 100 µM). | [4] |
| Glucose Metabolism | db/db mice | 50 mg/kg for 4 weeks (gavage) | Reduced blood glucose levels after 2 weeks of administration. | [2] |
| Hepatic Glucose Production | Primary hepatocytes from WT and GPR43 KO mice | 40 µM (acute) | Inhibited basal endogenous glucose production by ~23% in WT, an effect abolished in GPR43 KO hepatocytes. | [5] |
| Insulin Sensitivity | Conventional chow-fed male mice | 15 mg/kg of 5- and this compound daily for 21 days (gavage) | Improved insulin sensitivity after 13 days of treatment. | [7] |
Signaling Pathways and Workflows
Visualizing the complex interactions of this compound.
Caption: this compound activates GPR120, leading to the inhibition of the NF-κB pathway and reduced inflammation.
Caption: this compound promotes autophagy by inhibiting mTOR, which in turn activates the PI3KIII-BECN-1 complex.
Caption: A logical workflow for troubleshooting conflicting results in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. escholarship.org [escholarship.org]
Technical Support Center: Improving the Oral Bioavailability of 9-PAHSA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA).
Introduction to this compound and Bioavailability Challenges
This compound is an endogenous lipid with promising anti-diabetic and anti-inflammatory properties.[][2][3] However, its lipophilic nature presents significant challenges for oral administration, leading to low and variable bioavailability. This can result in inconsistent experimental outcomes and hinder its therapeutic development. Key challenges include poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and the significant influence of formulation vehicles on absorption.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my in vivo experiments with orally administered this compound?
A1: Inconsistent results are often linked to the poor and variable oral bioavailability of this compound. As a lipophilic compound, its absorption is highly dependent on the formulation and the physiological state of the GI tract. The choice of delivery vehicle is critical; for instance, using olive oil as a vehicle may mask the effects of this compound, as constituents of olive oil can signal through similar pathways.[4]
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: Are there differences in the oral absorption between this compound and other PAHSA isomers?
A3: Yes, studies have shown that different PAHSA isomers can have different absorption profiles. For example, one study reported that oral gavage of equivalent doses of 5-PAHSA and this compound in mice resulted in markedly different serum concentrations: 320 nM for 5-PAHSA versus only 21 nM for this compound.[4] This highlights the importance of isomer-specific formulation and analytical strategies.
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: The most promising strategies focus on improving its solubility and stability in the GI tract. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[6][7][8][9][10]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as nanovesicles, can protect it from degradation and enhance its uptake.
-
Use of Appropriate Excipients: Incorporating surfactants, co-solvents, and permeation enhancers can significantly improve absorption.[][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in plasma after oral administration. | Poor solubility of this compound in the GI fluid. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. (See Section 4.1 for a general protocol). |
| Inappropriate choice of vehicle. | Avoid vehicles with inherent biological activity that may interfere with the assay or the biological effects of this compound (e.g., olive oil).[4] Consider vehicles like a mixture of PEG400 and Tween 80. | |
| High variability in plasma concentrations between subjects. | "Food effect" - presence or absence of food in the GI tract can significantly alter lipid absorption. | Standardize feeding protocols for animal studies. For clinical applications, consider developing a formulation that mitigates the food effect, such as a SEDDS.[6] |
| Inconsistent formulation preparation. | Ensure a standardized and reproducible method for preparing the this compound formulation. Validate the homogeneity and stability of the formulation. | |
| Conflicting or unexpected biological effects observed in vivo. | The vehicle itself is exerting a biological effect. | Run a vehicle-only control group in all in vivo experiments.[4] |
| The achieved plasma concentrations of this compound are not in the therapeutic range. | Optimize the formulation to achieve target plasma concentrations. Perform dose-ranging studies with a well-characterized formulation. |
Formulation Strategies & Experimental Protocols
Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general framework for developing a SEDDS formulation. The specific excipients and their ratios should be optimized for this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol® 90)[6]
-
Surfactant (e.g., Labrasol® ALF, Cremophor® EL)[6]
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)[11]
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator
Procedure:
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., LC-MS).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Visually inspect the mixtures for clarity and homogeneity.
-
To construct the phase diagram, titrate the mixtures with water and observe the formation of emulsions. The goal is to identify the region that forms stable nano- or micro-emulsions upon gentle agitation.
-
-
Preparation of the this compound-Loaded SEDDS:
-
Based on the optimized excipient ratios from the phase diagram, prepare the final formulation.
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the excipient mixture.
-
Gently heat the mixture (if necessary, to aid dissolution) and stir until the this compound is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add a known amount of the SEDDS to a stirred aqueous medium and measure the time it takes to form a homogenous emulsion.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium (e.g., simulated gastric and intestinal fluids) to assess the drug release profile from the SEDDS.
-
LC-MS Protocol for Quantification of this compound in Serum
This protocol is based on established methods for FAHFA analysis.[13][14][15][16]
Materials:
-
Serum samples
-
Internal standard (e.g., ¹³C-labeled this compound)[13]
-
Chloroform, Methanol, PBS (Phosphate Buffered Saline)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add a known amount of the internal standard.
-
Add a mixture of chloroform:methanol:PBS and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).
-
Condition the silica (B1680970) SPE cartridge with the same solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to elute neutral lipids.
-
Elute the FAHFAs (including this compound) with a more polar solvent (e.g., ethyl acetate).
-
Dry the eluted fraction under nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the purified sample in the mobile phase.
-
Inject the sample onto the C18 column.
-
Use an appropriate gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like ammonium (B1175870) acetate (B1210297) or formic acid) to achieve chromatographic separation of PAHSA isomers.
-
Perform mass spectrometric detection in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transition of the precursor ion (m/z for this compound) to specific product ions. Common fragments for PAHSAs include those corresponding to palmitic acid and hydroxystearic acid.[13]
-
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Quantitative Data Summary
Table 1: Solubility of this compound Precursors in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Palmitic Acid | Ethanol | Soluble | [5] |
| Palmitic Acid | 2-Propanol | Soluble | [5] |
| Palmitic Acid | Hexane | Soluble | [5] |
| Palmitic Acid | Trichloroethylene | Highly Soluble | [5] |
| Saturated Fatty Acids (general) | THF, Ethanol, Acetonitrile | Generally soluble (decreases with increasing carbon number) | [17] |
Note: This table provides solubility data for precursors as a proxy. Researchers should determine the specific solubility of this compound in their chosen excipients.
Table 2: Comparative Oral Bioavailability of PAHSA Isomers in Mice
| Isomer | Dose | Vehicle | Resulting Serum Concentration | Reference |
| 5-PAHSA | Equivalent to this compound | Not specified | 320 nM | [4] |
| This compound | Equivalent to 5-PAHSA | Not specified | 21 nM | [4] |
Note: This data highlights the potential for isomer-specific differences in oral absorption and the need for tailored formulation strategies.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Challenges to the oral bioavailability of this compound.
Caption: Workflow for developing an improved oral formulation of this compound.
Caption: Simplified anti-inflammatory signaling pathway of this compound.
References
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. symmetric.events [symmetric.events]
- 10. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 11. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 16. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shodex.com [shodex.com]
standardizing protocols for 9-Pahsa research
Welcome to the technical support center for 9-PAHSA (9-palmitic acid hydroxy stearic acid) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological functions?
A1: this compound, or 9-palmitic acid hydroxy stearic acid, is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] It has garnered significant research interest due to its anti-diabetic and anti-inflammatory properties.[1][4][5] Key biological functions include improving glucose tolerance, stimulating insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, and enhancing glucose transport.[2][4][6][7]
Q2: What are the key signaling pathways associated with this compound?
A2: this compound is known to exert its effects through several signaling pathways. It is a ligand for the G-protein-coupled receptor 120 (GPR120), and its activation can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway, leading to reduced inflammation.[8][9] Additionally, this compound has been shown to modulate autophagy through the PI3K/AKT/mTOR pathway.[10][11]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, this compound should be stored at -20°C.[12] The stability is guaranteed for at least two years under these conditions.[12] When preparing solutions, it is important to consider its solubility. This compound is soluble in various organic solvents such as DMF (20 mg/ml), DMSO (15 mg/ml), and ethanol (B145695) (20 mg/ml).[12] For aqueous solutions, it can be dissolved in an ethanol:PBS (pH 7.2) (1:1) mixture at a concentration of 0.5 mg/ml.[12]
Troubleshooting Guides
In Vitro Experiments
Issue: Poor solubility of this compound in cell culture media.
-
Solution: Due to its lipid nature, this compound has low solubility in aqueous solutions. To prepare a stock solution, dissolve this compound in an organic solvent like DMSO or ethanol at a high concentration. For cell culture experiments, further dilute the stock solution in the culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Issue: Inconsistent or weak biological effects in cell-based assays.
-
Solution:
-
Concentration Optimization: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For instance, in studies with HepG2 cells and primary murine hepatocytes, effective concentrations ranged from 10 µM to 40 µM.[3]
-
Cell Line Specificity: The expression levels of receptors like GPR120 can differ between cell lines, influencing the responsiveness to this compound. Verify the expression of key target receptors in your cell model.
-
Stereoisomer Specificity: Commercially available this compound is often a racemic mixture of S- and R-enantiomers. Some studies suggest that the S-enantiomer may be more potent in mediating certain metabolic effects.[13] Consider using stereoisomerically pure forms if available and relevant to your research question.
-
In Vivo Experiments (Murine Models)
Issue: Masking of this compound effects by the vehicle in oral gavage studies.
-
Solution: The choice of vehicle for administering this compound is critical. Using olive oil as a vehicle can mask the metabolic benefits of this compound, as olive oil itself contains bioactive molecules that can improve glucose homeostasis.[5] A recommended alternative vehicle is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water, which has been shown to be more inert.[14]
Issue: Lack of significant improvement in glucose tolerance after a single high dose of glucose in an Oral Glucose Tolerance Test (OGTT).
-
Solution: The glucose dose used in an OGTT can impact the ability to detect improvements in glucose tolerance. Some studies suggest that the effects of this compound are more pronounced with a glucose dose of 1 g/kg body weight compared to 2 g/kg.[5] It is advisable to optimize the glucose dose for your specific mouse model and experimental conditions.
Quantification by LC-MS
Issue: Inaccurate quantification of this compound due to background interference.
-
Solution: Background signals can be problematic, especially in samples with low this compound concentrations like serum.[4][13] This can arise from the solid-phase extraction (SPE) process.[13] To mitigate this, include blank samples (e.g., water) in each extraction batch to monitor for background contamination.
Issue: Co-elution of 5-PAHSA with a ceramide contaminant.
-
Solution: When analyzing different PAHSA isomers, be aware that a C16:0 ceramide can share major MRM transitions with 5-PAHSA, leading to artificially high measurements.[4][5][13] Chromatographic separation is key to resolving these compounds. A long LC gradient (e.g., 90 minutes) may be necessary to achieve adequate separation.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 20 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Data sourced from Cayman Chemical.[12]
Table 2: Quantitative Data for this compound in a GPR120 Agonism Assay
| Compound | Assay Type | Receptor | Species | Cell Line | Measured Value |
| 9(R)-PAHSA | Agonist Activity | GPR120 | Not Specified | Not Specified | Weak Agonism (~23% of max) |
| This compound | Antagonism (of Chemokine Receptors) | GPR120 | Human | Recombinant | IC50 = 19 µM (for agonism) |
Data sourced from BenchChem.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS
This protocol provides a general workflow for the extraction and analysis of this compound from tissues and serum.
1. Lipid Extraction:
- Homogenize tissue samples (e.g., 150 mg of white adipose tissue) on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607).[4]
- For serum samples, add 200 µL of serum to 1.3 mL of PBS, 1.5 mL methanol, and 3 mL chloroform.[4]
- Add an internal standard (e.g., 13C4-9-PAHSA) to the chloroform prior to extraction.[4]
- Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the phases.[4]
- Collect the lower organic phase, dry it under a gentle stream of nitrogen, and store at -80°C until analysis.[4]
2. Solid-Phase Extraction (SPE) for Enrichment:
- Resuspend the dried lipid extract in a small volume of a non-polar solvent.
- Use a silica (B1680970) SPE column to enrich for FAHFAs.
- Wash the column with a non-polar solvent (e.g., hexane:ethyl acetate) to remove neutral lipids.
- Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).
3. LC-MS Analysis:
- Perform targeted analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) and negative ionization mode.[4]
- Utilize a C18 column for chromatographic separation. A long gradient may be required to resolve isomers.[4]
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in mice.
1. Animal Preparation:
- Use age- and weight-matched mice (e.g., C57BL/6J on a high-fat diet).[6][15]
- Fast the mice for 4.5 to 6 hours before the experiment.[15]
2. This compound Administration:
- Prepare a suspension of this compound in a suitable vehicle (e.g., 50% PEG400: 0.5% Tween-80: 49.5% water).[14]
- Administer this compound via oral gavage at a dose of 15 mg/kg body weight.[14]
3. Glucose Challenge:
- 30 minutes after this compound administration, perform an oral gavage of glucose solution (e.g., 1 g/kg body weight).[5][15]
4. Blood Glucose Measurement:
- Measure blood glucose from tail vein blood at baseline (before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
Protocol 3: Western Blot Analysis of Autophagy Markers
This protocol details the steps to assess changes in autophagy markers following this compound treatment in cell culture.
1. Cell Treatment and Lysis:
- Seed cells and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
- Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]
2. Protein Quantification and SDS-PAGE:
- Determine the protein concentration of each sample using a BCA or Bradford assay.[16]
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[17]
- Separate the proteins on an SDS-polyacrylamide gel.[16]
3. Immunoblotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16]
- Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[16]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
4. Detection and Analysis:
- Apply an ECL substrate and capture the chemiluminescent signal.[17]
- Quantify the band intensities using densitometry software.
- Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control to assess autophagic flux.[17]
Mandatory Visualizations
Caption: this compound activation of GPR120 leading to reduced inflammation.
Caption: Modulation of autophagy by this compound via the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. benchchem.com [benchchem.com]
- 2. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. escholarship.org [escholarship.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pure 9-PAHSA Isomers
Welcome to the technical support center for the synthesis of pure 9-PAHSA (9-Palmitic acid-Hydroxy-Stearic Acid) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of these bioactive lipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure this compound isomers?
A1: The main challenges in synthesizing pure this compound isomers are:
-
Stereoselectivity: Achieving high enantiomeric excess (>98% ee) for either the R- or S-isomer is crucial, as the biological activity of this compound is stereospecific.[1][2] Chemical synthesis often produces a racemic mixture, a 50:50 mixture of R- and S-isomers, which may not be suitable for studying specific biological effects.[1][2]
-
Purification: Separating the desired this compound isomer from reaction byproducts and, more importantly, from its corresponding enantiomer requires specialized chromatographic techniques.
-
Scale-up: Transitioning from small-scale laboratory synthesis to multi-gram scale production while maintaining purity and enantiomeric excess can be difficult.[1]
-
Analytical Characterization: Accurate determination of enantiomeric purity and quantification in biological matrices requires sensitive and specific analytical methods.[1][2]
Q2: Why is the stereochemistry of this compound important?
A2: The stereochemistry of this compound is critical due to its influence on biological activity and metabolism.[1][2] Research has shown that the biosynthesis and degradation of this compound are stereospecific. For instance, the R-9-PAHSA isomer is the predominant form found in the adipose tissue of certain mouse models.[1][2] Furthermore, enzymes like carboxyl ester lipase (B570770) (CEL) selectively hydrolyze S-9-PAHSA over R-9-PAHSA.[1][2] Different biological effects have been observed for the individual enantiomers; for example, S-9-PAHSA, but not R-9-PAHSA, potentiated glucose-stimulated insulin (B600854) secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects.[3][4]
Q3: What are the common methods for the stereoselective synthesis of this compound?
A3: A common strategy for the stereoselective synthesis of this compound involves the use of chiral starting materials or chiral catalysts. One successful approach utilizes nonracemic epichlorohydrin (B41342) and two successive epoxide opening reactions with Grignard reagents to generate the chiral 9-hydroxystearic acid precursor with high enantiomeric excess.[5] This precursor is then esterified with palmitoyl (B13399708) chloride to yield the final this compound product.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in the Final Product
Symptoms:
-
Chiral chromatography analysis (e.g., HPLC with a chiral column) shows two closely eluting peaks of nearly equal area for the R- and S-isomers.
-
Biological assays yield inconsistent or unexpected results due to the presence of the unintended enantiomer.
Possible Causes and Solutions:
| Cause | Solution |
| Racemic Starting Material | Ensure the starting chiral building block (e.g., epichlorohydrin) has high enantiomeric purity. |
| Loss of Stereochemistry During Reaction | Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization of stereocenters. |
| Incomplete Chiral Resolution | If using a chiral resolving agent, optimize the reaction conditions (solvent, temperature, stoichiometry) to improve the separation of diastereomeric intermediates. |
| Inaccurate Chiral Analysis | Verify the chiral chromatography method is properly optimized for baseline separation of the enantiomers. |
Issue 2: Difficulty in Separating R- and S-9-PAHSA Isomers
Symptoms:
-
Co-elution of R- and S-isomers during chiral HPLC analysis.
-
Inability to obtain a pure enantiomer peak for characterization or biological testing.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Column | Select a chiral stationary phase specifically designed for the separation of fatty acid enantiomers. The Lux 3 µm or 5 µm Cellulose-3 column has been shown to be effective.[1][6] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. An isocratic mobile phase of methanol/water/formic acid (e.g., 96:4:0.1) has been successfully used.[1][6] |
| Incorrect Flow Rate or Temperature | Adjust the flow rate and column temperature to improve resolution. Slower flow rates and controlled temperature can enhance separation. |
Experimental Protocols
Protocol 1: Chiral HPLC-MS Method for Separation of this compound Enantiomers
This protocol is adapted from established methods for the separation and quantification of R- and S-9-PAHSA.[1][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Chiral Column: Lux 3 µm Cellulose-3
Mobile Phase:
-
Isocratic mixture of Methanol/Water/Formic Acid (96:4:0.1, v/v/v)
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the this compound sample (dissolved in a suitable solvent like methanol).
-
Run the analysis under isocratic conditions.
-
Detect the eluting isomers using the mass spectrometer.
Expected Results:
-
Under these conditions, S-9-PAHSA typically elutes before R-9-PAHSA.[1] For example, elution times might be approximately 17.4 min for S-9-PAHSA and 20.2 min for R-9-PAHSA, providing clear peak separation.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Lux 3 µm Cellulose-3 | [1] |
| Mobile Phase | MeOH/H₂O/Formic Acid (96:4:0.1) | [1] |
| Elution Time (S-9-PAHSA) | ~17.4 min | [1] |
| Elution Time (R-9-PAHSA) | ~20.2 min | [1] |
| Peak Separation | ~2.8 min | [1] |
Visualizations
Caption: Stereoselective synthesis workflow for this compound.
Caption: Chiral separation of this compound enantiomers by HPLC.
References
- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9‑Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation [escholarship.org]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Pahsa In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their 9-Pahsa in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
9-Palmitic acid, 9-hydroxy-stearic acid (this compound) is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). It has garnered significant interest due to its potential anti-inflammatory and anti-diabetic properties.[1][2][3] Research has shown that this compound levels are reduced in the serum and adipose tissue of insulin-resistant humans, and its administration can improve glucose tolerance and reduce inflammation in preclinical models.[1][2][4]
Q2: What are the known mechanisms of action for this compound?
The biological effects of this compound are primarily mediated through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4).[4][5][6] Activation of GPR120 by this compound is believed to initiate downstream signaling cascades that lead to its anti-inflammatory and insulin-sensitizing effects.[4] One of the key pathways inhibited by this compound is the pro-inflammatory NF-κB pathway.[5][6] Some studies also suggest a potential interaction with GPR40 (FFAR1), which may contribute to its effects on glucose-stimulated insulin (B600854) secretion.[4]
Q3: What are the common sources of variability in this compound in vitro assays?
Several factors can contribute to variability in this compound in vitro experiments:
-
Methodological Differences: Even minor variations in experimental protocols between different laboratories or even different users can lead to discrepant results.[2]
-
Vehicle Selection: The vehicle used to dissolve and deliver this compound to cell cultures is critical. Some vehicles, like olive oil, contain bioactive molecules that can mask or alter the effects of this compound.[2][7]
-
This compound Concentration: The concentration of this compound used is crucial. High concentrations may lead to off-target effects or even toxicity, while concentrations that are too low may not elicit a measurable response.[7][8]
-
Cell Type and Condition: The choice of cell line or primary cells, their passage number, and their health status can significantly impact the outcome of the assay.
-
Reagent Quality and Handling: The purity of the this compound, the quality of cell culture media and supplements, and the proper handling and storage of all reagents are essential for reproducible results.
-
Stereoisomer Considerations: this compound exists as stereoisomers (R- and S-enantiomers), which may have different biological activities. The stereochemistry of the this compound used should be known and consistent across experiments.[9]
Troubleshooting Guides
Problem 1: No or weak anti-inflammatory effect of this compound is observed.
| Potential Cause | Troubleshooting Step |
| Inappropriate Vehicle | The vehicle may be masking the effect of this compound. Use a more inert vehicle such as DMSO or ethanol (B145695) at a final concentration that is non-toxic to the cells. Always include a vehicle-only control.[2][7] |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Effective concentrations in vitro are often in the 10-100 µM range.[8] |
| Cell Health Issues | Poor cell viability or unhealthy cells may not respond appropriately. Ensure cells are healthy, within a low passage number, and not overly confluent. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the effect. Consider using a more sensitive readout, such as measuring cytokine mRNA levels by qPCR in addition to protein levels by ELISA.[1] |
| Timing of Treatment and Stimulation | The timing of this compound pre-treatment and inflammatory stimulus (e.g., LPS) is critical. Optimize the pre-incubation time with this compound before adding the stimulus. |
Problem 2: High background signal in the assay.
| Potential Cause | Troubleshooting Step |
| Vehicle-Induced Effects | The vehicle itself may be causing a response in the cells. Ensure the final concentration of the vehicle is low and run a vehicle-only control to assess its baseline effect. |
| Contaminated Reagents | Reagents, including cell culture media or this compound stock, may be contaminated with endotoxin (B1171834) (LPS) or other substances that can activate the cells. Use high-quality, endotoxin-free reagents. |
| Cell Culture Conditions | Over-confluent or stressed cells can have a high basal level of inflammatory signaling. Maintain a consistent and optimal cell culture density. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in this compound Stock | Inconsistent preparation or degradation of the this compound stock solution can lead to variable results. Prepare fresh stock solutions regularly, store them properly (e.g., at -20°C or -80°C), and avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Passage Number | The responsiveness of cells can change with increasing passage number. Use cells within a defined and consistent passage number range for all experiments. |
| Protocol Drift | Small, unintentional changes in the experimental protocol over time can lead to significant variability. Adhere strictly to a standardized and well-documented protocol. |
| Operator Variability | Differences in technique between individuals performing the assay can introduce variability. Ensure all users are trained on the same standardized protocol. |
Data Presentation
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cellular Model | Inflammatory Stimulus | This compound Concentration | Key Effect | Magnitude of Effect | Reference |
| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10-100 µM | Inhibition of chemokine secretion | 2- to 3.7-fold reduction in CXCL10 secretion | [1][8] |
| RAW 264.7 Macrophages | LPS | 10 µM | Suppression of cytokine mRNA | Significant suppression of IL-6 and IL-1β mRNA | [1] |
| 3T3-L1 Adipocytes | LPS | Not specified | Inhibition of NF-κB activation | Abolished LPS-induced NF-κB activation and cytokine secretion | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 8-20 µM | Inhibition of cytokine secretion | Complete block of IL-12, substantial reduction of IL-1β and TNFα | [1] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a typical experiment to assess the ability of this compound to suppress LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).
-
Stimulation: Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group that does not receive LPS.
-
Incubation: Incubate the plates for a specified time (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
Cytokine Analysis: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated group.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 9. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate vehicle for 9-Pahsa delivery
Technical Support Center: 9-PAHSA Delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for the delivery of this compound (9-palmitic acid hydroxy stearic acid), a bioactive lipid with therapeutic potential.[1][2] Given its hydrophobic nature, effective delivery of this compound is critical for achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound is a type of fatty acid ester of a hydroxy fatty acid (FAHFA) found in mammals.[2][3] It has demonstrated anti-inflammatory and anti-diabetic effects in preclinical studies.[3] The primary challenge in its delivery stems from its hydrophobic nature, leading to poor aqueous solubility. This can result in low bioavailability, inconsistent dosing, and difficulties in preparing stable formulations for in vitro and in vivo experiments.
Q2: What are the initial signs of a suboptimal vehicle for this compound?
A2: Indications of a suboptimal vehicle include:
-
Precipitation: The compound falls out of solution, visible as cloudiness, crystals, or a film.
-
Phase Separation: The formulation separates into distinct layers.
-
Low Bioactivity: The expected biological effect is diminished or absent, suggesting the compound is not reaching its target.
-
High Variability: Inconsistent results are observed across replicate experiments.
-
Cell Toxicity: The vehicle itself, at the concentration used, induces cell death or stress, confounding experimental results.
Q3: Can I use DMSO to deliver this compound in cell culture experiments?
A3: While this compound is soluble in DMSO (15 mg/ml), it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity.[3] For sensitive cell lines or long-term experiments, even low concentrations of DMSO can have off-target effects. It is often necessary to use a secondary vehicle, such as bovine serum albumin (BSA), to facilitate the delivery of this compound from the DMSO stock to the cells.
Q4: For in vivo studies, what are the key considerations for vehicle selection?
A4: For in vivo experiments, vehicle selection must prioritize biocompatibility, stability, and the desired pharmacokinetic profile. Key considerations include the route of administration (e.g., oral, intravenous), the required dosing frequency, and the potential for the vehicle to cause irritation or toxicity at the injection site. For oral administration, this compound has been successfully delivered by gavage in db/db mice at a dose of 50 mg/kg.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The aqueous solubility limit has been exceeded. | - Lower the final concentration of this compound.- Prepare a complex of this compound with fatty acid-free BSA before adding to the medium.- Consider using a different vehicle system, such as a liposomal formulation.[5][6] |
| Inconsistent biological activity in vitro | - Incomplete solubilization of this compound.- Degradation of this compound in the vehicle or medium. | - Ensure the stock solution is fully dissolved before further dilution.- Prepare fresh formulations for each experiment.- Evaluate the stability of this compound in the chosen vehicle under experimental conditions. |
| Toxicity observed in control (vehicle-only) group | The vehicle itself is cytotoxic at the concentration used. | - Perform a dose-response experiment for the vehicle alone to determine its non-toxic concentration range.- Reduce the final concentration of the vehicle in the experiment.- Select a more biocompatible vehicle, such as a lipid-based carrier.[7] |
| Low bioavailability in vivo | - Poor absorption from the administration site.- Rapid metabolism or clearance. | - For oral delivery, consider co-administration with an absorption enhancer.- For intravenous delivery, use a carrier that prolongs circulation time, such as PEGylated liposomes.[8]- Explore alternative routes of administration. |
Data Presentation: Solubility of this compound
The solubility of this compound in various common solvents is a critical factor in vehicle selection. The following table summarizes this information.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/ml | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/ml | [3] |
| Ethanol | 20 mg/ml | [3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for In Vitro Studies
This protocol describes the preparation of a this compound complex with fatty acid-free bovine serum albumin (BSA) to enhance its delivery to cells in culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/ml).
-
Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warmed BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 this compound:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
The this compound-BSA complex is now ready to be diluted in cell culture medium to the final desired concentration.
Protocol 2: Formulation of this compound in Liposomes for In Vivo Studies
This protocol provides a general method for encapsulating the hydrophobic this compound within liposomes for improved systemic delivery.[6][9]
Materials:
-
This compound
-
Phospholipids (e.g., HSPC, DSPC)
-
Cholesterol
-
PBS, sterile
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension containing this compound can be used for in vivo administration after sterile filtration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C34H66O4 | CID 72189985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 8. Updates on Responsive Drug Delivery Based on Liposome Vehicles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Navigating the Nuances of 9-PAHSA: A Technical Guide to Interpreting Inconsistent Anti-Diabetic Data
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and navigate the inconsistencies in the reported anti-diabetic effects of 9-palmitoyl-hydroxy-stearic acid (9-PAHSA). By presenting data in a structured format, detailing experimental protocols, and offering troubleshooting guidance, we aim to clarify the existing literature and facilitate more robust and reproducible future research.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the anti-diabetic effects of this compound?
A1: The discrepancies in the literature can be attributed to several key factors that vary between studies. These include differences in experimental models (e.g., healthy vs. diabetic or insulin-resistant rodents), the specific isomer and enantiomer of PAHSA used, the dosage and duration of treatment (acute vs. chronic), and the route of administration. Methodological differences in assessing metabolic outcomes also contribute to the variability in results[1][2].
Q2: What are the primary proposed mechanisms of action for this compound's anti-diabetic effects?
A2: The most frequently cited mechanisms involve the activation of G-protein coupled receptors (GPCRs). Specifically, this compound has been shown to act as an agonist for GPR120 and GPR40[3][4][5][6][7]. Activation of these receptors is linked to enhanced insulin-stimulated glucose uptake in adipocytes, stimulation of GLP-1 and insulin (B600854) secretion, and anti-inflammatory effects[5][8][9][10][11].
Q3: Have any studies reported a lack of anti-diabetic effects for this compound?
A3: Yes, some studies have reported that neither acute nor subchronic treatment with 5-PAHSA or this compound significantly improved the metabolic status of diet-induced obese mice[12][13]. These studies did not observe improvements in glucose uptake in vitro, GLP-1 release, or glucose-stimulated insulin secretion (GSIS)[12]. Another study even noted that long-term high intake of related FAHFAs could lead to adverse effects like hepatic steatosis and fibrosis in some mice[14].
Q4: How do the different isomers and enantiomers of PAHSA affect the results?
A4: The specific isomer (e.g., this compound vs. 5-PAHSA) and the stereochemistry (R or S enantiomers) can significantly influence biological activity. For instance, the S enantiomer of this compound (S-9-PAHSA) has been shown to have a greater potential for improving insulin sensitivity and glucose metabolism compared to the R-9-PAHSA enantiomer[15]. The inconsistent use and reporting of specific isomers and enantiomers across studies is a major source of data variability.
Troubleshooting Guide
This guide is designed to help researchers critically evaluate their experimental design and results when investigating the anti-diabetic effects of this compound.
| Issue | Potential Cause | Troubleshooting/Consideration |
| No observable effect on glucose tolerance | Inappropriate animal model: The metabolic state of the animal model is crucial. Effects observed in insulin-resistant or diabetic models may not be apparent in healthy, chow-fed animals. | - Use a relevant model of insulin resistance or type 2 diabetes (e.g., high-fat diet-induced obese mice, db/db mice).- Ensure proper characterization of the metabolic phenotype of the chosen model before initiating the study. |
| Suboptimal dosage or duration: The dose and treatment period may be insufficient to elicit a metabolic response. | - Conduct dose-response studies to identify the optimal therapeutic window.- Compare the effects of acute (single dose) versus chronic (repeated dosing) administration[2]. | |
| Inconsistent insulin secretion results | Differences in experimental systems: In vitro results from cell lines or isolated islets may not directly translate to in vivo effects. | - When possible, correlate in vitro findings with in vivo measurements of insulin secretion.- Be aware that PAHSAs may augment glucose-stimulated insulin secretion (GSIS) in islets from healthy donors but not in all diabetic models[7]. |
| Contradictory signaling pathway activation | Cell-type specific receptor expression: The expression levels of GPR40 and GPR120 can vary between different cell types and tissues. | - Confirm the expression of target receptors (GPR40, GPR120) in the specific cells or tissues being studied.- Consider that this compound may have different downstream effects depending on the predominant receptor expressed. |
| Variability between batches of this compound | Purity and isomeric composition: The purity and the specific isomer/enantiomer of the synthesized this compound can significantly impact its biological activity. | - Obtain a certificate of analysis for each batch of this compound to confirm its purity and isomeric composition.- If possible, test different isomers and enantiomers to determine their specific effects[15]. |
Data Summary Tables
Table 1: In Vivo Studies on the Effects of this compound on Glucose Metabolism
| Study | Animal Model | This compound Dose & Duration | Key Findings on Glucose Metabolism | Reference |
| Yore et al. (2014) | High-fat diet-fed mice | Acute oral administration | Lowered basal glycemia and improved glucose tolerance. | [5] |
| Syed et al. (2018) | Chow- and HFD-fed mice | Chronic administration | Improved insulin sensitivity and glucose tolerance. | [7] |
| Pflimlin et al. (2018) | Diet-induced obese mice | Acute and subchronic treatment | No significant improvement in metabolic status. | [12] |
| Zhou et al. (2019) | Chow- and HFD-fed mice | Acute and chronic treatment | Enhanced insulin action to suppress endogenous glucose production. | [16] |
| Li et al. (2021) | db/db mice | 50 mg/kg for 4 weeks | Reduced blood glucose levels after 2 weeks of administration. | [8][10] |
Table 2: In Vitro Studies on the Effects of this compound
| Study | Cell/Tissue Model | Key Findings | Reference |
| Yore et al. (2014) | Adipocytes | Signals through GPR120 to enhance insulin-stimulated glucose uptake. | [5] |
| Syed et al. (2018) | Isolated human islets | Augments glucose-stimulated insulin secretion via GPR40 activation. | [4] |
| Pflimlin et al. (2018) | 3T3-L1 adipocytes, GLUTag cells, isolated islets | Did not increase glucose uptake, stimulate GLP-1 release, or induce GSIS. | [12] |
| Li et al. (2018) | 3T3-L1 adipocytes | Promotes browning of white fat via GPR120 activation. | [3][17] |
Experimental Protocols
Protocol 1: In Vivo Glucose Tolerance Test (GTT) with Acute this compound Administration
-
Animal Model: High-fat diet-fed C57BL/6J mice.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
This compound Administration: this compound is administered orally via gavage at a specified dose (e.g., 100 mg/kg) suspended in a vehicle (e.g., 0.5% carboxymethylcellulose). Control animals receive the vehicle alone.
-
Glucose Challenge: 30 minutes after this compound administration, a baseline blood glucose measurement is taken from the tail vein. Immediately after, a 2 g/kg body weight solution of D-glucose is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-incubation: Islets are pre-incubated for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
-
GSIS Assay: Batches of size-matched islets are then incubated for 1 hour in KRBB with either low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of this compound (e.g., 10 µM).
-
Insulin Measurement: At the end of the incubation, the supernatant is collected, and the insulin concentration is measured using an ELISA kit.
-
Data Analysis: Insulin secretion in response to high glucose is normalized to the basal secretion at low glucose.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 11. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidiabetic action of natural fatty acid derivatives not confirmed | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
- 15. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
addressing background interference in 9-Pahsa measurements
Welcome to the technical support center for 9-PAHSA (9-palmitic acid hydroxy stearic acid) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of this important lipid molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound, or 9-hexadecanoyloxyoctadecanoic acid, is a bioactive lipid belonging to the class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[1][2] It is an endogenous lipid found in humans and mice and has garnered significant interest due to its anti-diabetic and anti-inflammatory properties.[1][2][3] Research has shown that this compound can improve glucose tolerance, stimulate insulin (B600854) secretion, and enhance glucose transport.[1] Levels of this compound have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, making it a potential biomarker and therapeutic target for metabolic diseases.[1]
Q2: What is the primary method for quantifying this compound?
The most common and robust method for the quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly utilizing tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[4][5][6] This technique offers high sensitivity and specificity, allowing for the differentiation of this compound from its various isomers and other interfering lipids.[4][6]
Q3: What are the common challenges in this compound measurement?
The main challenges in accurately measuring this compound include:
-
Background Interference: High background signals can obscure the true this compound signal, especially in low-concentration samples like serum.[5]
-
Isomer Separation: Distinguishing this compound from its other regioisomers (e.g., 5-PAHSA, 12-PAHSA) requires optimized chromatographic separation.[4][5]
-
Co-eluting Contaminants: Other lipids, such as certain ceramides, can co-elute with PAHSAs and share similar mass-to-charge ratios, leading to analytical interference.[5]
-
Sample Preparation: The extraction and purification process can be a source of variability and contamination.[7][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
Issue 1: High Background Signal in LC-MS Analysis
High background noise can significantly impact the sensitivity and accuracy of your this compound measurements, particularly in samples with low analyte concentrations.[5]
Troubleshooting Workflow for High Background in LC-MS
Summary of Causes and Solutions for High Background
| Potential Cause | Recommended Solution | Citation |
| Solid-Phase Extraction (SPE) | Use of silica (B1680970) SPE columns can introduce background. Test different SPE column types or consider alternative sample cleanup methods. | [5] |
| Contaminated Reagents | Use only high-purity, LC-MS grade solvents and reagents. Run blanks of each solvent to identify the source of contamination. | [9] |
| Laboratory Environment | Contaminants can be introduced from labware (e.g., plasticizers from tubes). Use glass vials and ensure a clean working environment. | [5][10] |
| In-source Fragmentation | Unintentional fragmentation in the MS ion source can create artifact peaks. Optimize ion source parameters to reduce this effect. | [11] |
| Co-eluting Matrix Components | Insufficient chromatographic separation from the sample matrix. Optimize the LC gradient to better resolve this compound from interfering compounds. | [5][9] |
Issue 2: Inaccurate Quantification due to Isomeric Interference
Several PAHSA isomers exist, and their structural similarity poses a challenge for accurate quantification. Additionally, a C16:0 ceramide is a known contaminant that shares key MRM transitions with PAHSAs.[5]
Logical Flow for Differentiating this compound from Interferences
Key MRM Transitions for this compound
Tandem MS of the this compound precursor ion (m/z 537) in negative ionization mode produces three main product ions. The relative abundance of these transitions is crucial for confirmation.[6]
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance | Identity |
| 537 | 255 | Highest | Palmitic Acid |
| 537 | 281 | Medium | C18:1 Fatty Acid (from fragmentation) |
| 537 | 299 | Lowest | Hydroxystearic Acid |
| Table based on data from Yore et al. and subsequent protocols.[1][6] |
Troubleshooting Isomeric and Contaminant Interference
| Problem | Solution | Citation |
| Poor Isomer Separation | Optimize the liquid chromatography method. A long isocratic gradient on a C18 column is often required to resolve PAHSA regioisomers. | [5][12] |
| Ceramide Interference | The C16:0 ceramide shares the m/z 537 → 255 and m/z 537 → 281 transitions with PAHSAs. However, the ratio of these transitions differs. For PAHSAs, the m/z 255 fragment is more abundant than m/z 281. For the ceramide, this is reversed. Monitor the transition ratios to distinguish them. | [5] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol describes a standard method for extracting total lipids, including this compound, from plasma or serum samples.[5][7][12]
Workflow for Lipid Extraction
Materials:
-
Human or mouse plasma/serum
-
Phosphate-buffered saline (PBS)
-
LC-MS grade methanol and chloroform
-
Deuterated or ¹³C-labeled this compound internal standard
-
Glass centrifuge tubes
Procedure:
-
In a glass tube, combine 200 µL of plasma with 1.3 mL of PBS.[7]
-
Spike the sample with a known amount of internal standard (e.g., ¹³C₄-9-PAHSA).[5][12]
-
Add 1.5 mL of methanol, followed by 3 mL of chloroform.[5][7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at approximately 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[7]
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C or immediately reconstituted for solid-phase extraction (SPE).[5]
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
This step is crucial for cleaning up the sample and enriching the FAHFA fraction prior to LC-MS analysis.[7][8]
Materials:
-
Dried lipid extract from Protocol 1
-
Silica SPE cartridge (e.g., 500 mg)
-
LC-MS grade hexane, ethyl acetate (B1210297), and chloroform
Procedure:
-
Condition the SPE cartridge: Wash the silica cartridge with 6 mL of ethyl acetate, followed by 6 mL of hexane.[8]
-
Load the sample: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned cartridge.[8]
-
Wash: Elute neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.[8]
-
Elute FAHFAs: Elute the desired FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[8]
-
Dry Down: Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the final sample in a small, precise volume of a suitable solvent (e.g., methanol) for LC-MS analysis.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C34H66O4 | CID 72189985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Reproducibility of 9-PAHSA Experiments
Welcome to the technical support center for 9-PAHSA (9-palmitic acid hydroxy stearic acid) experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this endogenous lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological effects?
A1: this compound is an endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] It has garnered significant interest for its anti-diabetic and anti-inflammatory properties.[2] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels are strongly correlated with insulin (B600854) sensitivity.[2] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[2]
Q2: What is the primary mechanism of action for this compound?
A2: The anti-inflammatory and metabolic effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), most notably GPR120 (also known as FFAR4).[2][3][4][5][6] Upon binding to GPR120, this compound can modulate downstream signaling cascades, such as inhibiting the lipopolysaccharide (LPS)-induced NF-κB pathway, which in turn prevents the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-12.[2][3][4] Some studies also suggest the involvement of other receptors like GPR40 and GPR43 in mediating its effects on glucose homeostasis.[1][7][8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability (≥ 2 years), this compound should be stored at -20°C.[9][10] For shipping, it is typically sent at room temperature for domestic transit but may vary for international shipping.[9] It is important to handle the compound in a clean environment to avoid contamination.
Q4: In which solvents is this compound soluble?
A4: this compound has varying solubility in different solvents. According to available data, it is soluble in the following solvents at the specified concentrations:
-
DMF: 20 mg/ml
-
DMSO: 15 mg/ml
-
Ethanol: 20 mg/ml
-
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[9]
Troubleshooting Guide
Problem 1: Inconsistent or weak anti-inflammatory effects in vitro.
-
Question: I am not observing the expected reduction in pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) in my LPS-stimulated macrophage cell line (e.g., RAW 264.7) after treatment with this compound. What could be the issue?
-
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The anti-inflammatory potential of this compound can be concentration-dependent, with some studies showing weak effects at lower concentrations.[1] It is recommended to perform a dose-response experiment with concentrations ranging from 10 µM to 100 µM.[1]
-
Vehicle Effects: The vehicle used to dissolve this compound can influence experimental outcomes.[1] Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) in the cell culture medium is minimal and consistent across all treatment groups, including a vehicle-only control.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. The anti-inflammatory effects have been demonstrated in bone marrow-derived macrophages.[11]
-
Timing of Treatment: The timing of this compound treatment relative to LPS stimulation may be critical. Consider pre-incubating the cells with this compound for a specific period before adding the inflammatory stimulus.
-
Problem 2: Lack of effect on glucose uptake in adipocytes.
-
Question: My in vitro experiments with 3T3-L1 adipocytes do not show an enhancement of insulin-stimulated glucose uptake after this compound treatment. Why might this be?
-
Possible Causes and Solutions:
-
Differentiation State of Adipocytes: The responsiveness of adipocytes to this compound may depend on their differentiation state. Ensure your 3T3-L1 cells are fully differentiated into mature adipocytes.
-
Pre-incubation Time: Some protocols suggest a pre-incubation period with this compound. For example, a 48-hour pre-incubation with 20 µM this compound has been used in some studies.[1]
-
Contradictory Findings: It is important to note that there are conflicting reports in the literature regarding the effects of this compound on glucose metabolism.[1] Some studies have not observed beneficial effects on glucose uptake.[12] Carefully review the specific experimental conditions of studies that have shown positive effects.
-
Vehicle Choice: The vehicle used for this compound delivery can impact results.[1] Ensure appropriate vehicle controls are included in your experimental design.
-
Problem 3: Variability in in vivo study outcomes.
-
Question: I am observing high variability and lack of significant effects on glucose tolerance or inflammation in my mouse model treated with this compound. What factors should I consider?
-
Possible Causes and Solutions:
-
Route of Administration and Vehicle: The method of administration (e.g., oral gavage, subcutaneous osmotic minipumps) and the vehicle used can significantly affect the bioavailability and efficacy of this compound.[2][13][14] For oral gavage, a common vehicle is a mix of PEG400, Tween-80, and water.[14]
-
Mouse Strain and Supplier: Different mouse strains and even mice from different suppliers can have varying metabolic and inflammatory responses.[15]
-
Diet: The composition of the high-fat diet (HFD) used to induce insulin resistance can influence the outcomes of this compound treatment.[15]
-
Gut Microbiota: The gut microbiota has been shown to play a role in the metabolic effects of PAHSAs.[14] Housing conditions and diet can influence the gut microbiome, potentially contributing to variability.
-
Dosage and Treatment Duration: The dose and duration of this compound treatment are critical parameters. Chronic treatment may be required to observe significant effects on insulin sensitivity and glucose tolerance.[8][13]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Anti-Inflammatory and Metabolic Effects of this compound
| Model System | This compound Dose & Administration | Duration | Key Outcomes | Reference |
| Dextran Sulfate Sodium (DSS) Colitis mice | 5 mg/kg, oral | 10 days | Prevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression | [2] |
| db/db mice | 50 mg/kg, gavage | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy | [2] |
| High-Fat Diet (HFD) mice | 12 mg/kg/day | Chronic | Lowered glycemia 5 hours after food removal | [8] |
| High-Fat Diet (HFD) mice | 0.4 mg/day, subcutaneous minipumps | 13 weeks | Improved hepatic and systemic insulin sensitivity | [13] |
Table 2: In Vitro Effects of this compound
| Cell Type | This compound Concentration | Incubation Time | Key Outcomes | Reference |
| Human & Mouse 3T3-L1 Adipocytes | 20 µM | 48 hours (pre-incubation) | No significant increase in insulin-stimulated glucose uptake | [1] |
| LPS-stimulated human cellular model of innate immunity | 10–100 µM | Not specified | Reduced secretion of chemokines (CXCL10, MIP-1 beta, MCP) | [1] |
| Isolated human islets | Not specified | Not specified | Potentiated glucose-stimulated insulin secretion (GSIS) | [8] |
| RAW 264.7 macrophages | 10 µM | 18 hours | Alleviated LPS-induced IL-6 production | [16] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).
-
Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. The cells can be harvested to analyze gene expression of inflammatory markers by qPCR.
Protocol 2: In Vivo Evaluation of Glucose Tolerance in Mice
-
Animal Model: Use a suitable mouse model, such as diet-induced obese (DIO) mice on a high-fat diet.
-
Acclimatization: Allow the mice to acclimatize to the housing conditions.
-
Treatment: Administer this compound or vehicle control via the chosen route (e.g., oral gavage) at the desired dose and frequency for the specified duration.
-
Fasting: Fast the mice overnight (e.g., 14-16 hours) before the glucose tolerance test.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Measurement: Measure blood glucose levels from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.
Visualizing Pathways and Workflows
To further clarify the mechanisms and processes involved in this compound research, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound activates GPR120, leading to inhibition of the NF-κB pathway and enhanced glucose uptake.
Caption: this compound modulates autophagy through the PI3K/AKT/mTOR signaling pathway.[17][18]
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 14. pnas.org [pnas.org]
- 15. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 9-PAHSA and 5-PAHSA
For Researchers, Scientists, and Drug Development Professionals
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their potential therapeutic effects in metabolic and inflammatory diseases. Among the various PAHSA isomers, 9-PAHSA and 5-PAHSA are two of the most studied. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers and professionals in drug development.
Data Presentation: Quantitative Comparison of this compound and 5-PAHSA
The following table summarizes the available quantitative data comparing the biological activities of this compound and 5-PAHSA. It is important to note that the literature presents some conflicting findings, particularly regarding their metabolic effects.
| Biological Activity | This compound | 5-PAHSA | Key Findings |
| Anti-inflammatory Effects | |||
| LPS-induced CXCL10 Secretion Reduction (in vitro) | 2-fold reduction at 10 µM and 3.7-fold reduction at 100 µM.[1] | 1.8-fold reduction at 100 µM.[1] | This compound is more potent in reducing LPS-induced CXCL10 secretion.[1] |
| Metabolic Effects | |||
| GPR40 Activation (intracellular Ca2+ flux) | EC50 of 6.2 µM.[1] | Did not elicit a response in one study.[1] | This compound activates GPR40; data for 5-PAHSA is inconclusive or indicates no activity in this assay.[1] |
| Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | Potentiates GSIS in some studies.[2][3] Other studies report no effect.[4][5] | Potentiates GSIS in some studies.[2][6] Other studies report no effect.[4][5] | The effects of both isomers on GSIS are debated in the literature. |
| Adipocyte Glucose Uptake | Potentiates insulin-stimulated glucose uptake in some studies.[4] Other studies report no effect.[1] | Primes adipocytes for glucose utilization in some studies.[1] | The role of both isomers in directly stimulating glucose uptake is not consistently reported. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used to assess the biological activities of this compound and 5-PAHSA.
GPR40 Activation Assay (Intracellular Calcium Flux)
This assay measures the ability of a compound to activate G-protein coupled receptor 40 (GPR40), leading to an increase in intracellular calcium levels.
-
Cell Culture: A stable cell line, such as HEK293 cells, is engineered to overexpress human GPR40 and a chimeric G-protein (e.g., Gα16).[1]
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.
-
Compound Addition: The cells are then treated with various concentrations of the test compounds (this compound or 5-PAHSA). A known GPR40 agonist is used as a positive control.
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This in vitro assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-cells in response to glucose.
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse) or obtained from human donors.
-
Pre-incubation: The isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: The islets are then incubated in a high-glucose buffer in the presence or absence of the test compounds (this compound or 5-PAHSA).
-
Supernatant Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The insulin concentration in the supernatant is determined using methods such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: The amount of secreted insulin is often normalized to the total insulin content of the islets or the total protein content.
Adipocyte Glucose Uptake Assay
This assay measures the effect of a compound on the uptake of glucose into adipocytes, a key process in glucose homeostasis.
-
Adipocyte Differentiation: A suitable pre-adipocyte cell line (e.g., 3T3-L1) is differentiated into mature adipocytes.
-
Serum Starvation: The differentiated adipocytes are serum-starved to reduce basal glucose uptake.
-
Compound Incubation: The cells are pre-treated with the test compounds (this compound or 5-PAHSA) for a specified period.
-
Insulin Stimulation: The cells are then stimulated with insulin to induce glucose uptake. A non-insulin-stimulated control is also included.
-
Glucose Tracer Addition: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG, is added to the cells.
-
Uptake Measurement: After a defined incubation time, the cells are washed to remove the extracellular tracer. The amount of intracellular tracer is then quantified by scintillation counting (for radioactive tracers) or fluorescence measurement.
-
Data Analysis: The rate of glucose uptake is calculated and compared between the different treatment groups.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or 5-PAHSA) for a short period.
-
Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the cell culture supernatant is measured using techniques like ELISA or a multiplex bead-based assay.
-
Data Analysis: The reduction in cytokine secretion in the presence of the test compound is calculated relative to the LPS-only control.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic signaling of PAHSAs via GPR40.
References
- 1. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to R-9-PAHSA and S-9-PAHSA Stereoisomers for Researchers
An in-depth analysis of the stereoisomers of 9-palmitoyl-hydroxystearic acid (9-PAHSA) reveals critical differences in their biological activities. This guide provides a comprehensive comparison of R-9-PAHSA and S-9-PAHSA, summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathways to inform research and drug development in metabolic and inflammatory diseases.
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. The stereochemistry at the hydroxylated carbon of the stearic acid chain gives rise to the R and S enantiomers, which, as this guide will elaborate, possess distinct biological profiles.
Data Presentation: Quantitative Comparison
While much of the literature describes the differential effects of R-9-PAHSA and S-9-PAHSA in qualitative terms, this section aims to present the available quantitative data to highlight their distinct potencies. It is important to note that direct, side-by-side quantitative comparisons of the two stereoisomers are limited in publicly available research.
Metabolic Effects
Experimental evidence consistently indicates that S-9-PAHSA is the more potent stereoisomer in regulating glucose homeostasis.[1][2] This is largely attributed to its higher affinity for the G protein-coupled receptor 40 (GPR40), a key receptor in pancreatic beta cells that modulates insulin (B600854) secretion.[2][3]
| Biological Activity | S-9-PAHSA | R-9-PAHSA | Key Findings |
| Glucose-Stimulated Insulin Secretion (GSIS) | More Potent | Less Potent | S-9-PAHSA demonstrates a significant advantage over R-9-PAHSA in promoting GSIS.[3] |
| Insulin-Stimulated Glucose Uptake | More Potent | Less Potent | S-9-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[2][3] |
| GPR40 Receptor Activation | Higher Affinity | Lower Affinity | The superior metabolic effects of S-9-PAHSA are linked to its enhanced activation of the GPR40 receptor.[2][3] |
| Fasting Blood Glucose Reduction | Effective | Not Effective | In high-fat diet-fed mice, S-9-PAHSA significantly decreased fasting blood glucose, whereas the racemic this compound did not.[1][4] |
| Insulin Sensitivity Improvement | Effective | Not Effective | S-9-PAHSA, but not racemic this compound, was shown to enhance insulin sensitivity in high-fat diet-fed mice.[1][4] |
Anti-Inflammatory Effects
Both R-9-PAHSA and S-9-PAHSA exhibit anti-inflammatory properties, primarily through the activation of G protein-coupled receptor 120 (GPR120) and subsequent inhibition of the pro-inflammatory NF-κB pathway.[3][5][6] However, a direct quantitative comparison of their anti-inflammatory potency is not well-documented in the available literature.
| Biological Activity | S-9-PAHSA | R-9-PAHSA | Key Findings |
| Cytokine Reduction | Effective | Effective | Both isomers have been shown to reduce the secretion of pro-inflammatory cytokines.[3] |
| NF-κB Pathway Inhibition | Effective | Effective | Both isomers are believed to inhibit the NF-κB pathway via GPR120 activation.[3][5][6] |
| GPR120 Receptor Activation | Agonist | Agonist | Both isomers act as agonists for GPR120.[5][6] |
Note: Specific EC50 or IC50 values for the stereoisomers on GPR40 and GPR120 activation, and on cytokine reduction, are not consistently available in the reviewed literature for a direct quantitative comparison.
Mandatory Visualization
Signaling Pathways
The distinct biological activities of the this compound stereoisomers can be attributed to their differential engagement with specific signaling pathways.
Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to differentiate the bioactivities of R-9-PAHSA and S-9-PAHSA.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)
This assay measures the amount of insulin secreted by pancreatic beta cells (e.g., INS-1 cells) in response to glucose stimulation in the presence or absence of the PAHSA isomers.
1. Cell Culture:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Plate cells in 24-well plates and grow to 80-90% confluency.
2. Pre-incubation:
-
The day of the assay, wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA and 2.8 mM glucose.
-
Pre-incubate the cells in the same buffer for 2 hours at 37°C.
3. Treatment and Glucose Stimulation:
-
After pre-incubation, replace the buffer with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated).
-
Add the desired concentrations of R-9-PAHSA, S-9-PAHSA, or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
4. Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Insulin-Stimulated Glucose Uptake Assay (2-NBDG)
This assay quantifies the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes (e.g., 3T3-L1 cells) to assess insulin sensitivity.
1. Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 2-3 days.
-
Maintain the cells in DMEM with 10% FBS and insulin for another 2 days.
-
Subsequently, culture the cells in DMEM with 10% FBS for an additional 2-4 days until they are fully differentiated into mature adipocytes.
2. Serum Starvation and Treatment:
-
Serum-starve the differentiated adipocytes for 2-4 hours in a low-glucose medium.
-
Pre-treat the cells with R-9-PAHSA, S-9-PAHSA, or vehicle control for a specific duration (e.g., 2 hours).
3. Insulin Stimulation and 2-NBDG Incubation:
-
Add insulin (e.g., 100 nM) to the wells to stimulate glucose uptake. Include a basal (no insulin) control.
-
After insulin stimulation (typically 15-30 minutes), add 2-NBDG (e.g., 50-100 µM) to the wells and incubate for 30-60 minutes.
4. Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Normalize the fluorescence signal to the protein concentration of the cell lysate.
Conclusion
The available evidence strongly suggests that while both R-9-PAHSA and S-9-PAHSA are bioactive lipids with therapeutic potential, S-9-PAHSA exhibits superior metabolic effects due to its enhanced activation of the GPR40 receptor.[3] Both isomers share a common mechanism for their anti-inflammatory actions through GPR120 and inhibition of the NF-κB pathway.[3][5][6] For researchers and drug development professionals, these findings highlight the importance of stereochemistry in the biological activity of PAHSAs and suggest that S-9-PAHSA may be a more promising candidate for the development of therapies targeting type 2 diabetes and other metabolic disorders. Further research is warranted to fully elucidate the quantitative differences in their anti-inflammatory potency and to explore the full therapeutic potential of these fascinating endogenous lipids.
References
- 1. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. S-9-PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 9-PAHSA in Metabolic Syndrome: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel lipid mediator, 9-palmitic acid hydroxy stearic acid (9-PAHSA), with established and alternative therapies for metabolic syndrome. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer a comprehensive overview of this compound's therapeutic potential.
Metabolic syndrome, a cluster of conditions including insulin (B600854) resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge. While lifestyle modifications and conventional pharmacological interventions form the bedrock of current treatment strategies, the search for novel therapeutic agents with improved efficacy and safety profiles is ongoing. This compound, an endogenous lipid molecule, has emerged as a promising candidate, with preclinical studies suggesting beneficial effects on glucose metabolism, insulin sensitivity, and inflammation.
This guide will objectively compare the performance of this compound with lifestyle interventions and standard-of-care medications such as metformin (B114582) and statins. We will present a critical analysis of the existing, sometimes conflicting, experimental evidence and provide detailed protocols for key assays to facilitate the replication and further investigation of these findings.
Comparative Efficacy: this compound vs. Alternatives
The therapeutic potential of this compound has been investigated in several preclinical models of metabolic syndrome, primarily in mice. Below, we summarize the quantitative data from these studies and compare them with the known effects of metformin and statins.
Table 1: Effects on Glucose Homeostasis
| Intervention | Animal Model | Dosage | Effect on Glucose Tolerance (OGTT Area Under the Curve - AUC) | Effect on Insulin Sensitivity (HOMA-IR or ITT) | Citation(s) |
| This compound | High-Fat Diet (HFD)-fed mice | 5-10 mg/kg, oral gavage | ↓ (Improved glucose tolerance) | ↓ (Improved insulin sensitivity) | [1][2][3][4] |
| This compound | db/db mice | 50 mg/kg, oral gavage | ↓ (Transient improvement at 2 weeks) | Not consistently reported | [2][4] |
| This compound | Diet-induced obese (DIO) mice | Not specified | No significant improvement | No significant improvement | [5][6] |
| Metformin | HFD-fed rats | 180 & 360 mg/kg | ↓ (Reduced AUC by 20.09% and 25.5% respectively) | ↓ (Significantly reduced HOMA-IR) | [7] |
| Metformin | db/db mice | 100 & 200 mg/kg/day | ↓ (Improved glucose tolerance) | ↓ (Improved insulin sensitivity) | [8] |
| Metformin | HFD-fed mice | 400 mg/kg, oral gavage | ↓ (Significantly improved glucose tolerance) | Not specified | [9][10] |
Table 2: Effects on Dyslipidemia and Inflammation
| Intervention | Animal Model | Dosage | Effect on Plasma Triglycerides | Effect on Inflammatory Markers (e.g., TNF-α, IL-6) | Citation(s) |
| This compound | HFD-fed mice | Not specified | Not consistently reported | ↓ (Reduced TNF-α and IL-1β in adipose tissue macrophages) | [11] |
| This compound | In vitro (RAW 264.7 macrophages) | Not specified | Not applicable | ↓ (Inhibited LPS-induced IL-1β and IL-6) | [12] |
| This compound | In vitro (LPS-stimulated dendritic cells) | Not specified | Not applicable | ↓ (Reduced secretion of IL-12, IL-1β, and TNF-α) | [13] |
| Metformin | Mice with metabolic syndrome | Not specified | Not consistently reported | ↓ (Reduced MCP-1, IL-6, CXCL1, and TNF-α in colon, liver, and adipose tissue) | [14] |
| Metformin | - | - | - | Has direct anti-inflammatory effects | [15][16][17] |
| Statins (Simvastatin) | Wild-type mice | Not specified | ↑ (in PGC-1α OE mice) | Not specified | [18] |
| Statins (Pravastatin, Pitavastatin, Rosuvastatin) | db/db mice | Not specified | No significant effect | Not specified | [19] |
| Statins | - | - | ↓ (10-20% reduction) | ↓ (Reduces C-reactive protein) | [20][21] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are believed to be mediated through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40, and subsequent modulation of inflammatory pathways.
This compound Signaling Pathways
Caption: Proposed signaling pathways of this compound.
Experimental Workflows
To ensure the reproducibility and further exploration of this compound's effects, it is crucial to follow standardized experimental protocols.
Oral Glucose Tolerance Test (OGTT) Workflow
Caption: Standard workflow for an Oral Glucose Tolerance Test.
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of glucose tolerance and insulin sensitivity.
Materials:
-
C57BL/6J mice
-
Glucose solution (20% w/v in sterile water)
-
This compound or vehicle solution
-
Oral gavage needles
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Fast mice for 6 hours prior to the experiment, with free access to water.[22][23][24]
-
Record the body weight of each mouse.
-
At time t = -30 minutes, administer this compound or vehicle control via oral gavage.
-
At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Immediately after the baseline measurement, administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.[25][26]
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[23]
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
Objective: To assess the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Materials:
-
C57BL/6J mice
-
Human insulin solution (0.75 U/kg body weight)
-
Sterile saline
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Fast mice for 4-6 hours prior to the experiment, with free access to water.[27][28][29][30]
-
Record the body weight of each mouse.
-
At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Immediately after the baseline measurement, administer a 0.75 U/kg body weight dose of insulin via intraperitoneal (IP) injection.[28][31]
-
Collect blood samples from the tail vein at 15, 30, and 60 minutes post-insulin injection and measure blood glucose levels.[31]
-
Calculate the rate of glucose disappearance to assess insulin sensitivity.
Measurement of Plasma Triglycerides
Objective: To quantify the concentration of triglycerides in plasma as a marker of dyslipidemia.
Materials:
-
Mouse plasma samples
-
Commercial triglyceride quantification kit (e.g., colorimetric or fluorometric assay)
-
Microplate reader
Procedure:
-
Collect whole blood from mice via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the chosen commercial triglyceride quantification kit.[32][33][34][35][36] This typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of the glycerol.
-
Measure the absorbance or fluorescence using a microplate reader and calculate the triglyceride concentration based on a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the concentration of pro-inflammatory cytokines in serum or plasma as a measure of systemic inflammation.
Materials:
-
Mouse serum or plasma samples
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
Wash buffer
-
Stop solution
Procedure:
-
Collect blood and prepare serum or plasma as described for triglyceride measurement.
-
Follow the manufacturer's protocol for the specific ELISA kits for mouse TNF-α and IL-6.[37][38][39][40][41]
-
This generally involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash step, add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Discussion and Future Directions
The available preclinical data suggests that this compound holds promise as a therapeutic agent for metabolic syndrome, with demonstrated beneficial effects on glucose homeostasis and inflammation in some studies.[2][3][4] However, the conflicting reports, with some studies showing no significant metabolic benefits, highlight the need for further research to elucidate the precise mechanisms of action and the factors that may influence its efficacy.[5][6]
Key areas for future investigation include:
-
Dose-response studies: Establishing the optimal therapeutic dose of this compound.
-
Long-term efficacy and safety: Evaluating the effects of chronic this compound administration.
-
Role of the gut microbiota: Investigating the interplay between this compound, the gut microbiome, and metabolic outcomes.[42]
-
Clinical trials: Translating the promising preclinical findings into human studies to validate the therapeutic potential of this compound in patients with metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 5. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin inhibits cardiometabolic syndrome associated cognitive deficits in high fat diet rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. The anti-inflammatory effect of metformin: The molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Simvastatin on Lipid Metabolism in Wild-Type Mice and Mice with Muscle PGC-1α Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. login.medscape.com [login.medscape.com]
- 21. Effects of Statins on Triglyceride Metabolism (1998) | Henry N. Ginsberg | 96 Citations [scispace.com]
- 22. Glucose Tolerance Test in Mice [bio-protocol.org]
- 23. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Insulin Tolerance Test in Mouse [protocols.io]
- 28. mmpc.org [mmpc.org]
- 29. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mmpc.org [mmpc.org]
- 31. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 32. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
- 34. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 35. mmpc.org [mmpc.org]
- 36. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 38. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 39. cdn.caymanchem.com [cdn.caymanchem.com]
- 40. sigmaaldrich.com [sigmaaldrich.com]
- 41. documents.thermofisher.com [documents.thermofisher.com]
- 42. pnas.org [pnas.org]
A Comparative Analysis of 9-PAHSA and Palmitic Acid on Inflammatory Pathways
An objective guide for researchers and drug development professionals on the contrasting immunomodulatory effects of a novel endogenous lipid and a prevalent saturated fatty acid.
In the landscape of lipid research, the divergent roles of different fatty acids in modulating inflammatory responses are of paramount importance for understanding disease pathogenesis and developing novel therapeutics. This guide provides a detailed comparison of 9-hydroxy-10-palmitoyloxystearic acid (9-PAHSA), a recently discovered endogenous lipid with potent anti-inflammatory properties, and palmitic acid, a ubiquitous saturated fatty acid known for its pro-inflammatory effects. This analysis is supported by experimental data and detailed methodologies to aid researchers in their scientific endeavors.
Opposing Effects on Inflammatory Signaling
This compound and palmitic acid exert opposing effects on key inflammatory pathways. This compound is recognized for its anti-inflammatory actions, primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3] Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[1][4]
Conversely, palmitic acid is a well-established pro-inflammatory agent.[5][6][7] It activates inflammatory responses through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) signaling.[8][9][10] This engagement triggers a downstream cascade that results in the activation of NF-κB and activator protein-1 (AP-1) transcription factors.[8][9] The activation of these pathways leads to the increased expression and secretion of pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β, thereby contributing to a state of chronic inflammation.[5][6][11][12]
Quantitative Comparison of Inflammatory Markers
The following table summarizes the quantitative effects of this compound and palmitic acid on various inflammatory markers as reported in preclinical studies.
| Marker | This compound Effect | Palmitic Acid Effect | Cell/Animal Model | Reference |
| NF-κB Activation | ↓ (Inhibition) | ↑ (Activation) | Macrophages, Adipocytes | [1][2][8][9] |
| TNFα Expression | ↓ (Reduction) | ↑ (Induction) | Macrophages, Adipocytes, VSMCs | [1][4][5][6] |
| IL-6 Expression | ↓ (Reduction) | ↑ (Induction) | Macrophages, Adipocytes | [1][4][7][11] |
| IL-1β Expression | ↓ (Reduction) | ↑ (Induction) | Macrophages | [1][4][6][12] |
| GPR120 Activation | ↑ (Agonist) | No significant direct agonism reported | Adipocytes, Macrophages | [1][2][13] |
| TLR4 Signaling | No direct agonism reported; may attenuate downstream effects | ↑ (Activation) | Macrophages, Endothelial Cells | [8][10][14] |
| Chemokine (e.g., CXCL10, MCP-1) Secretion | ↓ (Reduction) | ↑ (Induction) | Macrophages | [15][16][17] |
Signaling Pathways
The distinct inflammatory responses induced by this compound and palmitic acid are governed by their interaction with different cellular receptors and downstream signaling cascades.
This compound Anti-Inflammatory Signaling
This compound primarily exerts its anti-inflammatory effects through the activation of GPR120. This G protein-coupled receptor, upon binding to this compound, initiates a signaling cascade that interferes with and suppresses pro-inflammatory pathways, most notably the NF-κB pathway.[1][2][3]
Palmitic Acid Pro-Inflammatory Signaling
Palmitic acid promotes inflammation by activating TLR4, a key receptor of the innate immune system. This leads to the recruitment of adaptor proteins and the subsequent activation of downstream kinases that ultimately result in the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[8][9][10][14]
Experimental Protocols
The following are representative experimental methodologies employed in the studies comparing the effects of this compound and palmitic acid.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (e.g., THP-1), and adipocyte cell lines (e.g., 3T3-L1) are commonly used.[2][11]
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) and primary adipocytes are also utilized to study more physiologically relevant responses.[4]
-
Fatty Acid Preparation: Palmitic acid is typically dissolved in ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) to enhance its solubility and bioavailability in cell culture media. This compound is also dissolved in a suitable solvent like ethanol or DMSO before being added to the culture medium.
-
Treatment: Cells are often pre-treated with this compound or vehicle control for a specific duration before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or with palmitic acid itself.
Measurement of Inflammatory Markers
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., Tnfα, Il6, Il1β) and other inflammatory mediators.
-
Protein Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to quantify the secretion of cytokines into the cell culture supernatant.
-
Western Blotting: This technique is used to assess the protein levels and activation state (e.g., phosphorylation) of key signaling molecules in the NF-κB pathway, such as IκBα and p65.[5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and palmitic acid on macrophage inflammation.
Conclusion
The available evidence strongly indicates that this compound and palmitic acid have diametrically opposed effects on inflammation. This compound acts as an anti-inflammatory lipid by activating GPR120 and inhibiting the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production. In contrast, palmitic acid is a potent pro-inflammatory stimulus that activates the NF-κB pathway, primarily through TLR4 signaling, thereby promoting the expression of inflammatory mediators.
This clear distinction highlights the potential of this compound and related fatty acid esters of hydroxy fatty acids (FAHFAs) as therapeutic candidates for inflammatory and metabolic diseases. For researchers and drug development professionals, understanding these divergent pathways is crucial for designing effective strategies to combat inflammation-related pathologies. Further investigation into the precise molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic acid exerts pro-inflammatory effects on vascular smooth muscle cells by inducing the expression of C-reactive protein, inducible nitric oxide synthase and tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Stearic Acid and 9-PAHSA in the Regulation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stearic acid and 9-hydroxy-palmitoyl-stearic acid (9-PAHSA) in their roles as regulators of lipid metabolism. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to be a valuable resource for professionals in the fields of metabolic research and drug development.
Introduction
Stearic acid (18:0) is a common saturated fatty acid found in many animal and vegetable fats.[1][2] It serves as an energy source and a substrate for the synthesis of other lipids, such as oleic acid.[1][3] In contrast, this compound is a more recently discovered endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[4][5] Levels of this compound in serum and adipose tissue have been found to correlate with insulin (B600854) sensitivity, and they are reduced in insulin-resistant humans.[4][6] While both are fatty acids, their mechanisms of action and overall impact on metabolic health appear to differ significantly.
Mechanism of Action
The biological effects of stearic acid and this compound are mediated through distinct cellular pathways.
Stearic Acid: As a saturated fatty acid, stearic acid can be utilized for energy through beta-oxidation or incorporated into complex lipids.[3][7] A key metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1] The ratio of stearic acid to oleic acid is crucial for cellular function and lipid metabolism.[1] Some studies suggest that stearic acid can induce inflammatory responses in macrophages, potentially contributing to the chronic low-grade inflammation associated with obesity.[8][9][10]
This compound: this compound functions as a signaling molecule, primarily by activating G protein-coupled receptors (GPCRs).[6] It has been identified as an agonist for GPR120 (also known as FFAR4) and GPR40 (FFAR1).[6][11][12] Activation of these receptors, which are expressed in metabolically active tissues like adipose tissue, pancreatic β-cells, and intestinal L-cells, triggers downstream signaling cascades that lead to anti-inflammatory and insulin-sensitizing effects.[6][11]
Signaling Pathways
The following diagrams illustrate the key signaling pathways for stearic acid and this compound.
Comparative Analysis of Metabolic Effects
| Feature | Stearic Acid | This compound |
| Primary Role | Energy substrate, precursor for oleic acid synthesis.[1][3] | Endogenous signaling lipid.[4][5] |
| Receptor(s) | May interact with TLR4/2 in macrophages, but this is debated.[9][10] | GPR120 and GPR40 agonist.[6][11][12] |
| Insulin Sensitivity | Effects are conflicting. Some studies show no impairment in healthy individuals, while others suggest it can induce hepatic insulin resistance in mice on a high-fat diet.[13][14] It may also enhance insulin receptor signaling by inhibiting PTP1B.[15] | Generally improves insulin sensitivity and glucose tolerance in mouse models of obesity and insulin resistance.[4][16][17][18] |
| Inflammation | Can promote pro-inflammatory responses in macrophages, contributing to obesity-associated inflammation.[8][9][10] | Exerts anti-inflammatory effects by inhibiting pathways like NF-κB, often via GPR120 activation.[4][19][20] |
| Adiposity & Lipolysis | Diets rich in stearic acid have been shown to reduce visceral adipose tissue in some animal models.[21] | Improves metabolic parameters without significantly altering body weight.[11] Promotes the browning of white adipose tissue, which can increase energy expenditure.[19][20] Inhibits lipolysis in white adipose tissue explants.[22] |
| Hepatic Glucose Production | High-fat diets rich in stearate (B1226849) can lead to severe hepatic insulin resistance.[14] | Both acute and chronic treatment can enhance insulin's ability to suppress endogenous glucose production.[18][22] |
Quantitative Data Summary
Table 1: Effects of Stearic Acid and this compound on Inflammatory Markers
| Molecule | Model System | Marker | Effect | Reference |
| Stearic Acid | Mouse Peritoneal Macrophages | JNK Phosphorylation | Increased | [10] |
| Stearic Acid | Mouse Peritoneal Macrophages | TNF-α, IL-6, IL-1β mRNA | Increased | [10] |
| This compound | LPS-treated 3T3-L1 adipocytes | NF-κB activation | Abolished | [19] |
| This compound | LPS-treated 3T3-L1 adipocytes | Inflammatory cytokine secretion | Abolished | [19] |
| This compound | High-fat diet-fed mice | Adipose tissue inflammation | Reduced | [4] |
Table 2: Effects of this compound on Glucose Metabolism
| Parameter | Model System | Treatment | Result | Reference |
| Glucose Tolerance | db/db mice | 2 weeks of this compound administration | Improved | [4] |
| Insulin Sensitivity | High-fat diet-fed mice | S-9-PAHSA supplementation | Improved | [17] |
| Endogenous Glucose Production (EGP) | Chow-fed mice with intralipid (B608591) infusion | PAHSA treatment | Partially lowered EGP (Vehicle: 12±0.8 vs. PAHSA: 7±1.7 mg/kg/minute) | [22] |
| Endogenous Glucose Production (EGP) | High-fat diet-fed mice with intralipid infusion | PAHSA treatment | Effects on hepatic insulin sensitivity blocked (Vehicle: 13±0.6 vs. PAHSA: 12±1.7 mg/kg/minute) | [22] |
Experimental Protocols and Workflows
A typical experimental workflow to compare the metabolic effects of stearic acid and this compound is depicted below.
Key Experimental Methodologies
1. Cell Culture and Adipocyte Differentiation
-
Cell Line: 3T3-L1 preadipocytes are commonly used.
-
Differentiation Protocol: Cells are grown to confluence and then treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). After a few days, the medium is switched to a maintenance medium containing insulin. Differentiated adipocytes are ready for experiments after 8-12 days, characterized by the accumulation of lipid droplets.
-
Treatment: Differentiated adipocytes can be treated with stearic acid (often complexed to BSA) or this compound at various concentrations and time points to assess effects on glucose uptake, gene expression, and inflammatory responses.[19]
2. Animal Studies
-
Animal Models: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for several weeks) or genetic models of obesity and diabetes (e.g., db/db or ob/ob mice) are frequently used.[4][14][19]
-
Administration: Stearic acid is typically incorporated into the diet. This compound can be administered via oral gavage or subcutaneous osmotic minipumps for chronic studies.[4][11]
-
Glucose and Insulin Tolerance Tests (GTT & ITT):
-
GTT: After an overnight fast, mice are given an intraperitoneal (IP) or oral gavage of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-injection.
-
ITT: After a shorter fast (e.g., 4-6 hours), mice are injected IP with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at similar time points as the GTT.[17]
-
3. Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR): RNA is extracted from tissues or cells, reverse-transcribed to cDNA, and used as a template for qPCR with gene-specific primers to quantify mRNA levels of target genes (e.g., UCP1, PGC1α for browning; TNFα, IL-6 for inflammation).[19]
-
Western Blotting: Protein lysates from tissues or cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phosphorylated AKT, NF-κB, GPR120) and corresponding secondary antibodies for detection.[19]
4. Lipid Extraction and Analysis
-
Folch or Bligh-Dyer Method: These are standard methods for extracting lipids from tissues or serum using a chloroform/methanol mixture.[23][24]
-
Analysis: Extracted lipids can be analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of specific fatty acids.[25]
Conclusion
Stearic acid and this compound represent two distinct classes of fatty acids with differing roles in the regulation of lipid metabolism. While stearic acid is a fundamental dietary component with complex and sometimes contradictory effects on metabolic health, this compound has emerged as a potent endogenous signaling molecule with promising anti-diabetic and anti-inflammatory properties.[3][4][16] The beneficial effects of this compound are largely attributed to its ability to activate GPR120 and GPR40, leading to improved glucose homeostasis and reduced inflammation.[6][11] In contrast, the metabolic impact of stearic acid is more nuanced, with some evidence suggesting it may contribute to inflammation and insulin resistance under certain dietary conditions.[8][14] Further research into the specific mechanisms and therapeutic potential of these lipids, particularly this compound, is warranted for the development of novel treatments for metabolic diseases.
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearic acid | Saturated Fatty Acid, Triacylglycerol & Lipid | Britannica [britannica.com]
- 3. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stearic acid induces CD11c expression in proinflammatory macrophages via epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A high-stearic acid diet does not impair glucose tolerance and insulin sensitivity in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High levels of dietary stearate promote adiposity and deteriorate hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. researchgate.net [researchgate.net]
- 17. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 19. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. worldscientific.com [worldscientific.com]
- 24. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 25. benchchem.com [benchchem.com]
A Cross-Species Comparative Guide to the Functions of 9-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological functions of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), a recently discovered bioactive lipid, across various species. The information is compiled from preclinical and in vitro studies, with a focus on its anti-diabetic and anti-inflammatory effects. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams created with Graphviz.
Data Presentation
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Species/Model | Treatment Details | Key Findings | Reference(s) |
| Glucose Tolerance | High-Fat Diet (HFD)-fed Mice | Acute oral gavage of 5- or this compound (30 or 45 mg/kg) | Improved glucose tolerance and reduced area under the glucose excursion curve.[1] | [1] |
| db/db Mice | Acute administration | Slightly improved glucose tolerance.[2] | [2] | |
| db/db Mice | 50 mg/kg for 2 weeks by gavage | Significantly reduced blood glucose levels.[2][3] | [2][3] | |
| HFD-fed Mice | Chronic treatment with 5- and this compound (2mg/kg/day each) via mini-pumps | Improved insulin (B600854) sensitivity and glucose tolerance. | [4] | |
| HFD-fed Mice | Acute and subchronic treatment with 5- and this compound | Did not significantly improve the deranged metabolic status.[5] | [5] | |
| Insulin Secretion | Human Islets (in vitro) | 20 µM this compound | Potentiated glucose-stimulated insulin secretion (GSIS).[4] | [4] |
| Human Islets (in vitro) | 20 µM 5-PAHSA | Augmented GSIS.[1] | [1] | |
| Rat, Mouse, Human Islets (in vitro) | Racemic 5- or this compound and their enantiomers | Did not induce GSIS.[5] | [5] | |
| GLP-1 Secretion | STC-1 Enteroendocrine Cells (in vitro) | 5- or this compound | Directly enhanced GLP-1 secretion. | [4] |
| GLUTag Cells (in vitro) | Racemic 5- or this compound and their enantiomers | Did not stimulate GLP-1 release.[5] | [5] | |
| Glucose Uptake | 3T3-L1 Adipocytes (in vitro) | 20 µM this compound (48h pre-incubation) | Did not increase basal or insulin-stimulated glucose uptake.[6] | [6] |
| Human Subcutaneous Adipocytes (in vitro) | 20 µM this compound (48h pre-incubation) | Did not increase basal or insulin-stimulated glucose uptake.[6] | [6] |
Table 2: Anti-inflammatory Effects of this compound
| Parameter | Species/Model | Treatment Details | Key Findings | Reference(s) |
| Cytokine Secretion | LPS-stimulated Human Cellular Model of Innate Immunity | 10-100 µM this compound | Reduced secretion of chemokines such as CXCL10, MIP-1 beta, and MCP.[6][7] | [6][7] |
| LPS-stimulated 3T3-L1 adipocytes with GPR120 knockdown | This compound treatment | Anti-inflammatory effects were attenuated.[8] | [8] | |
| Immune Cell Activation | LPS-stimulated Mouse Bone Marrow-Derived Dendritic Cells | This compound treatment | Attenuated dendritic cell activation. | [4] |
| In Vivo Inflammation | HFD-fed Mice | Chronic treatment with 5- and this compound | Reduced adipose tissue inflammation. | [4] |
| db/db Mice | 50 mg/kg this compound for 4 weeks | Ameliorated carotid vascular calcification.[2][3] | [2][3] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the effect of this compound on glucose tolerance in vivo.
-
Animal Model: High-Fat Diet (HFD)-fed mice or db/db mice.[1][2]
-
Procedure:
-
A baseline blood glucose measurement is taken from the tail vein using a glucometer.[10][11]
-
This compound (or vehicle control) is administered via oral gavage at a specified dose (e.g., 30-50 mg/kg).[1][2][3]
-
After 30 minutes, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[10]
-
Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.[1]
In Vitro Anti-Inflammatory Assay in Macrophages
-
Objective: To evaluate the ability of this compound to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Procedure:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Cells are pre-treated with this compound (e.g., 10 µM) or vehicle control for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[12] A negative control group without LPS stimulation is included.
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatant are measured using ELISA or other immunoassays.[6]
-
GPR120 Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound for the GPR120 receptor.
-
Materials: Membranes from cells overexpressing GPR120, a radiolabeled GPR120 agonist (e.g., [³H]-TUG-891), unlabeled GPR120 agonist, and this compound.[13]
-
Procedure:
-
GPR120-expressing membranes are incubated in a 96-well plate with the radiolabeled ligand and varying concentrations of this compound.[13]
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled agonist) are included.[13]
-
The plate is incubated to allow binding to reach equilibrium.[13]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[13]
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipocytes
Caption: this compound activates GPR120, leading to anti-inflammatory effects and enhanced glucose uptake.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound stimulates insulin secretion in pancreatic β-cells via GPR40 activation.
Autophagy-Related Signaling in Cardiomyocytes of db/db Mice
Caption: this compound promotes cardioprotective autophagy in diabetic mice by modulating Akt/mTOR signaling.
Experimental Workflow for In Vivo Studies in Mice
Caption: A generalized workflow for investigating the in vivo effects of this compound in mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.3. Measurement of fasting blood glucose in mice [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Independent Validation of 9-PAHSA's Effects on Glucose Tolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data surrounding the effects of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a recently identified bioactive lipid, on glucose tolerance. While initial studies have shown promise, subsequent independent validation has yielded conflicting results. This document aims to present a comprehensive overview of the existing data, detail the experimental protocols used, and compare the proposed mechanisms of this compound with established glucose-lowering therapies.
I. Comparative Efficacy of this compound on Glucose Tolerance
Table 1: Summary of In Vivo Glucose Tolerance Test (GTT) Data for this compound
| Study (First Author, Year) | Animal Model | Treatment Details | Key Findings on Glucose Tolerance | Supporting Data (e.g., AUC) | Reference |
| Yore et al., 2014 | High-Fat Diet (HFD)-fed mice | Acute oral gavage of this compound | Improved glucose tolerance | Reduced area under the curve (AUC) for glucose excursion.[1] | [1] |
| Wang et al., 2021 | db/db mice (a model of type 2 diabetes) | 50 mg/kg this compound by gavage for 4 weeks | Acutely improved glucose tolerance after a single dose, and a glucose-lowering effect was observed after 2 weeks of administration. However, this effect was not sustained after 4 weeks of administration.[2] | A single oral dose of this compound slightly improved glucose tolerance with a reduced area under the glucose excursion curve.[2] | [2] |
| Pflimlin et al., 2018 | Diet-Induced Obese (DIO) mice on various high-fat diets | Acute and subchronic treatment with 5-PAHSA and this compound, alone or in combination | Did not significantly improve the deranged metabolic status.[3][4] | No significant improvement in glucose tolerance was observed. | [3][4] |
| Syed et al., 2018 (as discussed in Kahn et al., 2018) | Chow-fed and HFD-fed mice | Chronic subcutaneous PAHSA treatment | Improved both insulin (B600854) sensitivity and glucose tolerance.[5] | Not explicitly detailed in the provided text. | [5] |
Table 2: Summary of In Vitro and Mechanistic Data for this compound
| Study (First Author, Year) | In Vitro Model | Key Findings | Proposed Mechanism | Reference |
| Yore et al., 2014 | Human pancreatic islets, enteroendocrine STC-1 cells | 5-PAHSA and this compound augment glucose-stimulated insulin secretion (GSIS) and stimulate GLP-1 secretion.[1][6] | Activation of GPR120 in adipocytes to enhance insulin-stimulated glucose uptake. | [1][6] |
| Kuda et al., 2018 | Human islets, MIN6 cells, HEK293T cells | This compound activates GPR40, and blocking GPR40 reverses the beneficial effects on GSIS and glucose tolerance.[7] | GPR40 activation is crucial for the metabolic benefits of this compound.[7] | [7] |
| Pflimlin et al., 2018 | GLUTag cells, rat, mouse, and human islets, human pancreatic β cell line | Neither racemic 5- or this compound, nor their enantiomers, stimulated GLP-1 release or induced GSIS.[3][4] | The study did not support the previously proposed mechanisms of action. | [3][4] |
II. Experimental Protocols
Discrepancies in findings may arise from variations in experimental design. Below are detailed methodologies from the cited studies.
Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)
This protocol is a composite of standard procedures described in the literature.[8]
-
Animal Preparation: Mice are fasted overnight (typically 16-18 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.[8]
-
This compound Administration: A solution of this compound (or vehicle control) is administered via oral gavage. Dosing and timing relative to the glucose challenge are critical variables. For acute studies, this is often 30 minutes before the glucose bolus.[1]
-
Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[8]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.
A key point of contention in the literature is the choice of vehicle for this compound administration. Some researchers suggest that vehicles like olive oil can have independent effects on glucose metabolism, potentially masking the effects of PAHSAs.[5]
Insulin Tolerance Test (ITT) in Mice (General Protocol)
-
Animal Preparation: Mice are typically fasted for a shorter period (e.g., 4-6 hours) compared to the OGTT.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: A bolus of human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
III. Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for this compound
The beneficial effects of this compound on glucose metabolism are primarily attributed to its interaction with G-protein coupled receptors, which in turn influences insulin and GLP-1 secretion.
Caption: GPR40 signaling pathway activated by this compound leading to insulin secretion.
Caption: Nutrient-stimulated GLP-1 secretion and its action on pancreatic β-cells.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo effects of a compound like this compound on glucose tolerance.
Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT).
IV. Comparison with Established Glucose-Lowering Therapies
To provide context for the potential of this compound, it is useful to compare its proposed mechanisms with those of well-established antidiabetic drugs.
Table 3: Comparison of Mechanisms of Action
| Therapeutic Agent | Primary Mechanism of Action | Key Cellular/Molecular Targets | Effect on Insulin Secretion |
| This compound (proposed) | Enhances glucose-stimulated insulin and GLP-1 secretion.[9][10] | GPR40, GPR120.[7] | Stimulatory (glucose-dependent).[9] |
| Metformin (B114582) | Decreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity.[11][12] | AMP-activated protein kinase (AMPK), mitochondrial respiratory chain complex I.[11][13] | No direct stimulation; may decrease fasting insulin levels.[11][12] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[14][15][16] | Sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubule.[14][16] | No direct effect on insulin secretion.[14] |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Inhibit the degradation of incretin (B1656795) hormones (GLP-1 and GIP), thereby prolonging their action.[17][18][19] | Dipeptidyl peptidase-4 (DPP-4) enzyme.[17][18] | Enhances glucose-dependent insulin secretion.[17][19] |
Signaling Pathway of Insulin Action
For comparison, the canonical insulin signaling pathway, which is enhanced by sensitizers like metformin, is depicted below.
Caption: The PI3K/Akt signaling pathway downstream of the insulin receptor.
V. Conclusion
The existing body of evidence on the effects of this compound on glucose tolerance is inconsistent. While initial findings reported significant improvements in glucose metabolism, mediated by G-protein coupled receptors, these results have not been uniformly replicated in subsequent independent studies. The discrepancies may be attributable to differences in experimental protocols, including the animal models, diets, and vehicles used for this compound administration.
For researchers and drug development professionals, these conflicting data underscore the need for further rigorous, standardized, and independently validated studies to clarify the therapeutic potential of this compound. A thorough investigation into the optimal formulation, dosing, and delivery method is warranted. Comparison with established therapies highlights that this compound's proposed mechanism, if validated, would represent a novel approach to stimulating insulin and incretin secretion. However, its efficacy and reliability relative to current standards of care remain to be definitively established.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and Repeated Treatment with 5-PAHSA or this compound Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. protocols.io [protocols.io]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 11. droracle.ai [droracle.ai]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 19. ijpsjournal.com [ijpsjournal.com]
9-PAHSA vs. Other FAHFAs: A Comparative Analysis for Researchers
A deep dive into the comparative bioactivities, signaling pathways, and experimental data of 9-palmitic acid hydroxy stearic acid (9-PAHSA) and other notable fatty acid esters of hydroxy fatty acids (FAHFAs).
This guide provides a comprehensive comparison of this compound with other members of the FAHFA family, offering researchers, scientists, and drug development professionals a detailed overview of their distinct and overlapping biological activities. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways.
Comparative Bioactivity: A Quantitative Overview
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Within this expansive family, individual isomers exhibit unique biological potencies and mechanisms of action. This section provides a quantitative comparison of this compound with other well-studied FAHFAs.
Stereoisomers of this compound: 9(R)-PAHSA vs. 9(S)-PAHSA
The stereochemistry at the hydroxylated carbon of this compound results in two enantiomers, 9(R)-PAHSA and 9(S)-PAHSA, with notable differences in their metabolic effects.[2] While both isomers demonstrate anti-inflammatory properties, 9(S)-PAHSA is a more potent activator of metabolic pathways, largely due to its higher affinity for the G protein-coupled receptor 40 (GPR40).[2][3]
| Biological Activity | 9(S)-PAHSA | 9(R)-PAHSA | Key Findings |
| Metabolic Effects | |||
| Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | More Potent | Less Potent | 9(S)-PAHSA shows a significant advantage over 9(R)-PAHSA in promoting GSIS.[2][3] |
| Insulin-Stimulated Glucose Uptake | More Potent | Less Potent | 9(S)-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[2][3] |
| GPR40 Receptor Activation | Higher Affinity | Lower Affinity | The superior metabolic effects of 9(S)-PAHSA are attributed to its enhanced activation of the GPR40 receptor.[2][3] |
| Anti-inflammatory Effects | |||
| Cytokine Reduction | Effective | Effective | Both isomers have been shown to reduce the secretion of pro-inflammatory cytokines.[2] |
| GPR120 Activation | Agonist | Agonist | Both isomers exert anti-inflammatory effects through the activation of GPR120.[2] |
| NF-κB Pathway Inhibition | Inhibits | Inhibits | A common mechanism for the anti-inflammatory actions of both isomers.[2] |
Regioisomers and Other FAHFA Families
Beyond its stereoisomers, the biological activity of this compound has been compared to other regioisomers, such as 5-PAHSA, and other FAHFA families, including oleic acid esters of hydroxy stearic acids (OAHSAs) and palmitoleic acid esters of hydroxy stearic acids (POHSAs).
A study comparing this compound and 5-PAHSA on lipopolysaccharide (LPS)-induced CXCL10 secretion found that this compound was more potent. At concentrations of 10 µM and 100 µM, this compound induced a 2- and 3.7-fold reduction in CXCL10 secretion, respectively, while only the highest concentration of 5-PAHSA (100 µM) showed a significant 1.8-fold reduction.[4]
Furthermore, research indicates that FAHFAs with lower branching from the carboxylate head group are more likely to possess anti-inflammatory properties.[4] Several FAHFA isomers, including this compound, 10-POHSA, and 5-SAHSA, have been shown to significantly attenuate LPS-induced expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-1β, Ccl2, Ccl3, and Ccl5.[5] In contrast, 13-PAHSA and 13-OAHSA did not exhibit these anti-inflammatory effects.[5]
Signaling Pathways
The distinct biological activities of different FAHFAs can be attributed to their differential engagement with specific signaling pathways.
Metabolic Signaling of 9(S)-PAHSA
The potent metabolic effects of 9(S)-PAHSA are primarily mediated through the activation of GPR40 in pancreatic β-cells, leading to increased glucose-stimulated insulin secretion. This, in turn, promotes glucose uptake in peripheral tissues like muscle and adipose tissue.
Anti-inflammatory Signaling of FAHFAs
Both 9(R)-PAHSA and 9(S)-PAHSA, along with other anti-inflammatory FAHFAs, exert their effects through the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.[2]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to compare the bioactivity of different FAHFAs.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the amount of insulin secreted by pancreatic β-cells in response to glucose stimulation, with and without the presence of FAHFAs.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6) are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a baseline.
-
Stimulation: Cells are then incubated with a high-glucose buffer in the presence of different FAHFA isomers or a vehicle control.
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Measurement: Insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
Insulin-Stimulated Glucose Uptake Assay
Objective: To assess the effect of FAHFAs on the uptake of glucose into adipocytes or muscle cells in response to insulin.
Methodology:
-
Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6) are cultured and differentiated.
-
Pre-treatment: Differentiated cells are pre-treated with specific FAHFA isomers or a vehicle control.
-
Insulin Stimulation: Cells are stimulated with insulin to induce glucose uptake.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ¹⁴C-glucose) is added.[4] The amount of intracellular glucose is quantified by measuring fluorescence or radioactivity.[2]
Cytokine Secretion Assay
Objective: To measure the effect of FAHFAs on the secretion of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Immune cells, such as macrophages (e.g., RAW 264.7) or bone marrow-derived macrophages, are cultured.[4]
-
Pre-treatment: Cells are pre-treated with various FAHFA isomers or a vehicle control.
-
Inflammatory Stimulus: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4]
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The levels of specific cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatant are quantified using ELISA or multiplex bead-based assays.[4]
References
- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 2. benchchem.com [benchchem.com]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficacy of 9-Pahsa against established anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel endogenous lipid, 9-PAHSA (9-palmitic acid hydroxy stearic acid), against established classes of anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), selective COX-2 inhibitors, and corticosteroids. The following sections detail their mechanisms of action, comparative in-vitro efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound and established drugs stem from distinct molecular pathways. This compound modulates inflammation by activating a specific G protein-coupled receptor, while conventional drugs typically inhibit enzymatic activity or interact with intracellular receptors.
-
This compound : This fatty acid ester of a hydroxy fatty acid (FAHFA) primarily exerts its anti-inflammatory effects by acting as a ligand for the G protein-coupled receptor 120 (GPR120).[1] Activation of GPR120 initiates a signaling cascade that inhibits the pro-inflammatory NF-κB (nuclear factor-kappa B) pathway.[1] This, in turn, reduces the expression of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] Some studies also suggest a weaker antagonistic effect on certain chemokine receptors.[4]
-
NSAIDs (e.g., Ibuprofen) : These drugs function by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking both isoforms, NSAIDs reduce inflammation but can also lead to side effects related to the inhibition of the protective functions of COX-1 in the gastric mucosa.
-
Selective COX-2 Inhibitors (e.g., Celecoxib) : This class of drugs was developed to be more targeted than traditional NSAIDs. Celecoxib (B62257) selectively inhibits the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[5] This selectivity allows for anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[5] Beyond COX-2 inhibition, celecoxib has been shown to modulate other inflammatory pathways, including the inhibition of NF-κB.[5]
-
Corticosteroids (e.g., Dexamethasone) : As synthetic glucocorticoids, these potent anti-inflammatory agents have a broad mechanism of action.[6] Dexamethasone (B1670325) binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus.[7][8] This complex can upregulate the expression of anti-inflammatory proteins and, more significantly, repress the expression of multiple pro-inflammatory genes by interfering with transcription factors like NF-κB.[6][7][8] Dexamethasone has been shown to inhibit the production of TNF-α and IL-1β in LPS-stimulated macrophages.[6]
The distinct signaling pathways for this compound and conventional NSAIDs/COX-2 inhibitors are illustrated below.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Mechanism of action for NSAIDs and COX-2 inhibitors.
Comparative In-Vitro Efficacy
Direct, head-to-head comparative studies on the potency of this compound against established anti-inflammatory drugs are limited. However, by collating data from various in-vitro studies, a comparative overview can be established. The following table summarizes the inhibitory effects of this compound and common anti-inflammatory drugs on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for evaluating anti-inflammatory potential.
| Drug/Compound | Class | Model System | Key Inflammatory Marker(s) | Observed Efficacy |
| This compound | FAHFA | LPS-stimulated RAW 264.7 Macrophages / Bone Marrow-Derived Dendritic Cells | TNF-α, IL-1β, IL-6, IL-12 | Significant suppression of cytokine expression and secretion at concentrations of 8-40 µM.[2][9] |
| Ibuprofen | NSAID | LPS-stimulated RAW 264.7 Macrophages | iNOS, COX-2, IL-1β, IL-6 | Dose-dependent reduction in inflammatory markers at concentrations of 200-400 µM.[10] |
| Celecoxib | Selective COX-2 Inhibitor | LPS-stimulated RAW 264.7 Macrophages | PGE2, NO, TNF-α, IL-6 | Significant inhibition of inflammatory mediators; synergistic effects observed with DHA at 20 µM.[5][11] IC50 for COX-2 is approximately 40 nM.[5] |
| Dexamethasone | Corticosteroid | LPS-stimulated RAW 264.7 Macrophages / Primary Macrophages | TNF-α, IL-1β, IL-6 | Potent and broad inhibition of cytokine expression and secretion at concentrations as low as 100 nM to 1 µM.[6][7][8][12][13] |
Note: The data presented is compiled from multiple sources and may not represent direct comparative experiments. The efficacy and IC50 values can vary based on specific assay conditions, such as stimulus concentration and incubation time.
Experimental Protocols
The methodologies outlined below are representative of the in-vitro assays used to evaluate and quantify the anti-inflammatory effects of compounds like this compound.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a macrophage cell line stimulated with an inflammatory agent.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, ibuprofen, dexamethasone) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce an inflammatory response.
-
The cells are then incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Quantification of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (TNF-α, IL-6, etc.) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
To measure the gene expression of pro-inflammatory cytokines, total RNA is extracted from the cells after treatment.
-
The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for the target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh) for normalization.
-
The relative gene expression is calculated to determine the effect of the test compound on cytokine transcription.
-
The general workflow for these in-vitro anti-inflammatory assays is depicted in the following diagram.
Caption: General workflow for in-vitro anti-inflammatory assays.
Conclusion
This compound presents a novel mechanism of anti-inflammatory action centered on the activation of the GPR120 receptor and subsequent inhibition of the NF-κB pathway.[1] This contrasts with the enzyme-inhibiting actions of NSAIDs and COX-2 inhibitors and the broad genomic and non-genomic effects of corticosteroids. While in-vitro data confirm the anti-inflammatory potential of this compound, its potency appears to be in the micromolar range for significant cytokine inhibition, whereas corticosteroids like dexamethasone demonstrate high potency at nanomolar concentrations.[2][7][8] Further direct comparative studies are necessary to fully elucidate the therapeutic potential of this compound relative to these established drug classes. The unique mechanism of action of this compound, however, may offer a new avenue for the development of anti-inflammatory therapeutics, potentially with a different side-effect profile than existing options.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 8. Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
A Comparative Analysis of 9-PAHSA and Omega-3 Fatty Acids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and physiological effects of 9-palmitoyl-hydroxy-stearic acid (9-PAHSA) and omega-3 fatty acids, with a focus on their therapeutic potential. The information is supported by experimental data to aid in research and development decisions.
Overview and Chemical Structures
This compound is an endogenous lipokine, a fatty acid ester of a hydroxy fatty acid (FAHFA), that has been identified as a bioactive lipid with roles in glucose homeostasis and inflammation.[1][2] Its levels have been found to be correlated with insulin (B600854) sensitivity in humans.[1][2]
Omega-3 fatty acids , primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are essential polyunsaturated fatty acids renowned for their wide-ranging health benefits, particularly in cardiovascular health and inflammation modulation.[3][4] They are primarily obtained through dietary sources like fatty fish.[3]
Comparative Efficacy and Biological Effects
While direct head-to-head clinical trials are not available, preclinical and clinical studies have elucidated the distinct and overlapping effects of this compound and omega-3 fatty acids. Below is a summary of their comparative effects on key physiological parameters.
Table 1: Comparison of Effects on Glucose Metabolism
| Parameter | This compound | Omega-3 Fatty Acids (EPA & DHA) | Key Findings and Supporting Data |
| Insulin Sensitivity | Improves insulin sensitivity in preclinical models.[5][6] Chronic treatment in high-fat diet-fed mice improved insulin sensitivity.[5] | DHA has shown a stronger potential than EPA in improving insulin resistance in adipocytes through the GPR120/PPARγ pathway.[7] | This compound enhances the action of insulin to suppress endogenous glucose production.[5] DHA was more effective than EPA at improving insulin resistance and reducing inflammatory cytokines in the adipose tissue of mice.[7] |
| Glucose Tolerance | Improves glucose tolerance in preclinical studies.[6] A single oral dose improves glucose tolerance in aged, glucose-intolerant mice.[2] | Effects on glucose metabolism are generally inconsistent in clinical trials.[8] | S-9-PAHSA intervention improved glucose tolerance in high-fat diet-induced diabetic mice.[6] Long-term omega-3 supplementation shows inconsistent effects on glucose metabolism.[8] |
| Insulin Secretion | Enhances glucose-stimulated insulin secretion (GSIS).[6] | Limited direct evidence of significant impact on GSIS in humans. | S-9-PAHSA demonstrates a significant advantage over R-9-PAHSA in promoting GSIS.[6] |
Table 2: Comparison of Anti-Inflammatory Effects
| Parameter | This compound | Omega-3 Fatty Acids (EPA & DHA) | Key Findings and Supporting Data |
| Pro-inflammatory Cytokine Production | Reduces the secretion of pro-inflammatory cytokines like CXCL10, MIP-1 beta, and MCP in vitro.[4][9] Treatment of LPS-stimulated RAW 264.7 cells with this compound analogues led to a reduction in IL-6 levels.[10] | Reduce the production of inflammatory cytokines such as TNF-α and IL-1β.[11] | This compound demonstrates a weak anti-inflammatory potential at high concentrations in vitro.[4][9] Omega-3 fatty acids interfere with arachidonic acid metabolism, leading to a diminished potential for cells to synthesize powerful pro-inflammatory mediators.[11] |
| Key Anti-inflammatory Mechanism | Activation of GPR120 and inhibition of the LPS/NF-κB pathway.[12] | Activation of GPR120, modulation of eicosanoid production, and influence on transcription factors like NF-κB.[11][13] | Both this compound and omega-3 fatty acids utilize GPR120 as a receptor to mediate anti-inflammatory effects.[8][12] |
Signaling Pathways
Both this compound and omega-3 fatty acids exert their effects through complex signaling networks. A key point of convergence is their interaction with the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
This compound Signaling
This compound has been shown to activate GPR120, leading to the inhibition of the NF-κB pathway, a central regulator of inflammation.[12] It also influences the PI3K/AKT/mTOR pathway, which is crucial for cell growth and metabolism.[1]
Figure 1: Simplified signaling pathway of this compound.
Omega-3 Fatty Acid Signaling
Omega-3 fatty acids, particularly DHA and EPA, are also potent activators of GPR120, leading to broad anti-inflammatory effects.[8] Their incorporation into cell membranes also alters the substrate availability for the production of eicosanoids, shifting the balance from pro-inflammatory to less inflammatory or anti-inflammatory mediators. Furthermore, they can modulate gene expression by interacting with nuclear receptors like PPARγ.[14]
Figure 2: Key signaling pathways of Omega-3 fatty acids.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the ability of an organism to clear a glucose load and is a primary method for evaluating glucose intolerance.[15][16][17]
Workflow:
Figure 3: Workflow for an Oral Glucose Tolerance Test in mice.
Detailed Steps:
-
Fasting: Mice are fasted for 4-6 hours before the test, with free access to water.[16]
-
Baseline Measurement: Body weight is recorded. A baseline blood sample is collected from the tail vein to measure blood glucose at time zero.[16]
-
Glucose Administration: A bolus of glucose solution (e.g., 20% dextrose) is administered via oral gavage. The dose is typically 1 to 2 grams of glucose per kilogram of body weight.[16]
-
Blood Sampling: Small blood samples are collected from the tail vein at regular intervals post-gavage, commonly at 15, 30, 60, and 120 minutes.[16]
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to quantify glucose tolerance.
In Vitro Macrophage Inflammation Assay
This assay is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18][19]
Workflow:
Figure 4: Workflow for an in vitro macrophage inflammation assay.
Detailed Steps:
-
Cell Culture: Macrophage cells (e.g., J774A.1 or RAW 264.7) are seeded in multi-well plates and allowed to adhere.[18]
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or an omega-3 fatty acid) or a vehicle control for a specified time (e.g., 1-2 hours).[19]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the unstimulated control) to induce an inflammatory response.[18]
-
Incubation: The plates are incubated for a period sufficient for cytokine production and secretion (typically 16-24 hours).[18]
-
Supernatant Collection: The cell culture supernatant is carefully collected.[18]
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]
Conclusion
Both this compound and omega-3 fatty acids demonstrate significant therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Their shared ability to activate GPR120 provides a common mechanistic link, yet their broader physiological effects and sources are distinct. Omega-3 fatty acids have a well-established safety and efficacy profile from extensive clinical research, particularly for cardiovascular benefits. This compound, as a more recently discovered endogenous lipid, shows promise in preclinical models for its anti-diabetic and anti-inflammatory effects, but further research, including clinical trials, is necessary to fully elucidate its therapeutic utility and comparative effectiveness. This guide provides a foundational comparison to inform further investigation and development in these promising areas.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPA and DHA differentially improve insulin resistance by reducing adipose tissue inflammation-targeting GPR120/PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to 9-Pahsa and Alternative Therapeutic Targets for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Palmitic acid-9-hydroxy-stearic acid (9-Pahsa) as an emerging therapeutic target for type 2 diabetes (T2D) against established and other novel treatment modalities. The information is curated to facilitate a comprehensive understanding of their respective mechanisms of action, supported by preclinical experimental data and detailed methodologies.
Introduction to this compound
This compound is an endogenous lipid molecule that has garnered significant interest for its potential anti-diabetic and anti-inflammatory properties.[1] Levels of this compound have been found to be reduced in the serum and adipose tissue of insulin-resistant humans.[2] Exogenous administration of this compound in animal models of T2D has demonstrated promising results in improving glucose homeostasis and insulin (B600854) sensitivity.[2]
Comparative Analysis of Therapeutic Targets
To provide a clear comparison, this guide evaluates this compound alongside several major classes of T2D therapeutics: GLP-1 Receptor Agonists, SGLT2 Inhibitors, DPP-4 Inhibitors, Metformin, and Thiazolidinediones.
Table 1: Comparison of Preclinical Efficacy in Animal Models of Type 2 Diabetes
| Therapeutic Target | Compound(s) | Animal Model | Dosage | Duration | Key Efficacy Outcomes | Reference(s) |
| This compound | This compound | db/db mice | 50 mg/kg/day (gavage) | 4 weeks | Reduced blood glucose after 2 weeks; improved glucose tolerance. | [2] |
| This compound | High-fat diet (HFD) mice | 18 µg/h (i.v. infusion) | Acute (3 hours) | Decreased endogenous glucose production. | [3] | |
| GLP-1 Receptor Agonists | Liraglutide (B1674861) | db/db mice | 240 µg/kg/day (s.c. injection) | 16 weeks | Improved cognitive function; likely indirect effects on glucose metabolism. | [4] |
| Liraglutide | db/db mice | 1 mg/kg (escalated dose) | 3+ days | BG adjusted to similar levels as insulin group. | [5] | |
| SGLT2 Inhibitors | Dapagliflozin | Streptozotocin (STZ)-induced diabetic rats | 1.0 mg/kg | 12 weeks | Lowered blood glucose, reduced urine albumin. | [6] |
| Empagliflozin | db/db mice | Not specified | Long-term | Ameliorated cardiovascular injury and cognitive decline. | [7] | |
| DPP-4 Inhibitors | Alogliptin | Various diabetic animal models | Not specified | Not specified | Reduced glycosylated hemoglobin, plasma glucose, glucagon (B607659), and triglycerides. | [8] |
| Metformin | Metformin | STZ-induced diabetic mice | 300 mg/kg/day (in drinking water) | 4 weeks | Suppressed diabetes-accelerated atherosclerosis. | [9] |
| Metformin | db/db mice | 250 mg/kg/day (intragastric) | 2 weeks prior to wound | Accelerated wound healing. | [10] | |
| Thiazolidinediones | Pioglitazone | KKAy mice | 25 mg/kg/day (oral gavage) | 1 month | Improved diabetic features. | [11] |
| Pioglitazone | Zucker fatty rats | 1.4-11.4 mg/kg/day | 6 days | Improved hyperglycemia, hyperinsulinemia, hyperlipidemia, and glucose intolerance. | [12] |
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of these compounds stems from their distinct mechanisms of action, which are visually represented in the following signaling pathway diagrams.
This compound Signaling
This compound has been shown to improve cardiovascular complications in diabetic mice by promoting autophagy.[2] This is achieved through the downregulation of the Akt/mTOR pathway and the activation of the PI3KIII/BECN1 complex in the myocardium.[2]
Figure 1: this compound signaling pathway in cardiomyocytes.
GLP-1 Receptor Agonist Signaling
GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1. They bind to GLP-1 receptors on pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner. They also suppress glucagon secretion from α-cells.
Figure 2: GLP-1 receptor agonist mechanism of action.
SGLT2 Inhibitor Mechanism
SGLT2 inhibitors block the sodium-glucose cotransporter 2 in the proximal tubules of the kidneys. This prevents the reabsorption of glucose from the glomerular filtrate back into the blood, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
References
- 1. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 3. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 4. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation | Aging [aging-us.com]
- 5. Effects of insulin and the glucagon‐like peptide 1 receptor agonist liraglutide on the kidney proteome in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sodium-Glucose Co-Transporter 2 Inhibitor, Dapagliflozin, on Renal Renin-Angiotensin System in an Animal Model of Type 2 Diabetes | PLOS One [journals.plos.org]
- 7. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin Suppresses Diabetes-Accelerated Atherosclerosis via the Inhibition of Drp1-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin accelerates wound healing in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects and Potential Mechanisms of Pioglitazone on Lipid Metabolism in Obese Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 9-PAHSA in a Laboratory Setting
Understanding 9-PAHSA: Key Chemical and Physical Properties
This compound is a fatty acid ester of a hydroxy fatty acid (FAHFA), formed by the esterification of palmitic acid and 9-hydroxystearic acid.[1][2] Understanding its chemical identity is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₆O₄ | [1][2] |
| Molecular Weight | 538.9 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 33.5 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (B145695) (20 mg/ml). Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml). | [1][3] |
| Stability | Stable for at least 2 years when stored properly. | [1] |
General Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, as with any laboratory chemical, adherence to standard safety protocols is paramount.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves. It is important to dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be managed as chemical waste, following institutional and local regulations. As it is a fatty acid derivative, the general principles for disposing of such compounds apply.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Ensure the container is kept closed when not in use.[5]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "9-palmitic acid hydroxy stearic acid," and the approximate quantity.
-
Include any solvent(s) present in the waste mixture on the label.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols: Decontamination of Glassware
For reusable glassware contaminated with this compound, a thorough cleaning procedure is necessary.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone. Collect this solvent rinse as hazardous waste.
-
Washing: Wash the glassware with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance.
References
Standard Operating Procedure: Safe Handling of 9-Pahsa, a Novel Compound
Disclaimer: The chemical identifier "9-Pahsa" does not correspond to a recognized compound in publicly available chemical databases. This document therefore provides essential safety and handling protocols for a novel or uncharacterized chemical entity, assuming it to be potent and hazardous until proven otherwise. These guidelines are intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Initial Handling
Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3] Given its unknown toxicological profile, this compound must be treated as a highly potent and hazardous substance. The primary principle is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.
All initial work with this compound must be conducted in a designated and restricted area, within a certified chemical fume hood or a glove box to ensure containment.[1][4] Many new chemical entities (NCEs) lack sufficient toxicological data, so it is prudent to assume they exhibit the characteristics of a potent compound.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure a complete barrier between the researcher and the chemical.[1][5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose & Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][7] | Protects against splashes, sprays, and potential explosions. A face shield must be worn in addition to, not as a replacement for, goggles.[6] |
| Hand Protection | Double gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or Silver Shield).[6][8] | Provides a robust barrier against skin contact. The outer glove should be selected based on breakthrough time for similar chemical classes, if known. |
| Body Protection | A disposable, solid-front, back-tying chemical-resistant gown over a flame-resistant lab coat.[7][8] | Protects against spills and contamination of personal clothing. A disposable gown prevents the spread of contamination outside the designated work area. |
| Respiratory Protection | A fit-tested N95 respirator for handling solids. If the substance is volatile or aerosolization is likely, a powered air-purifying respirator (PAPR) is required.[1] | Protects against the inhalation of airborne particles, a primary exposure route for potent compounds.[1][4] |
| Foot Protection | Closed-toe, chemically resistant safety shoes with disposable shoe covers.[1] | Protects feet from spills and prevents the tracking of contamination out of the laboratory.[1] |
Experimental Protocol: Handling and Weighing of this compound
This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.
3.1 Preparation
-
Designate Area: Cordon off the designated work area. Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and waste containers, and place them inside the containment unit before starting.
-
Prepare Spill Kit: Ensure a chemical spill kit appropriate for potent compounds is readily accessible.[9]
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
3.2 Weighing Procedure
-
Perform all manipulations within the certified chemical fume hood or ventilated enclosure.[4][10]
-
Carefully open the container of this compound, avoiding any disturbance that could generate dust.
-
Use a dedicated spatula to transfer the desired amount of the compound to a weigh boat on a tared balance.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed compound to a secondary, sealable container for transport to the next experimental step.
3.3 Post-Handling
-
Decontamination: Wipe down all surfaces and equipment within the containment unit with an appropriate deactivating solution or solvent.
-
Waste Disposal: Treat all contaminated materials, including weigh boats, gloves, and disposable gowns, as hazardous waste.[1] Place them in a designated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with shoe covers and outer gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the work area.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[1] Federal and state regulations prohibit the disposal of unknown chemical waste through standard means.[11][12]
| Waste Stream | Disposal Procedure |
| Solid Waste | Includes contaminated PPE, weigh boats, and consumables. Place in a clearly labeled, sealed, and puncture-resistant container. The label must read "Hazardous Waste - Unknown Chemical (this compound)".[13][14] |
| Liquid Waste | Includes solvents and solutions containing this compound. Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other waste streams.[15] The container must be clearly labeled as "Hazardous Waste - Unknown Chemical (this compound)". |
| Empty Containers | The original this compound container is considered hazardous waste and should not be triple-rinsed unless the contents are fully characterized. Dispose of it along with solid waste. |
All waste containers must be stored in a designated satellite accumulation area with secondary containment.[15] Contact your institution's Environmental Health & Safety (EHS) department for pickup and proper disposal.[13][14]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a novel, potent compound like this compound.
Caption: Workflow for Safe Handling of Novel Potent Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. intersolia.com [intersolia.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. uah.edu [uah.edu]
- 8. twu.edu [twu.edu]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. escopharma.com [escopharma.com]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. unmc.edu [unmc.edu]
- 14. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 15. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
